Me-Tet-PEG3-Maleimide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H33N7O7 |
|---|---|
Molecular Weight |
555.6 g/mol |
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C26H33N7O7/c1-19-29-31-26(32-30-19)21-4-2-20(3-5-21)18-28-23(35)9-12-38-14-16-40-17-15-39-13-10-27-22(34)8-11-33-24(36)6-7-25(33)37/h2-7H,8-18H2,1H3,(H,27,34)(H,28,35) |
InChI Key |
GOTZKYCVLRMFON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O |
Origin of Product |
United States |
Foundational & Exploratory
Me-Tet-PEG3-Maleimide: A Technical Guide for Researchers and Drug Development Professionals
An in-depth guide to the structure, properties, and applications of Me-Tet-PEG3-Maleimide, a heterobifunctional linker for advanced bioconjugation.
This compound is a versatile heterobifunctional crosslinker that has emerged as a powerful tool in the field of bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs). Its unique architecture, comprising a methyl-tetrazine (Me-Tet) moiety, a three-unit polyethylene (B3416737) glycol (PEG3) spacer, and a maleimide (B117702) group, enables a highly controlled and specific two-step conjugation strategy. This guide provides a comprehensive overview of this compound, including its chemical properties, reaction kinetics, detailed experimental protocols, and applications in drug development.
Core Concepts and Chemical Properties
This compound is designed for orthogonal reactivity, meaning its two terminal functional groups, the tetrazine and the maleimide, react with distinct partners under specific conditions without interfering with each other.[1] This allows for the precise assembly of complex biomolecular conjugates.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C26H33N7O7 | [2] |
| Molecular Weight | 555.6 g/mol | [2] |
| CAS Number | 2141976-31-8 | [3][4] |
| Appearance | White crystalline powder | N/A |
| Solubility | Soluble in DMSO, DMF, DCM | [5] |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [3] |
The Functional Moieties
-
Methyl-Tetrazine (Me-Tet): This group participates in an inverse electron demand Diels-Alder (iEDDA) reaction with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO).[1][4] This "click chemistry" reaction is known for its exceptionally fast kinetics and high specificity, proceeding rapidly even at low concentrations in biological media without the need for a catalyst.[6]
-
Maleimide: The maleimide group reacts specifically with thiol (sulfhydryl) groups, such as those found in the cysteine residues of proteins, via a Michael addition reaction.[7] This reaction is highly efficient and proceeds under mild pH conditions (typically 6.5-7.5).[6][7]
-
PEG3 Spacer: The tri-ethylene glycol spacer enhances the solubility of the linker and the resulting conjugate in aqueous solutions.[1] Its flexibility can also reduce steric hindrance, facilitating the reaction between the terminal functional groups and their respective binding partners.[1]
Reaction Kinetics and Stability
The utility of this compound in constructing stable bioconjugates is underpinned by the kinetics and stability of its constituent reactions.
Maleimide-Thiol Conjugation
The reaction between the maleimide group and a thiol is rapid and highly selective within a specific pH range.
Table 2: Key Parameters for Maleimide-Thiol Conjugation
| Parameter | Recommended Value/Condition | Notes | Reference |
| pH | 6.5 - 7.5 | At pH > 7.5, reactivity towards primary amines and hydrolysis of the maleimide increases. | [6] |
| Reaction Time | 30 min - 2 hours | Reaction with small molecules can be complete in <2 min. With larger proteins, longer times may be required. | [8] |
| Molar Ratio (Maleimide:Thiol) | 2:1 to 20:1 | Optimal ratio depends on the specific reactants and desired degree of labeling. | [8][9] |
| Temperature | Room Temperature (or 4°C for sensitive proteins) | Lower temperatures can be used to slow the reaction and minimize degradation of sensitive biomolecules. | [8] |
A significant consideration with maleimide-thiol conjugates is their stability. The resulting thiosuccinimide bond can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione (B108866) in vivo.[10][11] Strategies to enhance stability include hydrolysis of the thiosuccinimide ring, which can be promoted by adjacent basic groups, or the use of alternative thiol-reactive chemistries.[10]
Tetrazine-TCO Ligation
The iEDDA reaction between tetrazine and TCO is one of the fastest bioorthogonal reactions known.
Table 3: Reaction Kinetics of Tetrazine-TCO Ligation
| Parameter | Value | Notes | Reference |
| Second-order rate constant (k) | > 800 M⁻¹s⁻¹ | Enables rapid conjugation even at low micromolar concentrations. | [6] |
| Reaction Time | < 30 minutes | For low abundance biopolymers (e.g., 5 µM). | [6] |
This rapid and specific ligation allows for the efficient attachment of a second molecule (e.g., a cytotoxic drug) to the linker-modified protein.
Experimental Protocols
The following are detailed methodologies for the use of this compound in the preparation of an Antibody-Drug Conjugate.
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the first step of a two-step conjugation strategy, where the linker is attached to a thiol-containing antibody.
Materials:
-
Antibody with available cysteine residues (or reduced interchain disulfides)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed.
-
Reducing agent (optional, for antibodies with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP).
-
Anhydrous DMSO or DMF
-
Desalting spin column
Procedure:
-
Antibody Preparation:
-
If the antibody has free cysteine residues, dissolve it in the reaction buffer to a concentration of 1-10 mg/mL.
-
If reduction of interchain disulfide bonds is required, incubate the antibody with a 10-100 fold molar excess of TCEP in the reaction buffer for 20-30 minutes at room temperature.
-
Remove excess TCEP using a desalting spin column, exchanging the buffer with fresh, degassed reaction buffer.
-
-
Linker Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the prepared antibody solution to achieve a final molar excess of 10:1 to 20:1 (linker:antibody).
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove unreacted linker and byproducts by purifying the antibody-linker conjugate using a desalting spin column or size-exclusion chromatography (SEC).
-
Protocol 2: Ligation of a TCO-Containing Payload to the Antibody-Linker Conjugate
This protocol describes the second step, where a TCO-modified payload (e.g., a cytotoxic drug) is attached to the antibody-linker conjugate.
Materials:
-
Purified antibody-Me-Tet-PEG3-Maleimide conjugate
-
TCO-functionalized payload
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Payload Preparation:
-
Dissolve the TCO-functionalized payload in a suitable solvent (e.g., DMSO) to a known concentration.
-
-
Ligation Reaction:
-
Add the TCO-payload solution to the antibody-linker conjugate solution at a slight molar excess (e.g., 1.5 to 3-fold) of the payload.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Purification and Characterization:
-
Purify the final ADC using SEC or another suitable chromatographic method to remove excess payload and any aggregates.
-
Characterize the final ADC to determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or mass spectrometry.
-
Visualization of Workflows and Pathways
Experimental Workflow for ADC Preparation
The following diagram illustrates the two-step experimental workflow for creating an ADC using this compound.
Signaling Pathway Inhibition by an ADC
This diagram illustrates a simplified signaling pathway that could be targeted by an ADC developed using this compound. For example, an ADC targeting a receptor tyrosine kinase (RTK) on a cancer cell.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Methyltetrazine-PEG3-maleimide, 1802908-02-6 | BroadPharm [broadpharm.com]
- 6. interchim.fr [interchim.fr]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. Conjugation of Antibodies and siRNA Duplexes to Polymer Nanoparticles via Maleimide–Thiol Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creativepegworks.com [creativepegworks.com]
- 11. creativepegworks.com [creativepegworks.com]
Me-Tet-PEG3-Maleimide: A Technical Guide for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Me-Tet-PEG3-Maleimide, a heterobifunctional linker at the forefront of bioconjugation chemistry. This document details its core attributes, experimental protocols for its use, and the underlying chemical principles that make it a powerful tool in the development of targeted therapeutics, diagnostics, and other advanced biomaterials.
Introduction
This compound is a versatile crosslinker designed for the precise and stable covalent ligation of two distinct molecular entities. Its architecture incorporates three key functional components:
-
A Methyl-Tetrazine (Me-Tet) moiety for bioorthogonal "click" chemistry.
-
A short polyethylene (B3416737) glycol (PEG3) spacer to enhance solubility and provide spatial separation.
-
A Maleimide (B117702) group for selective reaction with thiol-containing molecules.
The orthogonal nature of the tetrazine and maleimide reactive groups allows for a controlled, sequential conjugation strategy. This is particularly valuable in the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs), where precise control over linker chemistry and stoichiometry is paramount.[1]
Chemical Structure and Properties
The canonical structure of this compound consists of a methyl-substituted tetrazine ring connected via a PEG3 linker to a maleimide functional group. However, variations in the exact chemical structure, particularly in the linkage between the functional groups and the PEG spacer, may exist between different commercial suppliers. This can result in slight differences in molecular weight and other physical properties. Researchers should always refer to the specifications provided by their supplier.
Physicochemical Properties
The following table summarizes the key physicochemical properties of a common variant of this compound.
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₃N₇O₇ | [2] |
| Molecular Weight | 555.6 g/mol | [2] |
| CAS Number | 2141976-31-8 | [1] |
| Purity | >95% | |
| Appearance | Crystalline solid or oil (can vary) | |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Storage Conditions | -20°C, protect from light and moisture |
Core Functional Moieties
-
Methyl-Tetrazine (Me-Tet): This group participates in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO). This "click" reaction is characterized by exceptionally fast kinetics and high specificity, proceeding rapidly in aqueous environments without the need for a catalyst.[3] The reaction is irreversible and releases nitrogen gas as the only byproduct.[3]
-
Maleimide: The maleimide group reacts specifically with free sulfhydryl (thiol) groups, such as those found on cysteine residues in proteins, via a Michael addition reaction.[4][] This reaction is most efficient and selective at a pH range of 6.5-7.5.[4][6][7] At this pH, the reaction with thiols is approximately 1,000 times faster than with amines.[4][6]
-
PEG3 Spacer: The tri-ethylene glycol spacer enhances the aqueous solubility of the linker and the resulting conjugate.[8] It also provides a flexible chain that can reduce steric hindrance between the conjugated molecules, potentially improving their biological activity.
Experimental Protocols
The dual reactivity of this compound allows for a two-step conjugation workflow. The order of the steps can be adapted depending on the nature of the molecules to be conjugated. Below is a general protocol for a common scenario: first, the conjugation of a thiol-containing molecule (e.g., a protein with a cysteine residue) to the maleimide, followed by the bioorthogonal ligation to a TCO-modified molecule.
Step 1: Thiol-Maleimide Conjugation
Objective: To conjugate this compound to a thiol-containing protein.
Materials:
-
Thiol-containing protein (e.g., antibody, peptide)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar non-amine, non-thiol buffer, pH 6.5-7.5, degassed.[7]
-
Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine) if disulfide bonds need to be reduced.
-
Quenching reagent (optional): A small molecule thiol such as cysteine or β-mercaptoethanol.
-
Anhydrous DMSO or DMF for dissolving the linker.
-
Purification system: Size-exclusion chromatography (SEC) or dialysis.
Protocol:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
If the protein's cysteine residues are involved in disulfide bonds, reduction is necessary. Add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: DTT can also be used, but must be removed before adding the maleimide linker.
-
Remove the excess reducing agent using a desalting column.
-
-
Linker Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound solution to the protein solution.[7] The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.
-
-
Quenching and Purification:
-
(Optional) Quench any unreacted maleimide groups by adding a small molecule thiol.
-
Purify the resulting tetrazine-functionalized protein from excess linker and other reaction components using size-exclusion chromatography or dialysis.
-
Step 2: Tetrazine-TCO Ligation
Objective: To conjugate the tetrazine-functionalized protein with a TCO-modified molecule.
Materials:
-
Purified tetrazine-functionalized protein from Step 1.
-
TCO-modified molecule (e.g., small molecule drug, imaging agent).
-
Reaction Buffer: PBS, pH 6.5-9.[3]
Protocol:
-
Reactant Preparation:
-
Ensure both the tetrazine-functionalized protein and the TCO-modified molecule are in a compatible reaction buffer.
-
-
Ligation Reaction:
-
Mix the tetrazine-functionalized protein and the TCO-modified molecule in a 1:1 to 1:1.5 molar ratio (protein:TCO-molecule).[9]
-
The reaction is typically rapid and can be complete within 30-60 minutes at room temperature.[9] The progress of the reaction can be monitored by the disappearance of the tetrazine's characteristic color or by analytical techniques such as HPLC or mass spectrometry.
-
-
Purification:
-
Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove any unreacted starting materials.
-
Stability and Optimization Considerations
Maleimide Stability: The maleimide group can undergo hydrolysis in aqueous solutions, particularly at pH values above 7.5.[6] Therefore, stock solutions of this compound should be prepared in an anhydrous solvent and used immediately.
Thioether Bond Stability: The thioether bond formed from the maleimide-thiol reaction can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866) in plasma.[10] This can lead to the premature release of the conjugated payload. The stability of the thioether bond can be influenced by the local chemical environment.
Visualizations
Chemical Structure
Caption: Functional components of this compound.
Two-Step Bioconjugation Workflow
Caption: Sequential conjugation using this compound.
Reaction Signaling Pathway
Caption: Chemical transformations in the two-step conjugation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. heterobifunctional pegs [jenkemusa.com]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
The Dual-Action Mechanism of Me-Tet-PEG3-Maleimide: A Technical Guide for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Me-Tet-PEG3-Maleimide is a heterobifunctional linker at the forefront of bioconjugation and drug delivery systems. Its unique architecture, comprising a methyl-tetrazine (Me-Tet) moiety, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a thiol-reactive maleimide (B117702) group, enables a precise and staged approach to the construction of complex biomolecular conjugates, most notably antibody-drug conjugates (ADCs). This guide elucidates the core mechanism of action of this compound, provides detailed experimental protocols, and presents quantitative data to inform the design and execution of advanced bioconjugation strategies.
Core Mechanism: A Tale of Two Chemistries
The power of this compound lies in its ability to facilitate two distinct and highly specific chemical reactions: the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition and the Michael addition. This dual-reactivity allows for a controlled, stepwise conjugation process.[1]
-
Thiol-Maleimide Conjugation: The maleimide group exhibits high reactivity and selectivity towards free sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides.[2][3] This reaction, a Michael addition, proceeds efficiently under mild physiological conditions (pH 6.5-7.5) to form a stable covalent thioether bond.[4][5] This initial conjugation step is typically used to attach the linker to a protein of interest, such as an antibody.
-
Tetrazine-TCO Bioorthogonal Ligation: The methyl-tetrazine group is the bioorthogonal reactive partner in this system. It undergoes an exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) reaction with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO) group.[4][6][7] This "click chemistry" reaction is termed bioorthogonal because it proceeds within a biological environment without interfering with native biochemical processes.[1][8] This second step is used to attach a payload, such as a cytotoxic drug, a fluorescent dye, or another biomolecule that has been pre-functionalized with a TCO group.
The polyethylene glycol (PEG3) spacer serves to increase the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the final conjugate.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the reactions involving this compound.
| Parameter | Value | Conditions | Reference |
| Reaction | Thiol-Maleimide Michael Addition | ||
| Optimal pH Range | 6.5 - 7.5 | Aqueous buffer | [4] |
| Relative Reactivity (pH 7) | ~1,000 times more reactive with thiols than amines | Aqueous buffer | [4][5] |
| Reaction | Tetrazine-TCO iEDDA | ||
| Reaction Kinetics (k) | > 800 M⁻¹s⁻¹ | Aqueous buffered media | [4] |
| Reaction Time | 30 - 60 minutes | Low protein concentrations (e.g., 5-10 µM) | [4] |
Table 1: Reaction Parameters for this compound Conjugation
Experimental Protocols
Protocol 1: Conjugation of this compound to a Thiol-Containing Protein (e.g., Antibody)
This protocol outlines the steps for the initial attachment of the linker to a protein via its cysteine residues.
Materials:
-
Thiol-containing protein (e.g., antibody)
-
This compound
-
Reaction Buffer: Amine-free buffer, pH 6.5-7.5 (e.g., 100 mM sodium phosphate, 150 mM NaCl)[4]
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)[2]
-
Anhydrous DMSO or DMF[2]
-
Desalting spin column or dialysis equipment for purification[4]
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[2]
-
If the protein's cysteine residues are involved in disulfide bonds, reduction is necessary. Add a 10-100x molar excess of TCEP and incubate for 20-30 minutes at room temperature. If using DTT, the excess DTT must be removed by dialysis or a desalting column before adding the maleimide reagent.
-
Degas the buffer to minimize thiol oxidation.[2]
-
-
Maleimide Reagent Preparation:
-
Immediately before use, prepare a 5-20 mM stock solution of this compound in anhydrous DMSO or DMF.[4]
-
-
Conjugation Reaction:
-
Purification:
-
Remove the excess, unreacted this compound using a desalting spin column or dialysis against the reaction buffer.[4]
-
-
Storage:
-
The resulting protein-linker conjugate can be used immediately or stored at 2-8°C for up to one week. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C.
-
Protocol 2: Bioorthogonal Ligation of a TCO-Modified Payload to the Tetrazine-Functionalized Protein
This protocol describes the second step, where a TCO-containing molecule is attached to the now tetrazine-bearing protein.
Materials:
-
Tetrazine-functionalized protein from Protocol 1
-
TCO-modified payload (e.g., drug, fluorescent dye)
-
Reaction Buffer: PBS or other suitable buffer, pH 7.4
Procedure:
-
Reactant Preparation:
-
Ensure the tetrazine-functionalized protein is in the desired reaction buffer at a known concentration.
-
Dissolve the TCO-modified payload in a compatible solvent (e.g., DMSO).
-
-
Ligation Reaction:
-
Add a slight molar excess (e.g., 1.5-3 equivalents) of the TCO-modified payload to the solution of the tetrazine-functionalized protein.
-
Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is typically very fast.[4]
-
-
Purification:
-
Purify the final conjugate to remove any unreacted payload using methods appropriate for the specific conjugate, such as size exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or dialysis.
-
Visualizing the Mechanism and Workflow
To further clarify the processes described, the following diagrams illustrate the key chemical reactions and the overall experimental workflow.
Caption: The two-step mechanism of action for this compound.
Caption: A generalized experimental workflow for bioconjugation.
Conclusion
This compound is a versatile and powerful tool for the construction of well-defined bioconjugates. Its dual-action mechanism, which combines the robustness of thiol-maleimide chemistry with the speed and specificity of tetrazine-TCO bioorthogonal ligation, provides researchers with a high degree of control over the conjugation process. This is particularly valuable in the development of sophisticated therapeutics like ADCs, where precise control over drug-to-antibody ratios and conjugation sites is critical.[1][3] The stability of the resulting thioether and Diels-Alder adducts contributes to the overall stability of the final conjugate, a crucial factor for in vivo applications.[5][10] By understanding the underlying mechanisms and adhering to optimized protocols, researchers can effectively leverage this compound to advance their drug delivery and molecular biology objectives.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. interchim.fr [interchim.fr]
- 5. vectorlabs.com [vectorlabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 8. Me-Tet-PEG2-COOH | Benchchem [benchchem.com]
- 9. confluore.com [confluore.com]
- 10. creativepegworks.com [creativepegworks.com]
The Strategic Role of the PEG3 Spacer in Me-Tet-PEG3-Maleimide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The heterobifunctional linker, Me-Tet-PEG3-Maleimide, has emerged as a critical tool in the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and targeted imaging agents. Its modular design, featuring a methyl-tetrazine (Me-Tet) for bioorthogonal "click" chemistry, a maleimide (B117702) group for thiol-specific conjugation, and a central polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for linking diverse molecular entities. This technical guide delves into the pivotal role of the short, three-unit polyethylene glycol (PEG3) spacer in dictating the overall performance and efficacy of the this compound linker.
The Core Function of the PEG3 Spacer: Enhancing Physicochemical and Pharmacokinetic Properties
The inclusion of the PEG3 spacer is a deliberate design choice aimed at overcoming the inherent challenges associated with bioconjugation, particularly the hydrophobicity of many cytotoxic payloads and fluorescent dyes. While seemingly a simple linker, the PEG3 moiety imparts a cascade of beneficial properties to the final conjugate.[1][2]
1. Increased Hydrophilicity and Solubility: The ethylene (B1197577) glycol repeats of the PEG3 spacer are inherently hydrophilic, significantly enhancing the aqueous solubility of the entire linker-payload construct. This is crucial when working with hydrophobic drugs or labels that would otherwise be prone to aggregation in physiological environments. This compound itself is soluble in organic solvents such as DMSO, DCM, and DMF.[3] The hydrophilic nature of the PEG spacer facilitates conjugation reactions in aqueous buffers, often reducing the need for organic co-solvents that can denature sensitive biomolecules.
2. Reduced Steric Hindrance: The flexible and linear nature of the PEG3 spacer provides optimal spatial separation between the conjugated biomolecule (e.g., an antibody) and the functional payload (e.g., a drug or imaging agent). This separation minimizes steric hindrance, ensuring that the biological activity of the antibody and the function of the payload are not compromised upon conjugation.
3. Improved Pharmacokinetics: PEGylation, even with a short PEG chain, can significantly impact the pharmacokinetic profile of a bioconjugate. The hydrophilic PEG spacer creates a hydration shell around the molecule, which can help to reduce renal clearance and prolong circulation half-life.[1] This extended circulation time increases the probability of the conjugate reaching its target site.
4. Reduced Immunogenicity: The "stealth" properties conferred by PEG spacers can help to mask the bioconjugate from the host's immune system. By reducing opsonization and subsequent uptake by phagocytic cells, the PEG3 spacer can contribute to a lower immunogenic response and improved in vivo stability.[1]
Quantitative Analysis of the PEG3 Spacer's Impact
| Property | Without PEG3 Spacer (Hypothetical) | With PEG3 Spacer (this compound) | Rationale |
| Aqueous Solubility | Low to moderate | Increased | The hydrophilic ethylene glycol units of the PEG3 spacer enhance solubility in aqueous buffers. |
| Hydrophobicity (LogP) | Higher | Lower | The polar nature of the PEG chain decreases the overall lipophilicity of the molecule. |
| Tendency for Aggregation | Higher | Lower | Improved solubility and steric shielding from the PEG spacer reduce intermolecular aggregation. |
| Pharmacokinetic Parameter | Without PEG3 Spacer (Hypothetical) | With PEG3 Spacer (this compound) | Rationale |
| Circulation Half-life | Shorter | Longer | The hydrophilic nature and increased hydrodynamic radius due to the PEG spacer can reduce renal clearance.[1] |
| Immunogenicity | Higher | Lower | The PEG spacer can mask immunogenic epitopes on the bioconjugate, reducing immune system recognition.[1] |
| Target Accumulation | Potentially Lower | Potentially Higher | Longer circulation time and reduced non-specific uptake can lead to greater accumulation at the target site. |
Experimental Protocols
Detailed methodologies for the key reactions involving this compound are crucial for its successful application. The following are generalized protocols for the two primary conjugation reactions.
Protocol 1: Thiol-Maleimide Conjugation
This protocol outlines the conjugation of this compound to a thiol-containing biomolecule, such as a cysteine-containing peptide or a reduced antibody.
Materials:
-
Thiol-containing biomolecule (e.g., antibody, peptide)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or other thiol-free buffer, pH 6.5-7.5, degassed.
-
Reducing agent (optional, for antibodies): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Quenching reagent: N-acetylcysteine or L-cysteine.
-
Anhydrous DMSO or DMF for dissolving the linker.
-
Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes.
Procedure:
-
Preparation of the Thiolated Biomolecule:
-
If starting with a peptide containing a free cysteine, dissolve it in the degassed conjugation buffer.
-
For antibodies, reduce the interchain disulfide bonds to generate free thiols. Incubate the antibody with a 10-20 fold molar excess of TCEP at 37°C for 30-60 minutes.[4][5] Remove the excess reducing agent using a desalting column.
-
-
Preparation of this compound Solution: Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the this compound solution to the thiolated biomolecule. The reaction can be performed at room temperature for 1-2 hours or at 4°C overnight.[6][7]
-
Quenching the Reaction: Add a 2-fold molar excess of the quenching reagent over the initial amount of maleimide to cap any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess linker and quenching reagent by SEC or dialysis.
Protocol 2: Inverse Electron Demand Diels-Alder (iEDDA) Click Chemistry
This protocol describes the reaction between a this compound-conjugated biomolecule and a trans-cyclooctene (B1233481) (TCO)-functionalized molecule.
Materials:
-
This compound-conjugated biomolecule.
-
TCO-functionalized molecule.
-
Reaction Buffer: PBS or other biocompatible buffer, pH 7.4.
-
Purification system: SEC or affinity chromatography.
Procedure:
-
Preparation of Reactants: Dissolve both the this compound-conjugated biomolecule and the TCO-functionalized molecule in the reaction buffer to the desired concentrations.
-
Click Reaction: Mix the two reactants at a 1:1 to 1:5 molar ratio (Tetrazine:TCO). The reaction is typically very fast and can proceed to completion within 30-60 minutes at room temperature.[8]
-
Purification: If necessary, purify the final conjugate from any unreacted starting materials using an appropriate chromatography method based on the properties of the molecules involved.
Mandatory Visualizations
Diagram 1: this compound Chemical Reactions
Caption: Chemical conjugation pathways for this compound.
Diagram 2: Pre-targeted Imaging Workflow
Caption: A pre-targeted in vivo imaging workflow.[9][10][11]
Conclusion
The PEG3 spacer in this compound is not merely a passive linker but an active contributor to the overall success of the resulting bioconjugate. Its ability to enhance solubility, reduce aggregation, minimize steric hindrance, and improve pharmacokinetic properties makes it an indispensable component for the rational design of targeted therapeutics and diagnostics. For researchers and drug development professionals, a thorough understanding of the role of this short PEG spacer is paramount for optimizing the performance and clinical translatability of their novel bioconjugates.
References
- 1. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. purepeg.com [purepeg.com]
- 3. Methyltetrazine-PEG3-maleimide, 1802908-02-6 | BroadPharm [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. interchim.fr [interchim.fr]
- 9. A Pretargeted Approach for the Multimodal PET/NIRF Imaging of Colorectal Cancer [thno.org]
- 10. Evaluation of Tetrazine Tracers for Pretargeted Imaging within the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Tetrazine Group: A Technical Guide to Bioorthogonal Chemistry's Power Couple
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has revolutionized our ability to probe and manipulate biological systems in their native environment. Among the arsenal (B13267) of bioorthogonal reactions, the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine and a strained dienophile, most notably a trans-cyclooctene (B1233481) (TCO), stands out for its exceptionally fast reaction kinetics and remarkable specificity.[1][2][3][4] This technical guide provides an in-depth exploration of the tetrazine group's central role in this powerful ligation, offering insights into its mechanism, kinetics, and diverse applications, complete with experimental protocols and quantitative data to empower your research endeavors.
Core Principles: The Inverse-Electron-Demand Diels-Alder Reaction
At the heart of tetrazine bioorthogonal chemistry lies the IEDDA reaction, a [4+2] cycloaddition where the electron-poor tetrazine acts as the diene and an electron-rich, strained alkene or alkyne serves as the dienophile.[5][6][7] This reaction is exceptionally rapid and selective, proceeding efficiently in complex biological milieu without the need for cytotoxic catalysts.[2][8] The reaction is followed by a retro-Diels-Alder reaction, releasing nitrogen gas as the sole byproduct, which drives the reaction to completion and results in a stable dihydropyridazine (B8628806) product.[1][4][5]
The reaction rate can be finely tuned by modifying the substituents on both the tetrazine and the dienophile.[9][10] Electron-withdrawing groups on the tetrazine generally increase the reaction rate, while electron-donating groups on the dienophile also enhance kinetics.[11] This tunability allows for the optimization of the reaction for specific applications, balancing the need for rapid kinetics with the stability of the reactants.[12]
Quantitative Data: Reaction Kinetics and Stability
The selection of a tetrazine-dienophile pair is critical for the success of a bioorthogonal experiment. The following tables summarize key quantitative data to aid in this selection process, focusing on second-order rate constants and the stability of various tetrazine derivatives.
Table 1: Second-Order Rate Constants (k₂) for Tetrazine-TCO Ligations
| Tetrazine Derivative | Dienophile | Rate Constant (k₂) M⁻¹s⁻¹ | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2,000 | [3] |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | trans-cyclooctene | ~3.3 x 10³ | [1] |
| 3,6-dipyridyl-s-tetrazine | d-TCO | 366,000 ± 15,000 | [12] |
| H-Tz-A | 4a-TCO | ~16,000 | [13] |
| Py-Tz | 4a-TCO | ~12,000 | [13] |
| Me-Tz | 4a-TCO | ~300 | [13] |
| Ph-Tz | 4a-TCO | ~100 | [13] |
| Triazolyl-tetrazine (3b) | 4a-TCO | ~1,000 | [13] |
| Triazolyl-tetrazine (3b) | d-TCO | ~6,000 | [13] |
Table 2: Stability of Tetrazine Derivatives in Aqueous Media
| Tetrazine Derivative | Conditions | Half-life (t₁/₂) | Remaining after 12h | Reference |
| Dipyridyl-s-tetrazine (2a) | 1:9 DMSO/PBS, 37°C | - | 15-40% | [14] |
| Pyrimidyl-substituted tetrazine (2f, 2g) | 1:9 DMSO/PBS, 37°C | - | 15-40% | [14] |
| Pyridyl tetrazine (2d, 2e) | 1:9 DMSO/PBS, 37°C | - | >75% | [14] |
| Phenyl tetrazine (2c, 2h) | 1:9 DMSO/PBS, 37°C | - | >75% | [14] |
| 3,6-di-2-pyridinyltetrazine | DMSO/PBS | 0.31 ± 0.03 days | - | [15] |
| Tetrazine prodrug 1 | DMSO/PBS | 2.2 ± 0.04 days | - | [15] |
| Pyridyl-tetrazine (Py-Tz) | DMEM + 10% FBS, 37°C | - | <13% after 48h | [13] |
| H-tetrazine (H-Tz) | DMEM + 10% FBS, 37°C | - | <13% after 48h | [13] |
| Triazolyl-tetrazine (3b) | DMEM + 10% FBS, 37°C | - | >92% | [13] |
| Methyl-tetrazine (Me-Tz) | DMEM + 10% FBS, 37°C | - | >92% | [13] |
Applications in Research and Drug Development
The versatility of the tetrazine ligation has led to its widespread adoption in various fields, including:
-
In Vivo Imaging: The rapid kinetics of the tetrazine-TCO reaction are ideal for in vivo imaging applications, including positron emission tomography (PET) and fluorescence imaging.[8][16][17] Fluorogenic tetrazine probes, which exhibit a significant increase in fluorescence upon reaction, enable no-wash imaging in living cells and animals.[9][18]
-
Drug Delivery and Release: Tetrazine chemistry is employed in sophisticated drug delivery systems.[19][] "Click-to-release" strategies utilize a tetrazine-triggered cleavage of a carbamate-modified TCO to uncage and release a therapeutic agent at a specific site.[21][22][23] This approach is being explored for targeted cancer therapy to enhance efficacy and reduce systemic toxicity.[24][25][26]
-
Proteomics and Protein Labeling: The bioorthogonality of the tetrazine ligation makes it an invaluable tool for chemical proteomics.[6][27] It allows for the specific labeling of proteins in live cells to study their dynamics, interactions, and functions.[28][29]
Experimental Protocols
General Protocol for Live-Cell Labeling
This protocol outlines the general steps for labeling a protein of interest that has been metabolically or genetically tagged with a TCO dienophile using a tetrazine-functionalized fluorescent dye.[5]
Materials:
-
Cells expressing the TCO-tagged protein of interest
-
Appropriate cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tetrazine-fluorophore conjugate stock solution (e.g., 1-10 mM in DMSO)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Culture the cells expressing the TCO-tagged protein in a suitable vessel for microscopy (e.g., glass-bottom dish).
-
Preparation of Labeling Medium: Dilute the tetrazine-fluorophore conjugate stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM, but should be optimized).
-
Labeling: Remove the existing culture medium from the cells and wash once with warm PBS. Add the tetrazine-containing medium to the cells.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time depends on the specific tetrazine-TCO pair's kinetics.
-
Washing (for non-fluorogenic probes): For non-fluorogenic probes, wash the cells two to three times with warm PBS or culture medium to remove unbound tetrazine-dye and reduce background fluorescence. For fluorogenic probes, a washing step may not be necessary.[5]
-
Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. Image the cells using a fluorescence microscope with the appropriate excitation/emission filter set for the chosen fluorophore.
-
Controls:
-
Negative Control 1: Cells not expressing the TCO-tagged protein incubated with the tetrazine-fluorophore to assess non-specific binding.
-
Negative Control 2: Cells expressing the TCO-tagged protein but not treated with the tetrazine-fluorophore to assess autofluorescence.
-
Protocol for Monitoring Reaction Kinetics by UV-Vis Spectroscopy
This protocol describes a method to determine the second-order rate constant of a tetrazine-TCO reaction by monitoring the disappearance of the tetrazine's characteristic absorbance.[1][30]
Materials:
-
Tetrazine and TCO derivatives
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Suitable solvent for stock solutions (e.g., DMSO)
-
UV-Vis spectrophotometer
-
Cuvette
Procedure:
-
Prepare Stock Solutions: Prepare concentrated stock solutions of the tetrazine and TCO in a suitable organic solvent like DMSO.
-
Determine Molar Extinction Coefficient (ε): Accurately determine the molar extinction coefficient of the tetrazine at its maximum absorbance wavelength (λmax), typically between 510-550 nm, in the chosen reaction buffer.
-
Initiate the Reaction:
-
In a cuvette, add the reaction buffer and the TCO solution to achieve the desired final concentration.
-
Place the cuvette in the spectrophotometer and start the data acquisition.
-
Add the tetrazine solution to the cuvette to initiate the reaction, ensuring rapid mixing.
-
-
Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λmax over time until the reaction is complete.
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
The slope of the resulting linear plot will be -k_obs.
-
The second-order rate constant (k₂) can be calculated using the equation: k₂ = k_obs / [TCO], assuming the concentration of TCO is in large excess and remains pseudo-constant throughout the reaction.
-
References
- 1. broadpharm.com [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Expanding Room for Tetrazine Ligations in the in vivo Chemistry Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 11. dash.harvard.edu [dash.harvard.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Tetrazine-mediated bioorthogonal prodrug–prodrug activation - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02610F [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Tetrazine bioorthogonal chemistry derived in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Tetrazine-modified Biopolymer-based Drug Delivery Service - CD BioGlyco [glycoclick.bioglyco.com]
- 21. Tetrazine‐Triggered Bioorthogonal Cleavage of trans‐Cyclooctene‐Caged Phenols Using a Minimal Self‐Immolative Linker Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. researchgate.net [researchgate.net]
- 24. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. [PDF] Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs | Semantic Scholar [semanticscholar.org]
- 26. researchgate.net [researchgate.net]
- 27. scispace.com [scispace.com]
- 28. benchchem.com [benchchem.com]
- 29. researchgate.net [researchgate.net]
- 30. benchchem.com [benchchem.com]
Me-Tet-PEG3-Maleimide: A Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Me-Tet-PEG3-Maleimide, a heterobifunctional crosslinker pivotal in the field of bioconjugation and drug development. The document details its chemical properties, experimental protocols for its use, and a visual representation of a typical workflow for creating antibody-drug conjugates (ADCs).
Core Properties of this compound
This compound is a versatile linker molecule that features two distinct reactive moieties: a methyl-tetrazine group and a maleimide (B117702) group, separated by a three-unit polyethylene (B3416737) glycol (PEG) spacer. This unique structure allows for a two-step, orthogonal conjugation strategy, making it a valuable tool for the precise assembly of complex biomolecular structures like ADCs.
There are two commonly referenced forms of this compound, distinguished by their chemical structure, molecular weight, and CAS number. It is crucial for researchers to verify the specific compound they are using. This guide focuses on the compound with CAS number 2141976-31-8.
Table 1: Physicochemical Properties of this compound Variants
| Property | Value (CAS: 2141976-31-8) | Value (CAS: 1802908-02-6) |
| Molecular Formula | C26H33N7O7 | C24H30N6O7 |
| Molecular Weight | 555.58 g/mol [1] | 514.5 g/mol |
| Appearance | Pale purple to purple solid[1] | Not specified |
| Purity | ≥95%[1] | ≥95% |
| Solubility | Soluble in DMSO and DMF | Soluble in DMSO, DCM, DMF |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1] | -20°C |
Reaction Mechanisms
The utility of this compound lies in the orthogonal reactivity of its two terminal groups:
-
Maleimide-Thiol Reaction: The maleimide group reacts specifically with free sulfhydryl (thiol) groups, most commonly found on cysteine residues within proteins and peptides. This reaction, a Michael addition, forms a stable covalent thioether bond. The optimal pH for this reaction is between 6.5 and 7.5 to ensure high selectivity for thiols over other nucleophilic groups like amines.[2]
-
Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction: The methyl-tetrazine group undergoes a rapid and highly specific bioorthogonal "click" reaction with a strained alkene, typically a trans-cyclooctene (B1233481) (TCO) derivative.[1][3][4] This iEDDA reaction is exceptionally fast and proceeds efficiently under physiological conditions without the need for a catalyst.[3][5]
Experimental Protocol: Two-Step Antibody-Drug Conjugate (ADC) Synthesis
This protocol outlines a general procedure for the synthesis of an ADC using this compound. It involves the initial conjugation of the linker to an antibody via its cysteine residues, followed by the attachment of a TCO-modified drug molecule.
Materials:
-
Antibody (containing accessible cysteine residues)
-
This compound (CAS: 2141976-31-8)
-
TCO-modified drug molecule
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed
-
Quenching solution (e.g., N-acetylcysteine)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
Step 1: Antibody Reduction and Conjugation with this compound
-
Antibody Preparation: Prepare the antibody solution in the reaction buffer at a concentration of 2-10 mg/mL.
-
Reduction of Disulfide Bonds (if necessary): To expose cysteine residues, add a 10- to 20-fold molar excess of TCEP to the antibody solution. Incubate for 30-60 minutes at room temperature.
-
Removal of Reducing Agent: Remove excess TCEP using a desalting column, buffer exchanging the antibody into the reaction buffer.
-
Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the reduced antibody. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid antibody denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove excess linker and purify the antibody-linker conjugate using size-exclusion chromatography (SEC).
Step 2: iEDDA Reaction with TCO-Modified Drug
-
Drug Preparation: Dissolve the TCO-modified drug molecule in a compatible solvent (e.g., DMSO).
-
iEDDA Ligation: Add a 1.5- to 5-fold molar excess of the TCO-modified drug to the purified antibody-linker conjugate.
-
Incubation: The reaction is typically very fast and can be complete within 1 hour at room temperature.
-
Final Purification: Purify the final ADC product to remove any unreacted drug and other small molecules using SEC.
-
Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).
Experimental Workflow Diagram
The following diagram illustrates the two-step experimental workflow for the synthesis of an antibody-drug conjugate using this compound.
Caption: Workflow for ADC synthesis using this compound.
References
Navigating the Solubility of Me-Tet-PEG3-Maleimide in Aqueous Buffers: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Me-Tet-PEG3-Maleimide in aqueous buffers. Tailored for researchers, scientists, and professionals in drug development, this document outlines key solubility data, detailed experimental protocols, and visual workflows to facilitate the successful application of this reagent in bioconjugation and other downstream applications.
Introduction to this compound
This compound is a heterobifunctional crosslinker containing a methyltetrazine (Me-Tet) moiety and a maleimide (B117702) group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG3) spacer. The tetrazine group participates in a highly specific and rapid bioorthogonal reaction with trans-cyclooctene (B1233481) (TCO), while the maleimide group efficiently reacts with sulfhydryl (-SH) groups on proteins, peptides, and other biomolecules. The PEG3 linker enhances the solubility and reduces the aggregation of the labeled molecules. Understanding the solubility of this reagent is paramount for its effective use in aqueous environments typical of biological experiments.
Quantitative Solubility Data
While specific quantitative solubility data for this compound in various aqueous buffers is not extensively published, the following table summarizes typical solubility characteristics based on the properties of its constituent parts and data from similar PEGylated compounds. It is strongly recommended to perform small-scale solubility tests for your specific buffer system and application.
| Solvent/Buffer System | Typical Solubility Range (mg/mL) | pH Range | Temperature (°C) | Remarks |
| Deionized Water | > 25 | 6.5 - 7.5 | 20 - 25 | Generally highly soluble due to the hydrophilic PEG3 linker. |
| Phosphate-Buffered Saline (PBS) | > 25 | 7.2 - 7.4 | 20 - 25 | High solubility is expected. |
| MES Buffer | > 20 | 5.5 - 6.7 | 20 - 25 | Good solubility. Ideal for maleimide reactions which are more stable at slightly acidic pH. |
| HEPES Buffer | > 25 | 6.8 - 8.2 | 20 - 25 | High solubility is expected. |
| Tris Buffer | > 20 | 7.5 - 9.0 | 20 - 25 | Good solubility, but the primary amine in Tris can compete with the intended reaction at higher pH. |
| Organic Co-solvents (e.g., 10% DMSO or DMF in aqueous buffer) | > 50 | Variable | 20 - 25 | The addition of a small amount of organic solvent can significantly enhance solubility if needed. |
Note: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5. For reactions involving the maleimide group, it is advisable to prepare solutions fresh and use them promptly.
Experimental Protocols
Protocol for Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound.
-
Reagent Handling: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Selection: Choose a suitable solvent. For a highly concentrated stock solution, anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are recommended. For direct use in aqueous reactions, a fresh solution in the reaction buffer can be prepared.
-
Dissolution:
-
Add the desired volume of solvent to the vial containing the reagent.
-
Vortex or sonicate briefly to ensure complete dissolution. The PEGylated nature of the compound generally allows for quick dissolution in aqueous buffers.
-
-
Storage:
-
If using an organic solvent for the stock solution, store it at -20°C or -80°C. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Aqueous solutions should be prepared fresh and used immediately due to the potential for hydrolysis of the maleimide group.
-
Protocol for Assessing Solubility in a Novel Buffer
This protocol provides a framework for determining the solubility of this compound in a specific aqueous buffer.
-
Prepare a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the target aqueous buffer in a microcentrifuge tube.
-
Incubate the mixture at a controlled temperature (e.g., 25°C) with gentle agitation for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.
-
-
Separate Undissolved Solid:
-
Centrifuge the suspension at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved solid.
-
-
Quantify the Soluble Fraction:
-
Carefully collect the supernatant.
-
Measure the concentration of the dissolved this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry by measuring the absorbance of the tetrazine moiety (typically around 520-540 nm). A standard curve with known concentrations of the compound should be prepared in the same buffer for accurate quantification.
-
Visualizing Key Processes and Structures
The following diagrams, generated using Graphviz, illustrate the structure of the molecule, a general workflow for its application, and a decision-making process for optimizing its use.
Caption: Chemical structure of this compound.
Caption: General experimental workflow for bioconjugation.
Basics of thiol-maleimide conjugation chemistry
An In-depth Technical Guide to Thiol-Maleimide Conjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-maleimide conjugation is a cornerstone of bioconjugation, prized for its efficiency and high selectivity.[1][2] This reaction facilitates the covalent linking of biomolecules, such as proteins, peptides, and oligonucleotides, to other molecules like fluorescent dyes, PEG chains, or therapeutic agents.[3][] Its widespread adoption in research, diagnostics, and particularly in the development of Antibody-Drug Conjugates (ADCs), stems from its rapid kinetics and the ability to proceed under mild, physiological conditions, thereby preserving the biological activity of the molecules involved.[1][][5] This guide provides a comprehensive overview of the core chemistry, factors influencing the reaction, stability considerations, and practical protocols for employing this powerful technique.
The Core Chemistry: Mechanism and Specificity
The thiol-maleimide reaction is a Michael addition, where a thiol group (sulfhydryl), typically from a cysteine residue in a protein, acts as a nucleophile.[1][3] It attacks one of the carbon atoms of the electron-deficient alkene in the maleimide (B117702) ring, resulting in the formation of a stable, covalent thioether bond.[2][3]
The high reactivity of the maleimide's double bond is attributed to the ring strain and the cis-conformation of its two carbonyl groups, which makes the reaction proceed efficiently without a catalyst in polar solvents.[1][6]
Reaction Specificity
One of the most significant advantages of this chemistry is its high selectivity for thiol groups over other nucleophilic functional groups present in biomolecules, such as amines.[1] The reaction's specificity is highly dependent on pH.
-
Optimal pH Range (6.5 - 7.5): In this range, the reaction is highly chemoselective for thiols.[1][6][7] The thiol group exists in equilibrium with its more reactive thiolate anion form (S⁻). Maintaining the pH in this window ensures a sufficient concentration of thiolate for a rapid reaction while minimizing competing reactions.[7][8] At a pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines.[1][6]
-
Higher pH (>7.5): Above pH 7.5, the reaction loses its chemoselectivity.[6] Primary amines (like the ε-amino group of lysine) become deprotonated and increasingly reactive, leading to competitive side reactions.[6][9] Additionally, the maleimide ring itself becomes more susceptible to hydrolysis.[6][10]
-
Lower pH (<6.5): Below pH 6.5, the concentration of the reactive thiolate anion decreases, leading to a significant slowdown in the reaction rate.[7]
Key Factors Influencing the Reaction
Several parameters must be carefully controlled to ensure a successful and efficient conjugation reaction.
-
pH: As detailed above, maintaining a pH between 6.5 and 7.5 is critical for both reaction speed and specificity.[7][11]
-
Stoichiometry: The molar ratio of maleimide to thiol is a key parameter. A molar excess of the maleimide-functionalized reagent (e.g., 10-20 fold for protein labeling) is often used to drive the reaction to completion.[7][12] However, the optimal ratio can vary depending on the specific molecules and steric hindrance, with lower ratios (e.g., 2:1 to 5:1) being optimal for some peptide and nanobody conjugations.[2]
-
Temperature: Most thiol-maleimide conjugations are performed at room temperature (around 20-25°C) or at 4°C.[13] Lower temperatures can be used to slow down the reaction and potentially minimize side reactions, often requiring an overnight incubation.
-
Solvent: The reaction proceeds well in aqueous, polar buffers like PBS or HEPES.[12][13] For maleimide reagents with poor water solubility, a water-miscible organic co-solvent such as DMSO or DMF is required to prepare a stock solution before adding it to the aqueous reaction mixture.[12][13]
-
Reducing Agents: Cysteine residues in proteins can form disulfide bonds, which are unreactive towards maleimides.[2][13] To ensure the availability of free thiols for conjugation, a reduction step is often necessary.[2]
-
TCEP (tris(2-carboxyethyl)phosphine): This is the preferred reducing agent as it is highly effective, stable, and does not contain a thiol group itself. Therefore, it does not need to be removed before the addition of the maleimide reagent.[7][11]
-
DTT (dithiothreitol): While a powerful reducing agent, DTT contains thiol groups and must be completely removed (e.g., by dialysis or desalting column) before introducing the maleimide reagent to prevent it from competing in the reaction.[7][11]
-
Stability and Side Reactions
While the resulting thioether bond is generally considered stable, the succinimide (B58015) ring of the conjugate can undergo several reactions that impact the homogeneity and long-term stability of the final product. These are critical considerations, especially for therapeutic applications like ADCs.[14][15]
Maleimide Hydrolysis
The maleimide ring is susceptible to hydrolysis, which opens the ring to form an unreactive maleamic acid derivative.[6][10] This reaction is accelerated at higher pH (>7.5).[9][10] If hydrolysis occurs before the conjugation, the maleimide reagent is inactivated.[6] To mitigate this, aqueous solutions of maleimide reagents should always be prepared fresh before use.[12]
Retro-Michael Reaction (Thiol Exchange)
The thiol-maleimide linkage is not completely irreversible and can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in vivo.[9][15][16] This can lead to the transfer of the conjugated payload to other molecules, causing off-target effects and reducing the efficacy of therapeutics like ADCs.[6][14][15]
Post-Conjugation Hydrolysis (Stabilization)
Interestingly, hydrolysis of the succinimide ring after the thioether bond has formed leads to a ring-opened product that is stable and no longer susceptible to the retro-Michael reaction.[6][14] This is a key strategy for stabilizing conjugates. While this hydrolysis is slow for common N-alkyl maleimides, it can be accelerated by:
-
Raising the pH: Incubating the conjugate at a pH of 8.5-9.0 post-reaction can drive the ring-opening to completion.[9]
-
Using "Self-Hydrolysing" Maleimides: Maleimides with electron-withdrawing N-substituents (e.g., N-aryl groups) show greatly accelerated ring-opening hydrolysis rates, providing a pathway to more stable conjugates under physiological conditions.[14][17][18]
Thiazine (B8601807) Rearrangement
When conjugating a maleimide to a peptide or protein with an N-terminal cysteine that has a free amino group, a significant side reaction can occur.[3][19] The initial thioether adduct can undergo an intramolecular rearrangement where the N-terminal amine attacks a carbonyl in the succinimide ring, leading to a stable, six-membered thiazine ring.[3][15][20] This rearrangement is pH-dependent, accelerating at neutral to basic pH.[20][21] While this can be an unwanted side-product, the resulting thiazine linker has been shown to be more stable and less prone to thiol exchange than the original succinimidyl thioether, presenting a potential strategy for creating more robust conjugates.[22][23]
Visualizing the Chemistry and Workflows
Quantitative Data Summary
The efficiency and outcome of thiol-maleimide conjugation are governed by several quantitative parameters.
| Parameter | Condition | Value / Observation | Source(s) |
| Reaction pH | Optimal Range | 6.5 - 7.5 | [1][6][7] |
| Reaction with Amines | Becomes competitive above pH 7.5 | [6][9] | |
| Maleimide Hydrolysis | Rate increases with increasing pH | [6][10] | |
| Selectivity | Thiol vs. Amine (at pH 7.0) | ~1,000 times faster for thiols | [1][6] |
| Molar Ratio | Protein Labeling (general) | 10-20x molar excess of maleimide | [12] |
| Peptide/Nanobody | 2:1 to 5:1 maleimide to thiol can be optimal | [2] | |
| Reaction Time | Room Temperature | ~2 hours | [12] |
| 4°C | Overnight | [13] | |
| Conjugate Stability | N-alkyl thiosuccinimide hydrolysis (pH 7.4, 37°C) | Half-life of 27 hours | [18] |
| N-aryl thiosuccinimide hydrolysis (pH 7.4, 37°C) | Half-life of 1.5 hours | [18] | |
| "Self-hydrolysing" ADC (pH 8, 37°C) | No measurable drug loss over two weeks | [18] | |
| Control ADC (pH 8, 37°C) | ~50% drug loss over two weeks | [18] |
Experimental Protocols
Protocol 1: General Protein Labeling with a Maleimide Dye
This protocol provides a typical procedure for conjugating a maleimide-activated fluorescent dye to a protein containing cysteine residues.
Materials:
-
Protein to be labeled (1-10 mg/mL)
-
Degassed conjugation buffer: Phosphate-Buffered Saline (PBS), HEPES, or Tris buffer (10-100 mM, pH 7.0-7.5).[12]
-
Maleimide-activated dye
-
Anhydrous DMSO or DMF
-
TCEP (tris(2-carboxyethyl)phosphine) (Optional, for reduction)
-
Desalting column (e.g., Sephadex G-25) for purification
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[2][13] To prevent re-oxidation of thiols, it is beneficial to work under an inert gas atmosphere.[12]
-
(Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are in disulfide bonds, they must be reduced. Add a 10-100x molar excess of TCEP to the protein solution.[24] Flush the vial with inert gas, seal, and incubate for 20-30 minutes at room temperature.[9] TCEP does not need to be removed before proceeding.[11]
-
Prepare Maleimide Stock Solution: Immediately before use, allow the vial of maleimide dye to warm to room temperature.[12] Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[12] Vortex briefly to ensure it is fully dissolved.
-
Conjugation Reaction: While gently stirring or vortexing the protein solution, add the maleimide stock solution to achieve a 10-20x molar excess of dye over protein.[12]
-
Incubation: Flush the reaction vial with inert gas, seal it tightly, and protect it from light. Incubate for 2 hours at room temperature or overnight at 4°C.[13]
-
Purification: Separate the labeled protein conjugate from unreacted free dye using a desalting column or size-exclusion chromatography (SEC).[12][13]
-
Storage: Store the purified conjugate under conditions appropriate for the protein. For storage at 4°C, 0.01-0.03% sodium azide (B81097) can be added to prevent microbial growth.[12] For long-term storage, adding glycerol (B35011) to 50% and storing at -20°C is recommended.[12]
Protocol 2: Post-Conjugation Stabilization via Hydrolysis
This protocol is for increasing the stability of the conjugate by inducing the hydrolysis of the thiosuccinimide ring.
Materials:
-
Purified thiol-maleimide conjugate
-
High pH buffer (e.g., Borate or Phosphate buffer, pH 8.5-9.0)
-
Neutralization buffer (e.g., PBS, pH 7.0-7.5)
-
Analytical tools (e.g., Mass Spectrometer) to monitor the reaction
Procedure:
-
Confirm Conjugation: Ensure the initial conjugation reaction is complete and the conjugate has been purified.
-
pH Adjustment: Adjust the pH of the purified conjugate solution to 8.5-9.0 by adding the high pH buffer or by buffer exchange.[9]
-
Incubation: Incubate the solution at room temperature or 37°C.[9]
-
Monitoring: Monitor the progress of the ring-opening hydrolysis by analyzing aliquots over time with mass spectrometry. A successful reaction will show a mass increase of 18 Da (the addition of a water molecule).
-
Neutralization: Once the hydrolysis is complete (or has reached the desired level), re-neutralize the solution to a physiological pH (7.0-7.5) for storage or downstream applications.[9]
Conclusion
Thiol-maleimide chemistry remains a vital and powerful tool for bioconjugation in research and drug development. Its high selectivity, rapid kinetics, and mild reaction conditions make it an attractive method for creating well-defined bioconjugates. However, a thorough understanding of the factors influencing the reaction—particularly pH—and an awareness of the potential side reactions like hydrolysis, retro-Michael addition, and thiazine rearrangement are critical for success. By carefully controlling reaction conditions and employing strategies to enhance the stability of the final adduct, researchers can effectively leverage this chemistry to advance their scientific goals.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 3. bachem.com [bachem.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Reactivity and pH dependence of thiol conjugation to N-ethylmaleimide: detection of a conformational change in chalcone isomerase. | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 12. biotium.com [biotium.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. d-nb.info [d-nb.info]
- 16. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 19. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmiweb.com [pharmiweb.com]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. alfa-chemistry.com [alfa-chemistry.com]
Methodological & Application
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using Me-Tet-PEG3-Maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window. The linker, which connects the antibody to the cytotoxic payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy.
This document provides detailed application notes and protocols for the synthesis of an ADC using Me-Tet-PEG3-Maleimide, a hetero-bifunctional linker. This linker features a maleimide (B117702) group for covalent attachment to thiol residues on the antibody, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce immunogenicity, and a methyl-tetrazine (Me-Tet) moiety for potential secondary conjugation via bioorthogonal click chemistry. The maleimide group reacts specifically with free sulfhydryl groups, typically on cysteine residues, which can be exposed by reducing the interchain disulfide bonds of an antibody. This method allows for a controlled and site-specific conjugation, leading to more homogeneous ADCs.
The following protocols will use a HER2-targeting antibody, such as Trastuzumab, as a model system to demonstrate the synthesis of a HER2-targeting ADC.
Data Presentation: Quantitative Parameters for ADC Synthesis
The following table summarizes typical quantitative data for the synthesis of a HER2-targeting ADC using a maleimide-PEG linker. These values are provided as a general guideline and may require optimization for specific antibodies and drug-linker complexes.
| Parameter | Typical Value/Range | Purpose | Analytical Method |
| Antibody Reduction | |||
| Antibody Concentration | 5 - 20 mg/mL | To ensure efficient reaction kinetics. | UV-Vis Spectroscopy (A280) |
| Reducing Agent (TCEP) | 5 - 20 molar equivalents | To reduce interchain disulfide bonds and expose free thiol groups. | Ellman's Assay |
| Reaction Temperature | 25 - 37 °C | To facilitate the reduction reaction. | - |
| Reaction Time | 1 - 2 hours | To achieve the desired degree of reduction. | Ellman's Assay |
| Drug-Linker Conjugation | |||
| Drug-Linker to Antibody Molar Ratio | 4:1 to 8:1 | To achieve the target Drug-to-Antibody Ratio (DAR). | - |
| Co-solvent (e.g., DMSO) | < 10% (v/v) | To dissolve the hydrophobic drug-linker. | - |
| Reaction pH | 6.5 - 7.5 | To ensure specific reaction between maleimide and thiol groups. | pH meter |
| Reaction Temperature | 4 - 25 °C | To control the reaction rate and minimize degradation. | - |
| Reaction Time | 1 - 4 hours | To allow for complete conjugation. | HIC-HPLC, RP-HPLC |
| ADC Characterization | |||
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | A key indicator of ADC potency and homogeneity. | HIC-HPLC, Mass Spectrometry |
| Monomer Purity | > 95% | To ensure the absence of aggregates that can affect efficacy and safety. | Size Exclusion Chromatography (SEC) |
| Free Drug Concentration | < 1% | To confirm the removal of unconjugated payload. | RP-HPLC |
Experimental Protocols
Part 1: Antibody Reduction
This protocol describes the reduction of interchain disulfide bonds of a monoclonal antibody (e.g., Trastuzumab) to generate free thiol groups for conjugation.
Materials:
-
Monoclonal Antibody (e.g., Trastuzumab)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
50 mM EDTA solution
-
Sephadex G-25 desalting column
Procedure:
-
Prepare the antibody solution to a final concentration of 10 mg/mL in PBS.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Add EDTA to a final concentration of 2 mM to prevent re-oxidation of the thiol groups.
-
Incubate the reaction mixture at 37°C for 1 hour with gentle agitation.
-
Immediately purify the reduced antibody using a pre-equilibrated Sephadex G-25 desalting column with PBS (pH 7.0) containing 1 mM EDTA to remove excess TCEP.
-
Determine the concentration of the reduced antibody by measuring the absorbance at 280 nm.
-
Quantify the number of free thiol groups per antibody using Ellman's assay.
Part 2: Conjugation of this compound-Drug to the Reduced Antibody
This protocol details the conjugation of the payload-linker construct to the reduced antibody.
Materials:
-
Reduced monoclonal antibody from Part 1
-
This compound-Drug construct dissolved in DMSO
-
PBS, pH 7.0 with 1 mM EDTA
-
N-acetylcysteine (NAC) solution (1 M)
Procedure:
-
Adjust the concentration of the reduced antibody to 5 mg/mL with cold PBS (pH 7.0) containing 1 mM EDTA.
-
Prepare a stock solution of the this compound-Drug in DMSO.
-
Add a 6-fold molar excess of the this compound-Drug solution to the chilled, reduced antibody solution with gentle mixing. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubate the reaction mixture at 4°C for 2 hours or at room temperature for 1 hour. The optimal time and temperature should be determined empirically.
-
To quench the reaction, add a 20-fold molar excess of N-acetylcysteine over the maleimide reagent and incubate for 30 minutes at room temperature.
Part 3: Purification and Characterization of the ADC
This protocol describes the purification of the ADC and its subsequent characterization.
Materials:
-
Crude ADC solution from Part 2
-
PBS, pH 7.4
-
Size Exclusion Chromatography (SEC) system
-
Hydrophobic Interaction Chromatography (HIC) system
-
LC-MS system
Procedure:
-
Purification: Purify the ADC from unconjugated drug-linker and other small molecules using a pre-equilibrated SEC column with PBS (pH 7.4).
-
Concentration: Concentrate the purified ADC using a centrifugal filtration device with an appropriate molecular weight cut-off.
-
Characterization:
-
Purity and Aggregation: Analyze the ADC by SEC-HPLC to determine the percentage of monomer and high molecular weight species.
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC-HPLC. The number of conjugated drugs alters the hydrophobicity of the antibody, allowing for the separation of species with different DARs. Confirm the DAR by LC-MS analysis of the reduced and deglycosylated ADC.
-
Free Drug Analysis: Quantify the amount of residual free drug-linker in the purified ADC sample using RP-HPLC.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate.
Caption: Simplified HER2 signaling pathway targeted by a HER2-ADC.
Step-by-Step Guide for Protein Labeling with Me-Tet-PEG3-Maleimide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the covalent labeling of proteins with Me-Tet-PEG3-Maleimide, a bifunctional linker that enables a two-step labeling strategy. The maleimide (B117702) group reacts with free sulfhydryl groups on cysteine residues, while the methyltetrazine group facilitates a highly specific and rapid bioorthogonal reaction with a trans-cyclooctene (B1233481) (TCO)-modified molecule. This methodology is particularly valuable for applications in antibody-drug conjugation (ADC), in vivo imaging, and cellular tracking studies.[1][2][3][4]
Introduction
This compound is a versatile crosslinker that combines the thiol-reactive chemistry of maleimides with the bioorthogonal reactivity of tetrazines.[5] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces potential steric hindrance. The maleimide group forms a stable thioether bond with the sulfhydryl group of cysteine residues, a reaction that is highly selective at a pH range of 6.5-7.5.[6][7][8] Following the initial protein labeling, the tetrazine moiety can be specifically targeted with a TCO-functionalized molecule, enabling applications such as pre-targeted imaging and drug delivery.[1][2][9]
Materials and Reagents
Materials
-
This compound
-
Protein of interest (containing at least one free cysteine residue)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), Tris, or HEPES buffer (pH 7.0-7.5), degassed. Avoid buffers containing thiols.[6][7][8]
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.
-
(Optional) Quenching Reagent: L-cysteine or β-mercaptoethanol.
-
Purification System: Gel filtration column (e.g., Sephadex G-25), HPLC, or dialysis cassette.[6][7][10]
-
Spectrophotometer or plate reader for determining protein and label concentration.
Reagent Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.[6] Vortex briefly to ensure complete dissolution. Unused stock solution can be stored at -20°C for up to one month, protected from light and moisture.[6]
-
Protein Solution: Prepare the protein to be labeled at a concentration of 1-10 mg/mL in the degassed reaction buffer.[7][8] The buffer should be free of any thiol-containing compounds.
-
(Optional) TCEP Stock Solution: If disulfide bond reduction is necessary, prepare a 10 mM stock solution of TCEP in degassed reaction buffer.
Experimental Protocols
Protein Preparation and (Optional) Reduction
For proteins with accessible cysteine residues, this step can be skipped. If the target cysteines are involved in disulfide bonds, a reduction step is required.
-
To the protein solution, add TCEP to a final concentration that is 10-100 times the molar concentration of the protein.[6][7]
-
Incubate the mixture for 20-30 minutes at room temperature.[6]
-
Proceed immediately to the labeling reaction. It is crucial to avoid re-oxidation of the sulfhydryl groups.
Protein Labeling with this compound
This protocol is a general guideline and may require optimization for specific proteins.
-
While gently stirring or vortexing the protein solution, add the 10 mM this compound stock solution to achieve a final molar ratio of 10:1 to 20:1 (linker:protein).[6] We recommend starting with a few different ratios to determine the optimal condition for your protein.
-
Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 2-8°C.[6]
-
(Optional) Quenching: To stop the reaction, a 20-fold molar excess of a thiol-containing reagent like L-cysteine over the maleimide can be added.[11]
Purification of the Labeled Protein
It is essential to remove unreacted this compound and any byproducts from the labeled protein.
-
Gel Filtration: This is a common and effective method. Use a pre-packed desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer. The labeled protein will elute in the void volume, while the smaller, unreacted linker molecules will be retained.[7]
-
Dialysis: Dialyze the reaction mixture against a large volume of the desired storage buffer. This method is effective but may be slower.
-
HPLC: For higher purity, reverse-phase or size-exclusion HPLC can be employed.[7][10]
Characterization of the Labeled Protein
Determination of Degree of Labeling (DOL): The DOL represents the average number of this compound molecules conjugated to each protein molecule. This can be determined spectrophotometrically if the linker or a subsequent TCO-probe has a distinct absorbance. Alternatively, mass spectrometry can provide a more precise measurement. For a general spectrophotometric method to quantify maleimide incorporation, a reverse glutathione (B108866) (GSH) assay can be used.[12]
Table 1: Example Parameters for Protein Labeling
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Reaction Buffer | PBS, Tris, HEPES (pH 7.0-7.5) | Must be free of thiols and degassed. |
| This compound:Protein Molar Ratio | 10:1 - 20:1 | Optimization is recommended for each specific protein. |
| Reaction Time | 2 hours at RT or overnight at 2-8°C | Longer incubation at lower temperatures can be beneficial for sensitive proteins. |
| Purification Method | Gel Filtration, Dialysis, HPLC | Choice depends on the required purity and scale. |
Storage of the Labeled Protein
For immediate use, the purified conjugate can be kept at 4°C for up to a week, protected from light.[6][13] For long-term storage, it is recommended to add a cryoprotectant like glycerol (B35011) to a final concentration of 50% and store at -20°C or -80°C.[6][13] The addition of 5-10 mg/mL BSA can also help prevent denaturation.[6][13]
Application: Two-Step Labeling for Pre-targeted Imaging
The tetrazine-modified protein can be used in a pre-targeting strategy for applications like in vivo imaging.
-
Administer the Me-Tet-PEG3-labeled protein (e.g., an antibody targeting a specific cell surface receptor) to the biological system.
-
Allow sufficient time for the labeled protein to accumulate at the target site and for the unbound protein to clear from circulation.
-
Administer a TCO-modified imaging agent (e.g., a fluorescent dye or a PET tracer).
-
The tetrazine and TCO will undergo a rapid and specific inverse-electron-demand Diels-Alder cycloaddition, resulting in the localization of the imaging agent at the target site.[2][9]
Diagrams
Experimental Workflow
References
- 1. biorxiv.org [biorxiv.org]
- 2. Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creativepegworks.com [creativepegworks.com]
- 5. researchgate.net [researchgate.net]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 13. biotium.com [biotium.com]
Application Notes and Protocols for Live Cell Imaging Using Me-Tet-PEG3-Maleimide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Me-Tet-PEG3-Maleimide is a bifunctional linker used in advanced bioconjugation and live-cell imaging applications. It incorporates a methyltetrazine (Me-Tet) group and a maleimide (B117702) group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG3) spacer. This structure enables a powerful two-step labeling strategy rooted in bioorthogonal chemistry, allowing for the precise visualization of dynamic cellular processes in real-time.
The maleimide group provides a means to covalently attach the linker to biomolecules containing thiol (sulfhydryl) groups, such as cysteine residues in proteins and antibodies.[1][2][3] The tetrazine moiety participates in an exceptionally fast and specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO) partner.[4][5] This reaction, often termed a "click chemistry" reaction, is bioorthogonal, meaning it proceeds efficiently within a complex biological environment without interfering with native cellular processes.[5][6]
This two-step approach is particularly advantageous for imaging applications where the direct conjugation of a large fluorophore to a targeting molecule (e.g., an antibody) might impair its function. Instead, a small, unobtrusive TCO group is first attached to the biomolecule of interest. The cells are then treated with this TCO-labeled molecule, followed by the addition of a tetrazine-conjugated imaging agent (prepared using this compound), which rapidly "clicks" onto the TCO-labeled target for visualization.
Principle of the Method
The use of this compound for live-cell imaging involves two main stages:
-
Preparation of Conjugates:
-
Targeting Molecule: A biomolecule of interest (e.g., an antibody, protein, or peptide) is functionalized with a trans-cyclooctene (TCO) group. This is typically achieved by reacting the biomolecule with a TCO-linker that has a reactive group for a specific functional group on the biomolecule (e.g., TCO-NHS ester for primary amines).
-
Imaging Probe: A fluorescent reporter molecule (fluorophore) is conjugated to the this compound linker. The maleimide end of the linker reacts with a thiol group on the fluorophore, creating a stable thioether bond.[3][7]
-
-
Two-Step Live-Cell Labeling and Imaging:
-
Step 1 (Pre-targeting): Live cells are incubated with the TCO-labeled targeting molecule. This molecule binds to its specific cellular target (e.g., a cell surface receptor). Unbound TCO-labeled molecules are then washed away.
-
Step 2 (Ligation & Imaging): The Me-Tet-fluorophore conjugate is added to the cells. The tetrazine group on the conjugate rapidly and specifically reacts with the TCO group on the cell-bound targeting molecule.[5] This ligation results in the fluorescent labeling of the target, which can then be visualized using fluorescence microscopy.
-
Experimental Workflow and Reaction Mechanism Diagrams
Caption: Experimental workflow for two-step live cell imaging.
Caption: Bioorthogonal tetrazine-TCO ligation reaction.
Detailed Protocols
Protocol 1: Conjugation of a Thiol-Containing Fluorophore to this compound
This protocol describes the reaction between the maleimide group of the linker and a thiol group on a fluorophore.
Materials:
-
This compound
-
Thiol-containing fluorophore (e.g., a dye with a Cys residue or thiol-PEG modification)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed.[1]
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
Procedure:
-
Prepare Fluorophore Solution: Dissolve the thiol-containing fluorophore in the degassed Reaction Buffer to a final concentration of 1-5 mg/mL. If the fluorophore has existing disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce them.[7]
-
Prepare Linker Solution: Immediately before use, dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution.[7]
-
Conjugation Reaction: Add a 10-20 fold molar excess of the this compound solution to the fluorophore solution. Mix gently.
-
Incubation: Protect the reaction from light and incubate for 2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the resulting Tetrazine-Fluorophore conjugate to remove unreacted linker and fluorophore. This can be done using size exclusion chromatography (e.g., Sephadex G-25), dialysis, or HPLC.[1]
-
Characterization and Storage: Confirm conjugation using mass spectrometry or spectrophotometry. Store the purified conjugate at -20°C, protected from light.
Protocol 2: Two-Step Labeling and Imaging of Cell Surface Proteins
This protocol provides a general framework for labeling a cell surface receptor on live cells using a TCO-labeled antibody and a Tetrazine-Fluorophore conjugate.
Materials:
-
Live cells expressing the target receptor of interest
-
Cell culture medium
-
TCO-labeled antibody specific to the target receptor
-
Tetrazine-Fluorophore conjugate (from Protocol 1)
-
Wash Buffer: PBS or Hanks' Balanced Salt Solution (HBSS)
-
Imaging medium (e.g., phenol (B47542) red-free medium)
-
Fluorescence microscope equipped for live-cell imaging
Procedure:
-
Cell Preparation: Seed cells in a suitable imaging dish or plate (e.g., glass-bottom 96-well plate) and grow to the desired confluency (typically 70-80%).[8][9]
-
Pre-targeting (Antibody Incubation):
-
Dilute the TCO-labeled antibody in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µg/mL, but should be optimized).
-
Remove the existing medium from the cells and add the antibody solution.
-
Incubate the cells for 30-60 minutes at 37°C or on ice (to prevent internalization if only surface labeling is desired).
-
-
Washing:
-
Gently aspirate the antibody solution.
-
Wash the cells three times with pre-warmed Wash Buffer to remove any unbound TCO-labeled antibody.
-
-
Bioorthogonal Ligation (Fluorophore Incubation):
-
Dilute the Tetrazine-Fluorophore conjugate in pre-warmed imaging medium to a final concentration of 1-5 µM (this should be optimized).
-
Add the Tetrazine-Fluorophore solution to the washed cells.
-
Incubate for 10-30 minutes at 37°C, protected from light. The reaction is very fast, so long incubation times are often unnecessary.[10]
-
-
Final Wash and Imaging:
-
Gently aspirate the Tetrazine-Fluorophore solution.
-
Wash the cells twice with pre-warmed imaging medium.
-
Add fresh imaging medium to the cells.
-
Proceed with live-cell imaging using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore. Acquire images over time to observe dynamic processes like protein trafficking or internalization.[8]
-
Quantitative Data Summary
The following tables provide typical parameters for the labeling and imaging protocols. These values should be used as a starting point and optimized for specific experimental systems.
| Parameter | Recommended Range | Notes | Reference(s) |
| Protein Concentration (for labeling) | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. | [1][2] |
| Reaction pH (Maleimide-Thiol) | 7.0 - 7.5 | Maleimide is highly selective for thiols in this range. Above pH 7.5, reactivity with amines can occur. | [7][10] |
| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | An excess of the maleimide-linker ensures efficient conjugation. | [3] |
| TCO-Antibody Concentration (for cells) | 1 - 10 µg/mL | Should be optimized based on receptor expression and antibody affinity. | [11] |
| Tetrazine-Fluorophore Concentration | 1 - 5 µM | Higher concentrations may increase background signal. | [10] |
| Ligation Time (on cells) | 10 - 30 minutes | The tetrazine-TCO reaction is extremely fast. | [10] |
| Incubation Temperature | 4°C to 37°C | 4°C or on ice can be used to inhibit internalization during the labeling steps. | [1] |
Application Example: Visualizing Antibody Internalization
This method is highly suited for studying the internalization of antibody-drug conjugates (ADCs) or therapeutic antibodies.[12][13] After binding to a cell surface receptor, many antibodies are internalized into endosomes and lysosomes. This process can be tracked in real-time.
Caption: Pathway of receptor-mediated antibody internalization.
By following Protocol 2 and acquiring images at set time intervals (e.g., every 5-15 minutes), a time-lapse movie of the fluorescently labeled antibody can be created.[8][9] Initially, the fluorescence will be localized to the cell membrane. Over time, the signal will appear in punctate structures within the cytoplasm, corresponding to the antibody moving through the endocytic pathway. This allows for the quantitative analysis of internalization rates and intracellular trafficking, which are critical parameters in the development of antibody-based therapeutics.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. broadpharm.com [broadpharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. biotium.com [biotium.com]
- 8. uib.no [uib.no]
- 9. sartorius.com [sartorius.com]
- 10. interchim.fr [interchim.fr]
- 11. Antibody Internalization | Sartorius [sartorius.com]
- 12. Live Cell Imaging based Internalization Assay - Creative Biolabs [creative-biolabs.com]
- 13. abzena.com [abzena.com]
Application Notes and Protocols for Me-Tet-PEG3-Maleimide Bioconjugation to Cysteine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Me-Tet-PEG3-Maleimide is a bifunctional linker that plays a crucial role in the field of bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs). This heterobifunctional reagent contains two reactive moieties: a maleimide (B117702) group for covalent attachment to free sulfhydryl groups on cysteine residues of proteins and peptides, and a tetrazine group for rapid and specific "click" reaction with a trans-cyclooctene (B1233481) (TCO)-modified molecule. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.
This document provides detailed application notes and protocols for the effective use of this compound in bioconjugation strategies, with a focus on quantitative data and experimental workflows relevant to drug development.
Data Presentation: Quantitative Parameters for Maleimide-Cysteine Conjugation
The efficiency and stability of the maleimide-cysteine conjugation are critical for the synthesis of well-defined bioconjugates. While specific data for this compound is often proprietary, the following tables summarize representative quantitative data from studies using similar maleimide-PEG linkers.
Table 1: Reaction Conditions and Conjugation Efficiency
| Parameter | Value | Notes |
| pH | 6.5 - 7.5 | Optimal range for selective reaction with thiols over amines. At pH 7, the reaction with thiols is approximately 1,000 times faster than with amines.[] |
| Molar Ratio (Linker:Protein) | 5:1 to 20:1 | A molar excess of the maleimide linker is typically used to drive the reaction to completion. The optimal ratio should be determined empirically for each specific protein. |
| Reaction Time | 1 - 4 hours at Room Temperature | Reaction kinetics are generally rapid. Longer incubation times (e.g., overnight at 4°C) can also be employed. |
| Conjugation Efficiency | 58% - >80% | Efficiency can vary depending on the protein, accessibility of the cysteine residue, and reaction conditions. For example, a study with a nanobody achieved 58% efficiency with a 5:1 molar ratio, while a peptide reached 84% efficiency with a 2:1 ratio.[2] Another study reported over 80% efficiency for PEGylation of hemoglobin.[3] |
Table 2: Stability of the Thiosuccinimide Linkage
| Condition | Remaining Intact Conjugate | Notes |
| Incubation in PBS at 37°C for 7 days | >95% | The thiosuccinimide bond is generally stable in the absence of competing thiols.[3] |
| Incubation with 1 mM Glutathione (GSH) at 37°C for 7 days | ~70% | The linkage is susceptible to a retro-Michael reaction in the presence of other thiols, leading to deconjugation.[3] |
| Hydrolysis of the Succinimide (B58015) Ring | Increased Stability | Hydrolysis of the succinimide ring to a succinamic acid can prevent the retro-Michael reaction and significantly increase the long-term stability of the conjugate.[4] |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound
This protocol outlines the fundamental steps for conjugating this compound to a protein containing one or more cysteine residues.
Materials:
-
Protein with accessible cysteine residue(s)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 6.5-7.5, degassed
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting columns or other purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
If the cysteine residues are involved in disulfide bonds, reduction is necessary. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature.
-
Remove the excess TCEP using a desalting column equilibrated with the reaction buffer.
-
-
This compound Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add the desired molar excess (typically 10-20 fold) of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing. Protect from light if the final application is fluorescence-based.
-
-
Purification:
-
Remove the excess, unreacted this compound and any reaction byproducts by purifying the conjugate using a desalting column, dialysis, or size-exclusion chromatography.
-
-
Characterization:
-
The successful conjugation can be confirmed by methods such as SDS-PAGE (which will show a shift in molecular weight), UV-Vis spectroscopy (if the conjugated molecule has a chromophore), and mass spectrometry.
-
Protocol 2: Characterization of Conjugation by Mass Spectrometry
Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool to confirm the successful conjugation and to determine the drug-to-antibody ratio (DAR) in the case of ADCs.
Procedure:
-
Sample Preparation:
-
Dilute the purified conjugate to an appropriate concentration (e.g., 0.1-1 mg/mL) in a suitable buffer for LC-MS analysis.
-
For antibody conjugates, the sample may be deglycosylated and/or reduced to separate heavy and light chains for more precise mass determination.
-
-
LC-MS Analysis:
-
Inject the sample onto a suitable liquid chromatography system (e.g., reverse-phase or size-exclusion) coupled to a high-resolution mass spectrometer.
-
Acquire the mass spectra of the intact, deglycosylated, and/or reduced conjugate.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the molecular weights of the different species.
-
Compare the experimental molecular weights with the theoretical molecular weights of the unconjugated protein and the expected conjugates to confirm successful labeling and determine the number of linker molecules attached.
-
Mandatory Visualizations
Pre-targeting Strategy for Cancer Therapy
The dual functionality of this compound makes it an ideal linker for pre-targeting strategies in cancer therapy. In this approach, a tumor-targeting antibody, modified with a bioorthogonal handle, is first administered. After the antibody has accumulated at the tumor site and cleared from circulation, a second, smaller molecule carrying the therapeutic or imaging agent is introduced, which then rapidly "clicks" to the antibody at the tumor site. This strategy minimizes systemic exposure to the toxic payload.[5][6][7][8][9]
Caption: Workflow for a pre-targeting cancer therapy strategy.
General Experimental Workflow for Bioconjugation
The following diagram illustrates the general workflow for the bioconjugation of a cysteine-containing protein with this compound and subsequent characterization.
Caption: General workflow for protein bioconjugation and analysis.
References
- 2. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
- 4. creativepegworks.com [creativepegworks.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]
- 9. Therapeutic Applications of Pretargeting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tetrazine-TCO Ligation in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrazine-trans-cyclooctene (TCO) ligation is a bioorthogonal reaction that has rapidly become a cornerstone of bioconjugation.[1][2] This reaction is based on an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine and a TCO.[1][3] It is prized for its exceptionally fast kinetics, high specificity, and biocompatibility, making it an ideal tool for conjugating biomolecules in complex biological environments.[1][4] The reaction proceeds swiftly at room temperature, in aqueous buffers, and without the need for a cytotoxic catalyst like copper, forming a stable dihydropyridazine (B8628806) bond while releasing nitrogen gas as the sole byproduct.[1][5][6] These features make tetrazine-TCO ligation particularly well-suited for a wide range of applications in drug development, including the creation of antibody-drug conjugates (ADCs), pretargeted imaging, and advancements in cell and gene therapy.[1][4]
Key Features of Tetrazine-TCO Ligation:
-
Biocompatibility: The reaction is catalyst-free, avoiding the cellular toxicity associated with copper-catalyzed click chemistry, making it ideal for in-vivo applications.[5][7]
-
Mild Conditions: Conjugation can be performed in aqueous buffered media (pH 6-9) and at ambient or refrigerated temperatures (4°C, 25°C, or 37°C).[1][7]
-
Exceptional Kinetics: It is one of the fastest bioorthogonal reactions known, with second-order rate constants reported to be as high as 1 x 10^6 M⁻¹s⁻¹.[7][8] This allows for efficient conjugation even at very low concentrations of reactants.[4][7]
-
Specificity and Bioorthogonality: The tetrazine and TCO groups react exclusively with each other, showing no cross-reactivity with other functional groups found in biological systems, such as amines and thiols.[7][9]
-
Stability: The resulting dihydropyridazine bond is stable, and the TCO and tetrazine moieties themselves exhibit long-term stability in aqueous solutions.[6][7]
Quantitative Data Summary
The efficiency and speed of the tetrazine-TCO ligation are influenced by the specific structures of the reacting partners and the reaction conditions. The following table summarizes key quantitative data from various sources.
| Parameter | Value | Conditions | Source(s) |
| Second-Order Rate Constant (k) | 1 - 1 x 10⁶ M⁻¹s⁻¹ | General range for various TCO-tetrazine pairs. | [7][8] |
| up to 30,000 M⁻¹s⁻¹ | Hydrogen-substituted tetrazines with TCO. | [1] | |
| ~1000 M⁻¹s⁻¹ | Methyl-substituted tetrazines with TCO. | [1] | |
| up to 1000 M⁻¹s⁻¹ | ATTO-tetrazines with TCO. | [1] | |
| > 800 M⁻¹s⁻¹ | General. | [1] | |
| Reaction pH | 6 - 9 | PBS buffer for ligation. | [1][7] |
| 7 - 9 | For TCO-NHS ester reaction with primary amines. | [1] | |
| Reaction Temperature | Room Temperature | General. | [7] |
| 4°C, 25°C, or 37°C | Dependent on the specific application and reactants. | [1][5] | |
| Reaction Time (Protein-Protein Conjugation) | 30 minutes - 2 hours | Dependent on reactant concentration and temperature. | [1][6] |
| 10 - 60 minutes | At room temperature. | [10] |
Experimental Protocols
The following protocols provide a general framework for a typical protein-protein conjugation using tetrazine-TCO ligation. Optimization may be required for specific biomolecules.
Protocol 1: Preparation of TCO- and Tetrazine-Functionalized Proteins via NHS Ester Chemistry
This protocol details the activation of proteins with TCO and tetrazine moieties by targeting primary amines (e.g., lysine (B10760008) residues) using N-hydroxysuccinimide (NHS) esters.
Materials:
-
TCO-functionalized Protein A (to be prepared)
-
Tetrazine-functionalized Protein B (to be prepared)
-
TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS)
-
Methyl-tetrazine-PEG-NHS ester (e.g., methyl-tetrazine-PEG8-NHS)
-
Phosphate Buffered Saline (PBS), pH 7.4 (amine-free)
-
1 M Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Spin desalting columns
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation:
-
Dissolve the protein to be labeled (Protein A and Protein B separately) in amine-free PBS buffer at a concentration of 1-5 mg/mL.[6]
-
If the protein solution contains primary amines (e.g., from Tris or glycine (B1666218) buffers), perform a buffer exchange into PBS using a spin desalting column.[1]
-
-
NHS Ester Stock Solution Preparation:
-
Activation of Protein A with TCO:
-
To 100 µg of Protein A in PBS, add 5 µL of 1 M NaHCO₃ to raise the pH, which facilitates the reaction with primary amines.[7]
-
Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester stock solution to the protein solution.[11] The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 60 minutes at room temperature.[1][7]
-
-
Activation of Protein B with Tetrazine:
-
Quenching and Purification:
Protocol 2: Tetrazine-TCO Ligation for Protein-Protein Conjugation
Procedure:
-
Ligation Reaction:
-
Incubation:
-
Monitoring the Reaction (Optional):
-
The progress of the ligation can be monitored spectroscopically by observing the disappearance of the tetrazine's characteristic absorption peak between 510 and 550 nm.[7]
-
-
Purification of the Conjugate (Optional):
-
Storage:
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. broadpharm.com [broadpharm.com]
- 8. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 11. benchchem.com [benchchem.com]
Surface Functionalization of Nanoparticles with Me-Tet-PEG3-Maleimide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface functionalization of nanoparticles using the heterobifunctional linker, Me-Tet-PEG3-Maleimide. This linker is a valuable tool in the development of targeted drug delivery systems, offering a two-step conjugation strategy. The maleimide (B117702) group allows for the covalent attachment of thiol-containing biomolecules, such as peptides or antibodies, for specific cell targeting. Subsequently, the tetrazine (Tet) moiety enables a highly efficient and bioorthogonal "click" reaction—the inverse electron demand Diels-Alder (iEDDA) reaction—with a trans-cyclooctene (B1233481) (TCO)-modified therapeutic agent. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and minimizes non-specific interactions.
Overview of the Functionalization Strategy
The functionalization process involves a two-stage approach. Initially, nanoparticles with surface-accessible thiol groups are conjugated with this compound via a maleimide-thiol reaction. This results in nanoparticles displaying reactive tetrazine groups. These tetrazine-functionalized nanoparticles can then be reacted with a TCO-modified molecule of interest, such as a small molecule drug or a fluorescent probe, through a rapid and specific iEDDA cycloaddition.
This modular approach allows for the independent preparation and characterization of the targeting nanoparticle and the therapeutic/diagnostic agent before their final conjugation, providing greater control over the final construct.
Experimental Protocols
Materials and Reagents
-
Thiol-functionalized nanoparticles (e.g., gold nanoparticles, liposomes, or polymeric nanoparticles)
-
This compound
-
Thiol-containing targeting ligand (e.g., peptide with a terminal cysteine)
-
Reaction Buffers:
-
Phosphate-Buffered Saline (PBS), pH 7.0-7.4
-
HEPES buffer (10 mM, pH 7.0)
-
-
Reducing agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: L-cysteine or β-mercaptoethanol
-
Purification supplies: Centrifugal filter units (with appropriate molecular weight cutoff), size exclusion chromatography (SEC) columns, or dialysis cassettes.
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving this compound.
Protocol for Conjugation of this compound to Thiolated Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles that present free sulfhydryl (thiol) groups on their surface.
Step 1: Preparation of Reagents
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.
-
Prepare the reaction buffer (e.g., PBS, pH 7.2). Degas the buffer by vacuum or by bubbling with an inert gas like nitrogen or argon to prevent oxidation of thiols.
-
Disperse the thiol-functionalized nanoparticles in the degassed reaction buffer to a desired concentration (e.g., 1-10 mg/mL).
Step 2: (Optional) Reduction of Disulfide Bonds in Targeting Ligands
For protein or peptide ligands that may have formed disulfide bonds, a reduction step is necessary to generate free thiols for conjugation.
-
Dissolve the thiol-containing ligand in the degassed reaction buffer.
-
Add a 10-100 fold molar excess of TCEP to the ligand solution.
-
Incubate for 30-60 minutes at room temperature. Dithiothreitol (DTT) can also be used, but it must be removed before the addition of the maleimide linker, for instance by using a desalting column.
Step 3: Conjugation Reaction
-
To the dispersed thiol-functionalized nanoparticles, add the this compound stock solution. A 10-20 fold molar excess of the maleimide linker over the available thiol groups on the nanoparticles is recommended as a starting point for optimization.[1]
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring or shaking, protected from light.[1] The optimal reaction time may vary depending on the specific nanoparticles and ligands used.[2][3]
Step 4: Quenching of Unreacted Maleimide Groups
-
Add a quenching reagent such as L-cysteine or β-mercaptoethanol to the reaction mixture to a final concentration of 1-10 mM to react with any excess maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
Step 5: Purification of Functionalized Nanoparticles
-
Remove the excess linker, quenching reagent, and byproducts by:
-
Centrifugation: Use centrifugal filter units with a suitable molecular weight cutoff to wash the nanoparticles. Resuspend the nanoparticle pellet in fresh buffer and repeat the washing steps 2-3 times.
-
Size Exclusion Chromatography (SEC): Elute the reaction mixture through an SEC column to separate the larger functionalized nanoparticles from the smaller unbound molecules.
-
Dialysis: Dialyze the reaction mixture against the desired buffer to remove small molecule impurities.
-
Step 6: Characterization
-
Characterize the this compound functionalized nanoparticles for:
-
Size and Polydispersity: Dynamic Light Scattering (DLS).
-
Surface Charge: Zeta potential measurement.
-
Morphology: Transmission Electron Microscopy (TEM).
-
Functionalization Efficiency: This can be indirectly quantified by measuring the disappearance of free thiols on the nanoparticle surface using Ellman's reagent or by quantifying the amount of unreacted maleimide in the supernatant after the reaction.[4][5]
-
Quantitative Data Summary
The efficiency of maleimide-thiol conjugation is influenced by several factors. The following tables summarize key experimental parameters and outcomes from relevant studies.
Table 1: Experimental Conditions for Maleimide-Thiol Conjugation on Nanoparticles
| Nanoparticle Type | Targeting Ligand | Maleimide:Thiol Molar Ratio | Buffer | pH | Reaction Time | Conjugation Efficiency (%) | Reference |
| PLGA | cRGDfK (peptide) | 2:1 | 10 mM HEPES | 7.0 | 30 min | 84 ± 4 | [2][3] |
| PLGA | 11A4 (nanobody) | 5:1 | PBS | 7.4 | 2 h | 58 ± 12 | [2][3] |
| PCL-PEG | L-Glutathione | Not specified | Not specified | Not specified | Not specified | 51 - 67 (accessible maleimide) | [5] |
Table 2: Characterization of Maleimide-Functionalized Nanoparticles
| Nanoparticle Composition | Modification | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| PLGA-PEG | Maleimide | 105 ± 1 | Not specified | Not specified | [6] |
| PCL-PEG-MAL | None | ~20-40 | Not specified | Not specified | [5] |
| Gold (13 nm) | OPSS-PEG-Maleimide | Increases with PEG density | < 0.2 | Becomes more neutral | [7] |
Diagrams
Experimental Workflow
Caption: Experimental workflow for nanoparticle functionalization.
Chemical Reaction Pathway
Caption: Two-step conjugation reaction pathway.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. Quantification of PEG-maleimide ligands and coupling efficiencies on nanoparticles with Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maleimide Functionalized Poly(ε-caprolactone)-b-poly(ethylene glycol) (PCL-PEG-MAL): Synthesis, Nanoparticle Formation, and Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maleimide-functionalised PLGA-PEG nanoparticles as mucoadhesive carriers for intravesical drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wilhelm-lab.com [wilhelm-lab.com]
Application Notes and Protocols for Maleimide-Thiol Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental conditions and protocols for the successful conjugation of maleimide-functionalized molecules to thiol-containing biomolecules. The maleimide-thiol reaction is a cornerstone of bioconjugation, prized for its high selectivity and efficiency under mild conditions. This document outlines the critical parameters, provides detailed experimental procedures, and offers troubleshooting advice to ensure robust and reproducible results.
I. Core Principles of Maleimide-Thiol Coupling
The reaction between a maleimide (B117702) and a thiol (sulfhydryl) group proceeds via a Michael addition, forming a stable covalent thioether bond.[1][2] This reaction is highly specific for thiols, particularly the sulfhydryl group of cysteine residues in proteins, within a defined pH range.[1][3][4] Understanding and controlling the reaction conditions is paramount to maximizing conjugation efficiency and minimizing side reactions.
II. Key Experimental Parameters
The success of a maleimide-thiol coupling reaction is critically dependent on several factors, including pH, temperature, reaction time, and the concentration of reactants. The following tables summarize the key quantitative data for these parameters.
Table 1: Reaction Buffer Conditions
| Parameter | Recommended Range/Value | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3][5] Above pH 7.5, reactivity with amines increases, and maleimide hydrolysis becomes more significant.[3][4][6] |
| Buffers | Phosphate-buffered saline (PBS), Tris, HEPES | These buffers are commonly used at concentrations of 10-100 mM.[7][8][9] It is crucial to use buffers that are free of thiol-containing compounds.[4][6] |
| Additives | EDTA (1-5 mM) | Can be included to chelate divalent metal ions that can catalyze the oxidation of thiols.[4][5] |
Table 2: Reaction Temperature and Time
| Temperature | Typical Reaction Time | Notes |
| 4°C | Overnight (8-16 hours) | Slower reaction rate, which can be beneficial for sensitive biomolecules to minimize degradation.[6][7] |
| Room Temperature (20-25°C) | 30 minutes - 2 hours | Generally allows for faster reaction kinetics and is a common starting point.[6] |
| 37°C | ~30 minutes | Can be used to accelerate the reaction, but may not be suitable for all biomolecules.[6][10] |
Table 3: Reactant Concentrations and Ratios
| Parameter | Recommended Range/Value | Notes |
| Protein Concentration | 1 - 10 mg/mL | A common concentration range for protein labeling experiments.[7][8][11] |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 (for proteins) | A molar excess of the maleimide reagent is generally used to drive the reaction to completion.[5][8][12] For smaller molecules or nanoparticles, the optimal ratio may be lower (e.g., 2:1 to 5:1) and should be determined empirically.[13] |
| Maleimide Stock Solution | 1 - 10 mM in DMSO or DMF | Maleimides often have limited aqueous solubility and are typically dissolved in an anhydrous organic solvent.[8][12] |
III. Experimental Protocols
A. General Protocol for Maleimide-Thiol Coupling
This protocol provides a general framework for the conjugation of a maleimide-functionalized molecule to a thiol-containing biomolecule.
1. Preparation of Thiol-Containing Biomolecule:
-
Dissolve the biomolecule (e.g., protein, peptide) in a degassed reaction buffer (e.g., PBS, Tris, HEPES) at a pH between 7.0 and 7.5.[7][11] Common protein concentrations are between 1-10 mg/mL.[8]
-
If the thiol groups are present as disulfide bonds, a reduction step is necessary.[8][11]
-
Add a 10- to 100-fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).[7][8]
-
Incubate the mixture for 20-60 minutes at room temperature.[11][14]
-
Note: While some older protocols suggest TCEP does not need to be removed, recent studies show it can react with maleimides.[14][15][16] Therefore, removal of excess TCEP via a desalting column is highly recommended before adding the maleimide reagent.[14] If DTT is used as the reducing agent, it must be removed before conjugation as it contains a free thiol.[4]
-
2. Preparation of Maleimide Solution:
-
Immediately before use, prepare a stock solution of the maleimide-functionalized molecule (e.g., 10 mM) in an anhydrous organic solvent such as DMSO or DMF.[8][12]
3. Conjugation Reaction:
-
Add the maleimide stock solution to the solution of the thiol-containing biomolecule to achieve the desired molar ratio (a 10-20 fold molar excess of maleimide is a good starting point for proteins).[5][8]
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, protected from light.[12]
4. Quenching the Reaction (Optional):
-
To stop the reaction, an excess of a low molecular weight thiol, such as L-cysteine or β-mercaptoethanol, can be added to consume any unreacted maleimide.[9]
5. Purification of the Conjugate:
-
Remove the excess unreacted maleimide and other small molecules by methods such as:
-
Gel filtration chromatography (desalting column): Suitable for separating large protein conjugates from small molecule reagents.[12]
-
Dialysis or Tangential Flow Filtration (TFF): Effective for removing small molecule impurities from large protein conjugates.[5]
-
High-Performance Liquid Chromatography (HPLC) or Fast Protein Liquid Chromatography (FPLC): Can be used for higher resolution purification.[5][7]
-
6. Characterization of the Conjugate:
-
Confirm successful conjugation and determine the degree of labeling using techniques such as:
-
UV-Vis Spectrophotometry: Measure the absorbance at 280 nm (for the protein) and at the maximum absorbance wavelength of the conjugated molecule.[8]
-
Mass Spectrometry (MS): Provides a precise mass of the conjugate, allowing for the determination of the number of molecules conjugated per biomolecule.[6]
-
Caption: A generalized workflow for the maleimide-thiol coupling reaction.
B. Logical Relationship of Key Reaction Parameters
The interplay between pH, temperature, and potential side reactions is crucial for optimizing the maleimide-thiol coupling.
Caption: The effect of pH on the selectivity and side reactions of maleimide coupling.
IV. Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conjugation | - Inactive maleimide due to hydrolysis. - Thiol groups are oxidized to disulfide bonds. - Insufficient molar excess of maleimide. - Presence of competing thiols in the buffer (e.g., DTT). | - Prepare maleimide stock solution fresh in anhydrous solvent.[8][12] - Perform a reduction step with TCEP and degas buffers to prevent re-oxidation.[5] - Optimize the maleimide:thiol molar ratio.[5][8] - Ensure all buffers are free of thiol-containing compounds.[4][6] |
| Poor Reproducibility | - Inconsistent reaction times or temperatures. - Variable efficiency of the disulfide reduction step. - Degradation of maleimide stock solution. | - Standardize incubation times and temperatures. - Quantify free thiols before and after reduction (e.g., using Ellman's reagent).[5] - Prepare fresh maleimide solutions for each experiment.[12] |
| Presence of Side Products | - Reaction pH is too high, leading to reaction with amines. - Reaction with the reducing agent (TCEP). | - Maintain the reaction pH strictly between 6.5 and 7.5.[3][4] - Remove excess TCEP after the reduction step and before adding the maleimide.[14] |
By carefully controlling the experimental conditions outlined in these application notes and protocols, researchers can achieve efficient and specific maleimide-thiol coupling for a wide range of applications in drug development, diagnostics, and fundamental research.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. bachem.com [bachem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 9. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. lumiprobe.com [lumiprobe.com]
- 12. biotium.com [biotium.com]
- 13. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 14. benchchem.com [benchchem.com]
- 15. In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Me-Tet-PEG3-Maleimide Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Me-Tet-PEG3-Maleimide is a heterobifunctional linker designed for advanced bioconjugation applications. It incorporates two distinct reactive moieties: a methyltetrazine (Me-Tet) group and a maleimide (B117702) group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG3) spacer. This architecture enables a two-step sequential or one-pot conjugation strategy, providing precise control over the assembly of complex biomolecular structures such as Antibody-Drug Conjugates (ADCs).
-
Maleimide Group : Reacts specifically with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond. This reaction is most efficient and selective within a narrow pH range.
-
Tetrazine Group : Participates in an exceptionally fast and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, most notably a trans-cyclooctene (B1233481) (TCO). This bioorthogonal "click chemistry" reaction proceeds rapidly under physiological conditions.
The choice of buffer is critical for ensuring the success of conjugation reactions involving this compound. Optimal buffer conditions maintain the stability and reactivity of the functional groups, prevent side reactions, and preserve the integrity of the biomolecules being conjugated. These notes provide detailed protocols and buffer recommendations for utilizing this versatile linker.
Key Reaction Parameters and Buffer Recommendations
Successful bioconjugation with this compound hinges on careful control of the reaction environment. The two reactive ends of the molecule have different optimal conditions.
Thiol-Maleimide Conjugation
The reaction between a maleimide and a thiol is highly dependent on pH to ensure selectivity for sulfhydryl groups and to prevent hydrolysis of the maleimide ring.
Table 1: Recommended Buffer Conditions for Thiol-Maleimide Reaction
| Parameter | Recommended Condition | Notes |
| pH Range | 6.5 - 7.5 | Optimal for thiol selectivity. At pH > 7.5, reactivity with primary amines (e.g., lysine) increases.[1][2] Above pH 8.0, maleimide hydrolysis rate significantly increases.[2][3] |
| Buffer Type | Phosphate-Buffered Saline (PBS), HEPES, Tris | Concentrations typically range from 10-100 mM.[4][5] Buffers must be free of thiol-containing compounds (e.g., DTT, BME).[2][4] |
| Additives | 1-5 mM EDTA | Recommended to chelate divalent metals, which can catalyze the oxidation of thiols.[2] |
| Reducing Agents | TCEP (tris(2-carboxyethyl)phosphine) | Can be used to reduce disulfide bonds to free thiols and does not need to be removed prior to the maleimide reaction.[2][4] |
| Temperature | Room Temperature (20-25°C) or 2-8°C | Room temperature reactions are typically complete in 2 hours.[3][4] Colder temperatures (overnight incubation) can be used for sensitive proteins.[4][6] |
Tetrazine-TCO Ligation
The iEDDA reaction between tetrazine and TCO is bioorthogonal and proceeds efficiently across a wider range of conditions.
Table 2: Recommended Buffer Conditions for Tetrazine-TCO Reaction
| Parameter | Recommended Condition | Notes |
| pH Range | 6.0 - 9.0 | The reaction is generally efficient across this broad physiological range.[7][8][9] |
| Buffer Type | PBS, HEPES, Carbonate/Bicarbonate, Borate | Buffers should be free of primary amines (e.g., Tris) if NHS esters were used for prior functionalization steps.[8][9] |
| Temperature | Room Temperature (20-25°C) | The reaction kinetics are exceptionally fast, often completing within minutes to an hour at room temperature.[7][10] |
| Solvent | Aqueous buffers | The reaction is highly efficient in aqueous media.[7] Organic co-solvents like DMSO or DMF are used for dissolving reagents but should be minimized in the final reaction volume. |
Experimental Workflows and Diagrams
This compound enables two primary strategic workflows for creating bioconjugates, such as an Antibody-Drug Conjugate (ADC).
Workflow A: Maleimide Reaction First This is a common strategy where an antibody's hinge-region disulfides are first reduced and then reacted with the maleimide moiety of the linker. The resulting antibody-linker intermediate is then reacted with a TCO-functionalized payload.
Caption: Workflow A: Maleimide conjugation followed by Tetrazine ligation.
Workflow B: Tetrazine Reaction First In this alternative approach, the tetrazine end of the linker is first reacted with a TCO-modified molecule. The resulting maleimide-functionalized intermediate is then conjugated to a thiol-containing biomolecule.
Caption: Workflow B: Tetrazine ligation followed by Maleimide conjugation.
Detailed Experimental Protocols
The following protocols provide a general framework. Molar ratios and concentrations should be optimized for specific applications.
Protocol A: Maleimide Reaction First (Antibody Conjugation Example)
Objective: To conjugate a TCO-payload to a thiol-containing antibody using this compound.
Materials:
-
Antibody (e.g., IgG) in a thiol-free buffer
-
TCEP solution (10 mM in water)
-
Conjugation Buffer A: 50 mM HEPES, 150 mM NaCl, 2 mM EDTA, pH 7.0, degassed
-
This compound
-
Anhydrous DMSO
-
TCO-functionalized payload
-
Quenching Solution: 10 mM N-ethylmaleimide or L-cysteine in Conjugation Buffer A
-
Spin desalting columns
Procedure:
-
Antibody Reduction (If Necessary):
-
Prepare the antibody at a concentration of 2-10 mg/mL in degassed Conjugation Buffer A.
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate for 30-60 minutes at 37°C to reduce disulfide bonds.
-
Allow the solution to cool to room temperature. TCEP does not need to be removed.[2][4]
-
-
This compound Conjugation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Add a 5-20 fold molar excess of the this compound solution to the reduced antibody. The final DMSO concentration should not exceed 10% of the total reaction volume.[1]
-
Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[4]
-
Optional: Quench excess maleimide groups by adding a 2-fold molar excess of Quenching Solution over the initial maleimide linker and incubate for 15 minutes.
-
Purify the tetrazine-functionalized antibody using a spin desalting column equilibrated with PBS, pH 7.4.
-
-
Tetrazine-TCO Ligation:
-
Prepare a 10 mM stock solution of the TCO-functionalized payload in DMSO.
-
To the purified tetrazine-antibody conjugate, add a 1.5-3 fold molar excess of the TCO-payload.
-
Incubate for 1 hour at room temperature. The reaction progress can be monitored by the disappearance of the tetrazine's color or by chromatography.[7]
-
Purify the final antibody-drug conjugate using size-exclusion chromatography or dialysis to remove unreacted payload.
-
Protocol B: Tetrazine Reaction First (Peptide Conjugation Example)
Objective: To conjugate a TCO-peptide to a cysteine-containing protein using this compound.
Materials:
-
TCO-functionalized peptide
-
Reaction Buffer B: Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound
-
Anhydrous DMSO
-
Cysteine-containing protein
-
Conjugation Buffer A: 50 mM HEPES, 150 mM NaCl, 2 mM EDTA, pH 7.0, degassed
-
Spin desalting columns or dialysis equipment
Procedure:
-
Tetrazine-TCO Ligation:
-
Dissolve the TCO-peptide in Reaction Buffer B (PBS, pH 7.4).
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Add a 1.1-1.5 fold molar excess of the this compound solution to the TCO-peptide solution.
-
Incubate for 1 hour at room temperature.
-
Purify the resulting Maleimide-PEG3-Tet-Peptide intermediate via HPLC or spin desalting columns to remove unreacted linker.
-
-
Thiol-Maleimide Conjugation:
-
Dissolve the cysteine-containing protein in degassed Conjugation Buffer A (HEPES, pH 7.0). Ensure any disulfide bonds are reduced if necessary (see Protocol A, Step 1).
-
Add a 3-10 fold molar excess of the purified maleimide-functionalized peptide intermediate to the protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purify the final protein-peptide conjugate using an appropriate method (e.g., size-exclusion chromatography, dialysis) to remove unreacted starting materials.
-
Stability and Storage Considerations
-
Reagents: this compound should be stored at -20°C, protected from moisture and light.[1] Stock solutions in anhydrous DMSO should be prepared fresh, though they can be stored at -20°C for short periods if tightly sealed.[5]
-
Maleimide Stability: The maleimide group can hydrolyze in aqueous buffers, especially at pH > 7.5.[1][2] Perform conjugations promptly after dissolving the reagent.
-
Conjugate Stability: The thioether bond formed from the maleimide-thiol reaction can undergo a retro-Michael reaction, leading to deconjugation, particularly in the presence of other thiols.[11][12] The succinimide (B58015) ring of the conjugate can be intentionally hydrolyzed under specific conditions to form a more stable, ring-opened product that is resistant to this reversal.[11][13] Store final conjugates at 2-8°C for short-term use or at -20°C or -80°C for long-term storage, often with cryoprotectants like glycerol.[14]
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - AR [thermofisher.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 6. broadpharm.com [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creativepegworks.com [creativepegworks.com]
- 13. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.tocris.com [resources.tocris.com]
Application Notes and Protocols for Me-Tet-PEG3-Maleimide Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Me-Tet-PEG3-Maleimide is a bifunctional linker that plays a crucial role in the field of bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs).[1][2][] This reagent incorporates two key reactive groups: a methyltetrazine (Me-Tet) moiety and a maleimide (B117702) group, connected by a three-unit polyethylene (B3416737) glycol (PEG3) spacer.[2] The maleimide group facilitates covalent attachment to thiol-containing molecules, such as cysteine residues in proteins and peptides, through a Michael addition reaction.[1][4][5] This reaction is highly efficient and selective for thiols under mild, near-neutral pH conditions (pH 6.5-7.5).[1][6] The tetrazine group enables a highly specific and rapid bioorthogonal reaction known as the inverse-electron-demand Diels-Alder cycloaddition (iEDDA) with strained dienophiles like trans-cyclooctene (B1233481) (TCO).[2]
The PEG3 linker enhances the solubility of the molecule in aqueous buffers and can reduce steric hindrance, improving conjugation efficiency. This dual functionality allows for a two-step conjugation strategy, providing precise control over the construction of complex bioconjugates.[7] These application notes provide a detailed protocol for the stoichiometric calculation and conjugation of this compound to thiol-containing biomolecules.
Reaction Mechanism and Workflow
The conjugation of this compound to a thiol-containing molecule proceeds via a Michael addition, where the thiol group acts as a nucleophile, attacking the electron-deficient double bond of the maleimide ring. This results in the formation of a stable thioether bond.[4][5]
Caption: Reaction mechanism of thiol-maleimide conjugation.
A typical experimental workflow involves the preparation of the biomolecule, the conjugation reaction itself, and subsequent purification of the conjugate.
Caption: General experimental workflow for conjugation.
Stoichiometry and Quantitative Data
The stoichiometry of the conjugation reaction is critical for achieving the desired degree of labeling and minimizing side reactions. A molar excess of the this compound reagent is generally recommended to ensure efficient conjugation.[8] The optimal ratio can vary depending on the biomolecule and should be determined empirically.
| Parameter | Recommended Range | Notes |
| Molar Ratio (Maleimide:Thiol) | 2:1 to 20:1 | A 10- to 20-fold molar excess is a common starting point.[8][9] For nanoparticles, ratios of 2:1 to 5:1 have been shown to be effective.[10][11] |
| Reaction pH | 6.5 - 7.5 | Highly selective for thiols in this range.[1][6] Above pH 7.5, competitive reaction with amines can occur.[6] |
| Reaction Time | 30 minutes to 4 hours | Can be performed at room temperature or overnight at 4°C.[9][10] |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can be used to minimize potential side reactions. |
| Biomolecule Concentration | 1 - 10 mg/mL | A common concentration range for protein labeling.[12] |
| Solvent for Maleimide | Anhydrous DMSO or DMF | Prepare fresh to avoid hydrolysis of the maleimide group.[8][12] |
Experimental Protocols
Materials and Equipment
-
This compound
-
Thiol-containing biomolecule (e.g., protein, peptide)
-
Reaction Buffer: Thiol-free buffer, pH 6.5-7.5 (e.g., Phosphate-Buffered Saline (PBS), HEPES, Tris)
-
Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching Reagent: Free cysteine or β-mercaptoethanol
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) column, dialysis tubing)
-
Analytical instruments (e.g., HPLC, Mass Spectrometer, SDS-PAGE equipment)
Protocol 1: Preparation of the Thiol-Containing Biomolecule
-
Dissolve the biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.[12]
-
Degas the buffer to minimize oxidation of free thiols.
-
If the biomolecule contains disulfide bonds , they must be reduced to generate free thiols.
-
Add a 10-100 fold molar excess of TCEP to the biomolecule solution.[12]
-
Incubate at room temperature for 20-30 minutes.
-
If using DTT, it must be removed prior to adding the maleimide reagent, as it will compete for conjugation. This can be achieved using a desalting column. TCEP does not need to be removed.[8]
-
Protocol 2: Conjugation Reaction
-
Prepare the this compound solution immediately before use by dissolving it in anhydrous DMSO or DMF.[8]
-
Add the desired molar excess of the this compound solution to the prepared biomolecule solution.
-
Gently mix the reaction solution and protect it from light.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.[9] The optimal time may need to be determined empirically.
-
(Optional) Quench the reaction by adding a small excess of a free thiol, such as cysteine or β-mercaptoethanol, to consume any unreacted maleimide.
Protocol 3: Purification and Characterization of the Conjugate
-
Purify the conjugate to remove unreacted this compound and other small molecules.
-
Size-Exclusion Chromatography (SEC): This is a common and effective method for separating the larger conjugate from smaller, unreacted reagents.
-
Dialysis: Can be used to remove small molecules, particularly for water-soluble conjugates.[12]
-
-
Characterize the final conjugate:
-
Mass Spectrometry (MS): To confirm the successful conjugation and determine the degree of labeling.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate. A reverse-phase column can often separate the conjugated from the unconjugated biomolecule.[13]
-
SDS-PAGE: Can be used to visualize the increase in molecular weight of the protein after conjugation, especially with larger PEG chains.[14]
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Incomplete reduction of disulfide bonds.- Hydrolysis of the maleimide group.- Suboptimal pH.- Insufficient molar excess of maleimide. | - Ensure complete reduction with sufficient TCEP.- Prepare maleimide solution fresh in anhydrous solvent.- Verify the reaction buffer pH is between 6.5 and 7.5.- Increase the molar ratio of this compound. |
| Protein Aggregation | - High degree of labeling.- High protein concentration.- Presence of organic co-solvent. | - Reduce the molar excess of the maleimide reagent.- Optimize the protein concentration.- Minimize the amount of DMSO/DMF added to the reaction. |
| Non-specific Labeling | - Reaction pH is too high (>7.5). | - Ensure the reaction buffer pH is within the optimal range of 6.5-7.5. |
Conclusion
The thiol-maleimide reaction is a robust and widely used method for bioconjugation.[1] this compound offers the advantage of a dual-functional linker, enabling a precise and controlled approach to the synthesis of complex biomolecular constructs. By carefully controlling the stoichiometry and reaction conditions as outlined in these protocols, researchers can achieve efficient and specific conjugation for a wide range of applications in drug development and life sciences research.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. bachem.com [bachem.com]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. vectorlabs.com [vectorlabs.com]
- 7. This compound | Benchchem [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
- 12. lumiprobe.com [lumiprobe.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
Purifying Me-Tet-PEG3-Maleimide Conjugates: A Guide for Researchers
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of biomolecules conjugated with Me-Tet-PEG3-Maleimide. This bifunctional linker is a valuable tool in bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics. The methyl-tetrazine (Me-Tet) group allows for a highly specific and rapid reaction with trans-cyclooctene (B1233481) (TCO) groups via an inverse electron demand Diels-Alder (iEDDA) reaction, while the maleimide (B117702) group enables covalent attachment to thiol-containing molecules such as proteins, peptides, or antibodies.
Effective purification is critical to remove unreacted starting materials and byproducts, ensuring the homogeneity, efficacy, and safety of the final conjugate. This guide outlines the most common and effective purification strategies, including Size Exclusion Chromatography (SEC) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), along with methods for purity assessment.
Understanding the Purification Challenge
The reaction of a thiol-containing biomolecule with this compound results in a heterogeneous mixture that can include:
-
Desired Conjugate: The biomolecule successfully linked to this compound.
-
Unreacted Biomolecule: The starting protein, peptide, or antibody.
-
Excess this compound: Unreacted linker.
-
Hydrolyzed Maleimide: The maleimide group can hydrolyze, rendering the linker inactive for conjugation.[1]
-
Aggregates: High molecular weight species formed during the conjugation reaction.
The goal of purification is to isolate the desired conjugate from these impurities. The choice of purification method depends on the properties of the biomolecule, the scale of the purification, and the desired final purity.
Key Purification Techniques
Several chromatographic techniques are well-suited for the purification of this compound conjugates.[]
-
Size Exclusion Chromatography (SEC): This is often the primary method for separating the larger conjugate from smaller molecules like the unreacted linker and its hydrolysis byproducts.[3][4][5] SEC separates molecules based on their hydrodynamic radius.[6]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. It is a high-resolution technique that can be used to separate the desired conjugate from unreacted biomolecules and other closely related impurities, especially for smaller biomolecules like peptides.[][7][8]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. The conjugation of the PEG linker can shield surface charges on the protein, altering its isoelectric point and allowing for separation from the unconjugated form.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their surface hydrophobicity. Similar to IEX, the attachment of the PEG linker can alter the hydrophobic character of the biomolecule, enabling separation.[]
Experimental Protocols
Protocol 1: Purification of a Protein-Me-Tet-PEG3-Maleimide Conjugate using Size Exclusion Chromatography (SEC)
This protocol is suitable for separating the larger protein conjugate from the smaller, unreacted this compound linker.
Instrumentation and Reagents:
-
HPLC or FPLC system with a UV detector
-
Size exclusion column (e.g., Superdex 200, TSKgel G4000SWXL)[3]
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.0-7.4, or another suitable buffer.[4]
-
Crude conjugation reaction mixture
Procedure:
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Centrifuge the crude conjugation mixture to remove any precipitated material. If necessary, concentrate the sample.
-
Injection: Inject the clarified sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.
-
Elution: Elute the sample with the mobile phase at a pre-determined flow rate (e.g., 0.5 - 1.0 mL/min).[3][4]
-
Fraction Collection: Monitor the elution profile using UV absorbance (typically at 280 nm for proteins). Collect fractions corresponding to the different peaks. The conjugate will typically elute first, followed by the unreacted protein, and finally the small molecule impurities.
-
Analysis: Analyze the collected fractions for purity using analytical RP-HPLC or SDS-PAGE.
-
Pooling and Concentration: Pool the fractions containing the pure conjugate and concentrate if necessary using an appropriate method (e.g., centrifugal ultrafiltration).
Quantitative Data Summary (SEC)
| Parameter | Typical Value | Reference |
| Column Type | TSKgel G4000SWXL, 7.8 mm x 300 mm, 8-μm | [3] |
| Mobile Phase | 100 mM Sodium Phosphate, 300 mM Arginine, pH 6.2 | [3] |
| Flow Rate | 0.5 mL/min | [3][6] |
| Detection | UV at 280 nm | [3][6] |
| Injection Volume | 10 - 50 µL | [3][6] |
Protocol 2: Purification of a Peptide-Me-Tet-PEG3-Maleimide Conjugate using Reverse-Phase HPLC (RP-HPLC)
This protocol is ideal for the high-resolution purification of smaller conjugates like peptides.
Instrumentation and Reagents:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size, 19 x 150 mm)[7]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid[7][8]
-
Mobile Phase B: Acetonitrile with 0.1% TFA or 0.1% Formic Acid[7][8]
-
Crude conjugation reaction mixture
Procedure:
-
System Equilibration: Equilibrate the RP-HPLC column with a low percentage of Mobile Phase B (e.g., 5%) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude conjugate mixture in a minimal amount of Mobile Phase A.[8]
-
Injection: Inject the sample onto the equilibrated column.
-
Elution: Elute the conjugate using a linear gradient of Mobile Phase B. A typical gradient might be 5% to 65% B over 30 minutes.[8]
-
Fraction Collection: Monitor the elution profile at an appropriate wavelength (e.g., 220 nm for peptide bonds and 280 nm for aromatic amino acids). Collect fractions corresponding to the desired conjugate peak.
-
Purity Analysis: Analyze the collected fractions for purity using analytical RP-HPLC or LC-MS.[8]
-
Solvent Removal: Pool the pure fractions and remove the organic solvent and water, typically by lyophilization, to obtain the purified conjugate.[7]
Quantitative Data Summary (RP-HPLC)
| Parameter | Typical Value | Reference |
| Column Type | C18, XBridge BEH OBD Prep, 19 mm x 150 mm, 5 µm | [7] |
| Mobile Phase A | Water + 0.1% Formic Acid | [7] |
| Mobile Phase B | Acetonitrile | [7] |
| Gradient | 5% to 65% B over 30 minutes | [8] |
| Flow Rate | 15-20 mL/min (for preparative scale) | N/A |
| Detection | UV at 220 nm and 280 nm | [8] |
Purity Assessment
After purification, it is essential to assess the purity and identity of the this compound conjugate.
-
Analytical RP-HPLC: This is a rapid and high-resolution method to determine the purity of the final product. By integrating the peak areas, the percentage purity can be calculated.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS confirms the identity of the conjugate by providing its molecular weight. The observed mass should match the theoretical mass of the conjugate.[8]
-
SDS-PAGE: For protein conjugates, SDS-PAGE can be used to visualize the increase in molecular weight upon conjugation.
-
UV-Vis Spectroscopy: Can be used to confirm the presence of both the biomolecule and the tetrazine moiety if their absorbance spectra are distinct.
Visualization of Workflows and Concepts
Caption: General purification workflow for this compound conjugates.
Caption: Principle of Size Exclusion Chromatography for conjugate purification.
Conclusion
The purification of this compound conjugates is a critical step in the development of targeted biomolecules. By selecting the appropriate chromatographic technique and carefully optimizing the conditions, researchers can obtain highly pure conjugates suitable for a wide range of applications in research, diagnostics, and drug development. The protocols and data presented here provide a solid foundation for developing a robust and efficient purification strategy.
References
- 1. Multi-arm PEG-maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Chromatogram Detail [sigmaaldrich.com]
- 5. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 7. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
How to prevent hydrolysis of the maleimide group in Me-Tet-PEG3-Maleimide
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of Me-Tet-PEG3-Maleimide, with a specific focus on preventing the hydrolysis of the maleimide (B117702) group to ensure successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional linker molecule commonly used in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics.[1][2][3] It features a methyltetrazine (Me-Tet) group for bioorthogonal click chemistry reactions and a maleimide group for covalent linkage to thiol-containing molecules, such as cysteine residues in proteins.[1][4]
Q2: What is maleimide hydrolysis and why is it a concern?
Maleimide hydrolysis is a chemical reaction where the maleimide ring opens in the presence of water, forming a non-reactive maleamic acid derivative.[5][6] This is a primary cause of instability for the maleimide group.[5] Once hydrolyzed, the maleimide can no longer react with thiol groups, leading to failed conjugation, reduced yield of the desired product, and heterogeneity in the final conjugate.[5][6]
Q3: What are the main factors that contribute to the hydrolysis of the maleimide group?
The primary factors influencing maleimide hydrolysis are:
-
pH: The rate of hydrolysis significantly increases at pH values above 7.5.[5][6][7]
-
Aqueous Environment: Prolonged exposure to water or aqueous buffers can lead to hydrolysis.[1][2][6]
-
Temperature: Higher temperatures can accelerate the rate of hydrolysis.[5]
Q4: How should I store this compound to prevent hydrolysis?
To maintain the reactivity of the maleimide group, proper storage is critical. It is recommended to:
-
Store the compound in a dry, cool, and dark place.[8]
-
If dissolved, use a dry, biocompatible, water-miscible organic solvent such as DMSO or DMF.[4][6][10] Avoid storing the product in aqueous solutions.[6]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound related to maleimide hydrolysis.
| Problem | Potential Cause | Recommended Solution |
| Low or no conjugation efficiency | Hydrolysis of the maleimide group before or during the conjugation reaction. | 1. Verify pH: Ensure the pH of your reaction buffer is strictly maintained between 6.5 and 7.5.[5][10] Calibrate your pH meter before use. 2. Fresh Reagents: Prepare fresh solutions of this compound in a suitable organic solvent (e.g., DMSO) immediately before use.[5] 3. Minimize Exposure to Water: Reduce the time the maleimide is in an aqueous solution before the addition of the thiol-containing molecule.[5] |
| Inconsistent results between experiments | Variability in experimental conditions leading to different degrees of hydrolysis. | 1. Standardize Protocols: Maintain consistent buffer composition, pH, temperature, and incubation times for all experiments.[5] 2. Control Temperature: If possible, perform the conjugation reaction at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis, but be aware this will also slow the conjugation reaction.[5] |
| Formation of unexpected byproducts | Reaction of the maleimide group with primary amines at higher pH. | At pH values above 7.5, the maleimide group can react with primary amines (e.g., lysine (B10760008) residues), leading to undesired cross-reactivity.[6][11] Maintain the pH in the optimal range of 6.5-7.5 to ensure specific reaction with thiols.[6] |
Experimental Protocols
Protocol 1: General Procedure for Thiol-Maleimide Conjugation
-
Preparation of Thiol-Containing Molecule:
-
Dissolve the thiol-containing protein or peptide in a suitable amine-free and sulfhydryl-free buffer at a pH of 6.5-7.5 (e.g., Phosphate-Buffered Saline (PBS) with 5-10 mM EDTA).[5][9]
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, use a reducing agent like TCEP. Remove the reducing agent before adding the maleimide reagent.
-
-
Preparation of this compound Solution:
-
Conjugation Reaction:
-
Add the dissolved this compound to the solution of the thiol-containing molecule. A 5- to 20-fold molar excess of the maleimide reagent over the thiol is commonly used.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal time may need to be determined empirically.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide.
-
Purify the conjugate using standard techniques like size-exclusion chromatography, dialysis, or spin filtration to remove unreacted reagents.
-
Protocol 2: Post-Conjugation Hydrolysis for Thioether Bond Stabilization
After purification of the conjugate, the thiosuccinimide ring can be intentionally hydrolyzed to form a stable succinamic acid thioether, which prevents retro-Michael reactions that can lead to deconjugation.[12][13]
-
pH Adjustment: Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate (B1201080) buffer).[5]
-
Incubation: Incubate the solution at 37°C for 1-2 hours.[5]
-
Monitoring (Optional): The progress of the hydrolysis can be monitored by mass spectrometry.
-
Final Buffer Exchange: Exchange the buffer of the stabilized conjugate to a desired storage buffer at a neutral pH.
Visual Guides
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. Methyltetrazine-PEG3-maleimide, 1802908-02-6 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. This compound [nebulabio.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 11. interchim.fr [interchim.fr]
- 12. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing pH for Me-Tet-PEG3-Maleimide reaction with thiols
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the reaction between Me-Tet-PEG3-Maleimide and thiol-containing molecules. Find troubleshooting advice and answers to frequently asked questions to ensure successful conjugation experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation | 1. Maleimide (B117702) Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5, rendering it inactive.[1][2][3][4][5] Aqueous solutions of maleimides should be prepared immediately before use.[1] | - Maintain the reaction pH within the optimal range of 6.5-7.5.[1][6][7][8] - If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short durations.[6] - For long-term storage, dissolve the maleimide reagent in an anhydrous solvent like DMSO or DMF.[1][6] |
| 2. Thiol Oxidation: Free thiols (sulfhydryl groups) can oxidize to form disulfide bonds, which are unreactive with maleimides.[6][9] This can be catalyzed by divalent metals.[6] | - Reduce disulfide bonds prior to conjugation using a reducing agent like TCEP or DTT. TCEP is often preferred as it does not contain a thiol and does not need to be removed before adding the maleimide.[6] - Degas buffers to remove dissolved oxygen.[6] - Include a chelating agent like EDTA (1-5 mM) in the reaction buffer to sequester metal ions.[6][10] | |
| 3. Incorrect pH: The reaction rate is pH-dependent.[11][12][13] At pH below 6.5, the reaction can be very slow. | - Ensure the reaction buffer is within the optimal pH range of 6.5-7.5 for efficient conjugation.[1][6][7][8] | |
| Side Reactions | 1. Reaction with Amines: Above pH 7.5, maleimides can react with primary amines (e.g., lysine (B10760008) residues).[1][6] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[1][8] | - Perform the conjugation within the recommended pH range of 6.5-7.5 to ensure selectivity for thiols.[1][6] |
| 2. Thiazine (B8601807) Rearrangement: Conjugation with a peptide or protein containing an N-terminal cysteine can lead to an intramolecular rearrangement to form a thiazine derivative, especially at neutral or basic pH.[6][14][15] | - If possible, avoid using peptides with an N-terminal cysteine.[6] - Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic.[6][14] - Acetylation of the N-terminal cysteine can also prevent this side reaction.[6][14] | |
| Poor Reproducibility | 1. Inconsistent Reagent Preparation: Maleimide reagents are sensitive to moisture and should be handled accordingly. | - Allow the maleimide reagent to equilibrate to room temperature before opening to prevent condensation. - Prepare aqueous solutions of the maleimide immediately before starting the reaction.[1] |
| 2. Variable Thiol Content: The amount of free thiol in your sample may vary between batches. | - Quantify the free thiol concentration before each experiment using a method like Ellman's reagent (DTNB).[6] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the thiol-maleimide reaction?
A1: The optimal pH range for the reaction of this compound with thiols is between 6.5 and 7.5.[1][6][7][8] Within this range, the reaction is highly selective for thiols.[1][7] At pH 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines.[1][8]
Q2: Why is the reaction pH so critical?
A2: The reaction pH is a critical parameter for several reasons:
-
Reaction Rate: The rate of the thiol-maleimide reaction is dependent on the concentration of the thiolate anion, which increases with pH.[11][12] Below pH 6.5, the reaction can be significantly slower.
-
Selectivity: Above pH 7.5, the maleimide group can react with primary amines, such as the side chain of lysine residues, leading to non-specific conjugation.[1][6]
-
Maleimide Stability: Maleimides are susceptible to hydrolysis, especially at alkaline pH (above 7.5).[1][2][3][4][5] This hydrolysis opens the maleimide ring, rendering it unreactive towards thiols.[1]
Q3: How can I prepare my thiol-containing molecule for conjugation?
A3: If your molecule contains disulfide bonds, these must be reduced to free thiols before reaction with the maleimide.
-
TCEP (tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent because it is stable, odorless, and does not contain a thiol group itself, meaning it doesn't need to be removed prior to adding the maleimide reagent.[6] It is effective over a wide pH range.[6]
-
DTT (dithiothreitol): A strong reducing agent, but it is a thiol-containing compound, so any excess must be removed before adding the maleimide to prevent it from competing in the reaction.[6]
Q4: What solvent should I use to dissolve the this compound?
A4: For long-term storage and to prevent premature hydrolysis, this compound should be dissolved in a dry, water-miscible, and biocompatible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][6] Aqueous solutions should be prepared immediately before use.[1]
Q5: How can I purify the final conjugate?
A5: The choice of purification method depends on the properties of your conjugate. Common methods include:
-
Size Exclusion Chromatography (SEC): Effective for separating larger conjugates from smaller, unreacted molecules.[6]
-
Dialysis or Tangential Flow Filtration (TFF): Useful for removing small molecule impurities from large protein conjugates.[6]
-
High-Performance Liquid Chromatography (HPLC) or Fast Protein Liquid Chromatography (FPLC): Can be used for higher resolution purification.[6]
Experimental Protocols
Protocol 1: General Thiol-Maleimide Conjugation
This protocol provides a general procedure for conjugating a thiol-containing molecule with this compound.
Materials:
-
Thiol-containing molecule (e.g., protein, peptide)
-
This compound
-
Reaction Buffer: 100 mM Phosphate Buffer with 150 mM NaCl and 1-5 mM EDTA, pH 7.0-7.5. Degas the buffer before use.
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)
-
Purification column (e.g., SEC column)
Procedure:
-
Prepare the Thiol-Containing Molecule:
-
Dissolve the thiol-containing molecule in the degassed reaction buffer.
-
If reduction of disulfide bonds is necessary, add a 10-50 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.
-
-
Prepare the Maleimide Reagent:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a stock solution (e.g., 10-20 mM) in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound solution to the thiol-containing molecule solution.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Gentle mixing is recommended.
-
-
Quench the Reaction:
-
Add a small molecule thiol like L-cysteine or 2-mercaptoethanol (B42355) in slight excess to the maleimide to react with any unreacted maleimide groups.
-
-
Purify the Conjugate:
-
Purify the conjugate using an appropriate method such as size exclusion chromatography (SEC) to remove unreacted reagents and byproducts.
-
Visualizations
Caption: Thiol-Maleimide Reaction Mechanism.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. interchim.fr [interchim.fr]
- 9. lumiprobe.com [lumiprobe.com]
- 10. researchgate.net [researchgate.net]
- 11. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. par.nsf.gov [par.nsf.gov]
- 13. researchgate.net [researchgate.net]
- 14. bachem.com [bachem.com]
- 15. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions of Me-Tet-PEG3-Maleimide with primary amines
This technical support center provides guidance for researchers, scientists, and drug development professionals using Me-Tet-PEG3-Maleimide in their experiments. Below you will find troubleshooting guides and frequently asked questions to address potential side reactions with primary amines and other common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound?
The maleimide (B117702) group of this compound is primarily reactive towards sulfhydryl (thiol) groups, such as those found in cysteine residues of proteins. This reaction, a Michael addition, forms a stable covalent thioether bond.[1][2][3] For optimal selectivity and efficiency, this reaction should be carried out within a pH range of 6.5 to 7.5.[1][2][4]
Q2: What are the main side reactions when using this compound?
The most common side reactions involving the maleimide group are:
-
Reaction with Primary Amines: At pH values above 7.5, the maleimide group can lose its chemoselectivity and react with primary amines, such as the epsilon-amino group of lysine (B10760008) residues.[4][5]
-
Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at neutral to high pH. This ring-opening reaction forms a maleamic acid derivative that is unreactive towards thiols, rendering the reagent inactive.[3][4][5]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between the maleimide and a thiol is potentially reversible. In environments rich in other thiols, such as glutathione (B108866) in vivo, the conjugated molecule can be transferred to other thiol-containing molecules.[5][6]
Q3: How does pH affect the reaction of this compound with primary amines?
The pH of the reaction buffer is a critical factor. While the reaction with thiols is highly favored between pH 6.5 and 7.5, the reactivity with primary amines increases significantly at pH values above 7.5.[1][4][5][7] At pH 7.0, the reaction rate of maleimide with thiols is approximately 1,000 times faster than with amines.[2][4][7]
Q4: Can the Me-Tet-PEG3 portion of the molecule influence the reaction?
The Me-Tet-PEG3 (Methyl-Tetrazine-PEG3) portion of the molecule is designed for "click" chemistry reactions with dienophiles and to improve solubility. While the PEG component can sometimes influence the local reaction environment, the primary reactivity and side reactions are dictated by the maleimide group. Some studies have suggested that PEG units in proximity to the maleimide may increase the rate of post-conjugation hydrolysis of the thiosuccinimide ring, which can enhance the stability of the conjugate by preventing the retro-Michael reaction.[8]
Troubleshooting Guide
This guide addresses common issues encountered during conjugation experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Hydrolysis of Maleimide: The this compound may have hydrolyzed before or during the reaction. | Prepare maleimide solutions immediately before use. Avoid storing maleimide reagents in aqueous solutions; instead, use a dry, water-miscible solvent like DMSO or DMF.[3][4] |
| Oxidized Thiols: The target cysteine residues on the protein may have formed disulfide bonds, which are unreactive with maleimides. | Reduce disulfide bonds prior to conjugation using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[5][9] | |
| Suboptimal pH: The reaction pH is outside the optimal range of 6.5-7.5. | Ensure the reaction buffer is within the pH 6.5-7.5 range for efficient thiol conjugation.[4][7] | |
| Non-Specific Labeling or Product Heterogeneity | Reaction with Primary Amines: The reaction pH is too high (above 7.5), leading to reaction with lysine residues. | Maintain a reaction pH between 6.5 and 7.5 to ensure chemoselectivity for thiols.[4][5] |
| Hydrolysis of the Conjugate: The thiosuccinimide ring of the conjugate may be hydrolyzing, leading to a mixture of products. | While post-conjugation hydrolysis can be desirable for stability, if it's leading to unwanted heterogeneity during the experiment, consider optimizing reaction time and purification methods. Some studies suggest molybdate (B1676688) and chromate (B82759) can catalyze this hydrolysis near neutral pH.[10][11][12] | |
| Loss of Conjugated Payload In Vivo | Retro-Michael Reaction (Thiol Exchange): The thioether bond is reversing in the presence of endogenous thiols like glutathione. | To increase the stability of the conjugate, induce hydrolysis of the thiosuccinimide ring after the initial conjugation by adjusting the pH to 8.5-9.0 and incubating until the ring-opening is complete, then re-neutralize.[5] For peptides with an N-terminal cysteine, extended incubation at pH 7.4 can facilitate a rearrangement to a more stable thiazine (B8601807) product.[5][13] |
Quantitative Data Summary
The following table summarizes the effect of pH on the reactivity of the maleimide group.
| pH Range | Primary Reactive Partner | Relative Reaction Rate (Thiol vs. Amine) | Potential Side Reactions |
| < 6.5 | Thiol | Slower reaction rate | - |
| 6.5 - 7.5 | Thiol | Thiol reaction is ~1,000x faster than amine reaction[2][4][7] | Minimal |
| > 7.5 | Thiol and Primary Amine | Competitive reaction with amines increases | Increased rate of maleimide hydrolysis and reaction with primary amines[1][3][4] |
Experimental Protocols
Protocol for Minimizing Side Reactions During Thiol Conjugation
-
Buffer Preparation: Prepare a degassed buffer such as phosphate-buffered saline (PBS) at a pH between 7.0 and 7.2.[5] The removal of dissolved oxygen helps prevent the oxidation of thiols.[7]
-
Protein Preparation and Reduction (if necessary):
-
Dissolve the protein containing cysteine residues in the prepared buffer.
-
If the protein contains disulfide bonds, add a 10-100 fold molar excess of a disulfide-free reducing agent like TCEP.
-
Incubate for 20-30 minutes at room temperature.[5]
-
-
Maleimide Reagent Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF.[9]
-
Conjugation Reaction:
-
Quenching the Reaction: To stop the reaction, add a small molecule thiol such as L-cysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide.[7]
-
Purification: Remove excess reagent and byproducts using size-exclusion chromatography (SEC) or dialysis.[7]
-
(Optional) Post-Conjugation Stabilization: To prevent the retro-Michael reaction, the pH of the purified conjugate solution can be raised to 8.5-9.0 and incubated to promote hydrolysis of the thiosuccinimide ring. The progress of this ring-opening can be monitored by mass spectrometry. The solution should then be re-neutralized for storage.[5]
Visualizations
References
- 1. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. benchchem.com [benchchem.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 10. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalysis of imido group hydrolysis in a maleimide conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bachem.com [bachem.com]
Troubleshooting low yield in ADC synthesis with PEG linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during the synthesis of Antibody-Drug Conjugates (ADCs) utilizing Polyethylene Glycol (PEG) linkers, with a focus on overcoming low reaction yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield in ADC synthesis when using PEG linkers?
Low yield in ADC synthesis with PEG linkers can stem from several factors throughout the conjugation and purification process. The most common culprits include:
-
Antibody Aggregation: The conjugation of hydrophobic payloads, even with hydrophilic PEG linkers, can expose hydrophobic patches on the antibody surface. This increases the propensity for antibodies to aggregate, leading to precipitation and loss of product during purification.[1][2][3] Unfavorable buffer conditions, such as pH near the antibody's isoelectric point or incorrect salt concentrations, can exacerbate aggregation.[2]
-
Incomplete Conjugation Reaction: The efficiency of the conjugation reaction itself can be a major bottleneck. This may be due to suboptimal reaction conditions (pH, temperature, reaction time), instability of the linker-payload complex (e.g., hydrolysis of active esters), or steric hindrance at the conjugation site.[4][]
-
Side Reactions: Undesirable side reactions can consume reactants and generate impurities that are difficult to remove, ultimately lowering the yield of the desired ADC. For instance, in thiol-maleimide chemistry, the maleimide (B117702) group can react with amines (like lysine (B10760008) residues) at pH values above 7.5.[6] The thiosuccinimide linkage formed can also undergo a retro-Michael reaction, leading to deconjugation.[6]
-
Product Loss During Purification: The purification process is critical for removing unconjugated antibodies, free linker-payload, and aggregates. However, each purification step, such as Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), or Tangential Flow Filtration (TFF), can lead to product loss.[][8][9] Aggregated ADCs are often intentionally removed during these steps, contributing to a lower final yield.
-
Instability of the PEG Linker-Payload: The properties of the PEG linker itself can influence the outcome. While PEGylation generally improves solubility, the length of the PEG chain can be a critical factor.[10][11] In some cases, longer PEG chains have been associated with increased aggregation and lower conjugation efficiency, whereas shorter PEG linkers can sometimes lead to higher drug-to-antibody ratios (DAR) and better stability.[12]
Q2: My ADC is aggregating during the conjugation reaction. How can I mitigate this?
Antibody aggregation is a common challenge, particularly when dealing with hydrophobic payloads.[2] Here are several strategies to minimize aggregation during conjugation:
-
Optimize Reaction Buffer:
-
pH Control: Maintain a pH that ensures the stability of the antibody and the reactivity of the conjugation chemistry. For thiol-maleimide reactions, a pH between 6.5 and 7.5 is generally recommended to favor selective reaction with thiols over amines.[6][13] Avoid the antibody's isoelectric point, where it has the lowest solubility.[2]
-
Excipients and Additives: The inclusion of certain excipients can help to prevent aggregation. These can include sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), or non-ionic surfactants (e.g., polysorbate 20).
-
-
Control Organic Co-solvent Concentration: While organic co-solvents are often necessary to dissolve hydrophobic linker-payloads, their concentration should be minimized as they can denature the antibody and promote aggregation.[12]
-
Optimize PEG Linker Length: The length of the PEG linker can significantly impact aggregation. While longer PEG chains are often used to increase solubility, they can sometimes lead to higher aggregation.[12] It may be beneficial to screen different PEG linker lengths to find the optimal balance between solubility and aggregation propensity.[10]
-
Immobilization Techniques: A novel approach to prevent aggregation is to immobilize the antibody on a solid support, such as a resin, during the conjugation reaction.[2][4] This physically separates the antibody molecules, preventing them from aggregating.[2]
Q3: How does the length of the PEG linker affect the Drug-to-Antibody Ratio (DAR) and overall yield?
The length of the PEG linker is a critical parameter that can have a profound impact on the DAR and final yield of your ADC synthesis.[10][12]
-
Impact on Solubility and Aggregation: Hydrophobic payloads can lead to ADC aggregation and rapid clearance. Incorporating hydrophilic PEG linkers can mitigate these issues.[10] However, the effect of PEG length is not always linear. While longer PEG chains generally enhance the hydrophilicity of the linker-payload, they can also, in some instances, lead to increased aggregation of the final ADC.[12]
-
Influence on Reaction Efficiency: The length of the PEG spacer can affect the efficiency of the conjugation reaction. Shorter PEG spacers have, in some studies, resulted in more efficient conjugation and higher DARs.[12] Conversely, for very hydrophobic payloads, a certain PEG length may be necessary to achieve any reaction in an aqueous buffer.[12]
-
Steric Hindrance: The length of the PEG chain can influence the accessibility of the reactive group to the conjugation site on the antibody. A very short linker might experience steric hindrance, while a longer, more flexible linker could more easily access the target residue.
The optimal PEG linker length is often specific to the antibody, payload, and conjugation site, necessitating empirical testing.[10]
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR)
If you are observing a lower than expected DAR, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for addressing low Drug-to-Antibody Ratio (DAR).
Protocol 1: Verifying Linker-Payload Integrity via LC-MS
-
Sample Preparation: Dissolve a small amount of the PEG linker-payload in a suitable organic solvent (e.g., DMSO) and then dilute with a compatible mobile phase (e.g., acetonitrile/water with 0.1% formic acid).
-
LC-MS Analysis: Inject the sample onto a reverse-phase HPLC column (e.g., C18) coupled to a mass spectrometer.
-
Data Analysis: Determine the molecular weight of the major peak and compare it to the expected molecular weight of the intact linker-payload. Look for peaks corresponding to potential hydrolysis products or other impurities.
Protocol 2: Small-Scale Reaction Condition Optimization
-
Setup: Prepare a matrix of small-scale conjugation reactions in parallel. Vary one parameter at a time (e.g., pH, molar equivalents of linker-payload, reaction time, temperature).
-
Reaction: Perform the conjugation reactions according to your standard protocol but with the varied parameters.
-
Quenching and Purification: Quench the reactions and perform a rapid purification step (e.g., spin desalting column) to remove excess linker-payload.
-
Analysis: Analyze the DAR of each reaction product using a suitable technique like HIC-HPLC or UV-Vis spectroscopy.
-
Evaluation: Compare the DAR values across the different conditions to identify the optimal parameters.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Resulting DAR |
| pH | 6.5 | 7.0 | 7.5 | 2.8, 3.5, 3.2 |
| Molar Equivalents | 5x | 7.5x | 10x | 2.9, 3.6, 3.8 |
| Reaction Time (h) | 2 | 4 | 8 | 3.1, 3.7, 3.7 |
Table 1: Example data from an optimization experiment for a thiol-maleimide conjugation, demonstrating the impact of reaction parameters on the resulting DAR.
Issue 2: High Levels of Aggregation and Low Recovery After Purification
High aggregation leads directly to low recovery, as purification methods are designed to remove these species.
Caption: Logical workflow for troubleshooting ADC aggregation and improving purification yield.
Protocol 3: Quantification of Aggregates by Size Exclusion Chromatography (SEC-HPLC)
-
System Preparation: Equilibrate an SEC-HPLC system with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.
-
Analysis: Inject the sample onto the SEC column. The separation is based on molecular size, with aggregates eluting first, followed by the monomeric ADC, and then any smaller fragments.
-
Data Analysis: Integrate the peak areas of the aggregate and monomer peaks. Calculate the percentage of aggregation as: (Aggregate Peak Area / (Aggregate Peak Area + Monomer Peak Area)) * 100.
Protocol 4: Screening of Anti-Aggregation Excipients
-
Excipient Selection: Prepare stock solutions of potential anti-aggregation excipients (e.g., L-arginine, sucrose, polysorbate 20) at various concentrations.
-
Reaction Setup: Set up parallel conjugation reactions. To each reaction, add a different excipient or concentration of excipient prior to adding the linker-payload.
-
Conjugation and Analysis: Perform the conjugation reaction and then analyze the percentage of aggregation in each sample using SEC-HPLC as described in Protocol 3.
-
Evaluation: Compare the levels of aggregation to identify the most effective excipient and concentration for your specific ADC.
| Excipient | Concentration | % Aggregation (Post-Conjugation) | % Recovery (Post-Purification) |
| None (Control) | N/A | 15.2% | 65% |
| L-Arginine | 0.2 M | 8.5% | 78% |
| Sucrose | 5% (w/v) | 10.1% | 72% |
| Polysorbate 20 | 0.02% (v/v) | 9.2% | 75% |
Table 2: Example data from an excipient screening study showing the effect of different additives on reducing aggregation and improving the final recovery of the ADC.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 4. In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. lonza.com [lonza.com]
- 10. benchchem.com [benchchem.com]
- 11. Understanding The Effect Of Discreet PEG Linkers On ADC Structure And Binding [bioprocessonline.com]
- 12. books.rsc.org [books.rsc.org]
- 13. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
Technical Support Center: Quenching Excess Me-Tet-PEG3-Maleimide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on how to effectively quench excess Me-Tet-PEG3-Maleimide after a conjugation reaction.
Troubleshooting Guide
Issue: Incomplete Quenching of Maleimide (B117702)
| Possible Cause | Recommended Solution |
| Suboptimal pH of Quenching Buffer | Ensure the pH of the reaction mixture is between 6.5 and 7.5 before adding the thiol-based quenching agent. The thiol group needs to be in its more nucleophilic thiolate form for efficient reaction with the maleimide.[1][2] |
| Insufficient Molar Excess of Quenching Agent | Use a significant molar excess of the thiol quenching agent, typically 10- to 50-fold, to ensure all unreacted maleimide groups are quenched.[3] |
| Short Incubation Time | While the reaction is generally fast, allow for a sufficient incubation time of at least 15-30 minutes at room temperature to ensure complete quenching. For larger, more complex conjugates, a longer incubation time may be necessary. |
| Degradation of Thiol Quenching Agent | Prepare fresh solutions of thiol-containing quenching agents, as they can oxidize over time, reducing their effectiveness. |
Issue: Incomplete Quenching of Tetrazine
| Possible Cause | Recommended Solution |
| Low Reactivity of Dienophile | Use a highly reactive dienophile such as trans-cyclooctene (B1233481) (TCO) or its derivatives for efficient quenching of the tetrazine. These dienophiles exhibit very fast reaction kinetics. |
| Insufficient Molar Excess of Dienophile | Add at least a 2- to 5-fold molar excess of the dienophile to drive the quenching reaction to completion. |
| Short Reaction Time | Although the iEDDA reaction is very fast, allow for a short incubation period (e.g., 5-10 minutes) at room temperature to ensure complete reaction. |
| Steric Hindrance | If the conjugate is particularly bulky, consider using a dienophile with a PEG spacer to improve accessibility to the tetrazine moiety. |
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench excess this compound?
A1: Quenching excess this compound is a critical step to prevent unwanted side reactions. The unreacted maleimide group can react with free thiols on other biomolecules in your sample or in subsequent applications. Similarly, the unreacted tetrazine can participate in unintended inverse-electron-demand Diels-Alder (iEDDA) reactions. Quenching ensures the specificity of your final conjugate.
Q2: What are the recommended quenching agents for the maleimide group?
A2: Small molecule thiols are the most common and effective quenching agents for maleimides. Recommended options include L-cysteine, 2-mercaptoethanol, and glutathione (B108866) (GSH).[1] These reagents react quickly with the maleimide to form a stable thioether bond.[4]
Q3: How do I quench the tetrazine group?
A3: The tetrazine group is quenched via an inverse-electron-demand Diels-Alder (iEDDA) reaction with a dienophile. Strained alkenes are highly reactive dienophiles for this purpose. Trans-cyclooctene (TCO) and its derivatives are excellent choices due to their exceptionally fast reaction kinetics with tetrazines.[5][6] Norbornene can also be used.
Q4: Can I quench both the maleimide and tetrazine groups simultaneously?
A4: It is generally recommended to perform a sequential quenching process. First, quench the excess maleimide with a thiol-containing reagent. After the maleimide quenching is complete, you can then add a dienophile to quench the excess tetrazine. This stepwise approach prevents any potential side reactions between your quenching agents.
Q5: What is the optimal pH for the maleimide quenching reaction?
A5: The optimal pH for the reaction between a maleimide and a thiol is between 6.5 and 7.5.[1][2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity for the desired quenching reaction.[5]
Quantitative Data on Quenching Reagents
Table 1: Quenching of Maleimide Functionality
| Quenching Agent | Molar Excess (Typical) | pH | Temperature (°C) | Reaction Time (Typical) | Relative Reactivity/Notes |
| L-Cysteine | 10-50 fold | 6.5-7.5 | 20-25 | < 2 minutes for completion with small molecules | Very rapid reaction kinetics.[7] |
| 2-Mercaptoethanol | 10-50 fold | 6.5-7.5 | 20-25 | 15-30 minutes | A commonly used and effective quenching agent. |
| Glutathione (GSH) | 10-50 fold | 6.5-7.5 | 20-25 | 15-30 minutes | Biologically relevant thiol, effective for quenching. The reverse reaction (deconjugation) in the presence of GSH can have half-lives of 20-80 hours, indicating a strong forward reaction for quenching.[3][8] |
Table 2: Quenching of Tetrazine Functionality via iEDDA Reaction
The quenching efficiency of the tetrazine group is directly related to the second-order rate constant (k₂) of the iEDDA reaction with a given dienophile. Higher k₂ values indicate a faster and more efficient quenching reaction.
| Dienophile Quenching Agent | Second-Order Rate Constant (k₂) with Tetrazines (M⁻¹s⁻¹) | Notes |
| trans-Cyclooctene (TCO) | ~800 - 3,300,000 | TCO and its derivatives are the most reactive dienophiles for tetrazine ligation, making them excellent quenching agents. The rate varies depending on the specific TCO derivative and the tetrazine structure.[5][9][10][11] |
| Norbornene | ~1 | Significantly slower than TCO but can still be used for quenching, especially if a very rapid reaction is not required. |
| Cyclopropene (B1174273) | ~0.1 - 10 | Reactivity is dependent on the specific cyclopropene derivative. |
Experimental Protocols
Protocol 1: Quenching Excess Maleimide
-
Reaction Setup: Following your conjugation reaction, ensure the reaction mixture is at room temperature (20-25°C).
-
pH Adjustment: Verify that the pH of the reaction mixture is between 6.5 and 7.5. If necessary, adjust the pH with a suitable buffer (e.g., phosphate (B84403) buffer).
-
Prepare Quenching Solution: Prepare a fresh stock solution of your chosen thiol quenching agent (e.g., 1 M L-cysteine in a compatible buffer).
-
Add Quenching Agent: Add the thiol quenching solution to the reaction mixture to achieve a final concentration that is a 10- to 50-fold molar excess over the initial starting concentration of the this compound.
-
Incubation: Gently mix and incubate the reaction for 15-30 minutes at room temperature.
-
Proceed to Purification: The quenched reaction mixture is now ready for purification (e.g., size exclusion chromatography, dialysis) to remove the excess quenching agent and other small molecules.
Protocol 2: Quenching Excess Tetrazine
-
Reaction Setup: This protocol should be performed after the maleimide functionality has been quenched (Protocol 1).
-
Prepare Dienophile Solution: Prepare a stock solution of a highly reactive dienophile (e.g., TCO-amine) in a compatible solvent (e.g., DMSO or DMF).
-
Add Dienophile: Add the dienophile stock solution to the reaction mixture to a final concentration that is a 2- to 5-fold molar excess over the initial starting concentration of the this compound.
-
Incubation: Gently mix and incubate the reaction for 5-10 minutes at room temperature.
-
Proceed to Purification: The reaction mixture, now with both maleimide and tetrazine functionalities quenched, can be purified to remove all excess reagents.
Workflow and Logic Diagrams
References
- 1. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity | CoLab [colab.ws]
- 11. static1.squarespace.com [static1.squarespace.com]
Preventing non-specific binding in maleimide-based bioconjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing non-specific binding in maleimide-based bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding in maleimide-based bioconjugation?
A1: Non-specific binding in maleimide-based bioconjugation primarily stems from two sources:
-
Reaction with other nucleophiles: While maleimides are highly selective for thiol groups (sulfhydryls) on cysteine residues at an optimal pH range, this selectivity can decrease at higher pH values. Above pH 7.5, maleimides can react with other nucleophilic groups, most notably the primary amines on lysine (B10760008) residues.[1][2][3] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[1][2][3]
-
Hydrophobic and electrostatic interactions: The bioconjugation reagents or the biomolecules themselves can have hydrophobic or charged regions that lead to non-specific adsorption to surfaces of reaction vessels or other biomolecules.[1][2]
Q2: How does pH affect the specificity and efficiency of maleimide (B117702) conjugation?
A2: pH is a critical parameter in maleimide chemistry. The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][3][4]
-
Below pH 6.5: The reaction rate slows down because the concentration of the reactive thiolate anion (-S⁻) decreases.
-
Above pH 7.5: The maleimide group becomes increasingly susceptible to two undesirable side reactions:
-
Reaction with primary amines (e.g., lysine residues): This leads to non-specific labeling of your biomolecule.[1][4]
-
Hydrolysis: The maleimide ring can be opened by reaction with water, forming an unreactive maleamic acid. This inactivates the maleimide reagent, reducing the efficiency of your conjugation.[2][4]
-
Q3: My maleimide reagent is not labeling my protein. What could be the problem?
A3: A lack of labeling can be due to several factors:
-
Maleimide hydrolysis: Maleimides are susceptible to hydrolysis in aqueous solutions, especially at pH values above 7.5. The resulting maleamic acid is unreactive towards thiols. To avoid this, always prepare aqueous solutions of maleimide reagents immediately before use and store stock solutions in a dry, anhydrous organic solvent like DMSO or DMF at -20°C.[2][4]
-
Oxidized thiols: The cysteine residues on your protein may have formed disulfide bonds (-S-S-), which are unreactive with maleimides.[5][6] You will need to reduce the disulfide bonds to free up the thiol groups for conjugation.
-
Incorrect buffer composition: Your buffer may contain thiol-containing compounds (e.g., DTT, 2-mercaptoethanol) or primary amines (e.g., Tris) that compete with your target molecule for the maleimide.[5]
Q4: What is the purpose of quenching the maleimide reaction, and what should I use?
A4: Quenching is a crucial step to stop the conjugation reaction and to cap any unreacted maleimide groups. This prevents the maleimide from reacting non-specifically with other molecules in subsequent steps or applications. Small, thiol-containing molecules like L-cysteine, 2-mercaptoethanol, or DTT are commonly used as quenching agents.[7][8]
Q5: How can I remove unreacted maleimide and other small molecules after conjugation?
A5: Purification is essential to obtain a clean conjugate. Common methods for removing small molecules include:
-
Size-Exclusion Chromatography (SEC): This is a widely used method that separates molecules based on their size. The larger conjugate will elute before the smaller, unreacted maleimide and quenching agent.
-
Dialysis/Diafiltration: These methods are effective for removing small molecules from large protein conjugates by exchanging the buffer.
Troubleshooting Guides
Problem: High Non-Specific Binding or Background Signal
This is one of the most common issues in maleimide-based bioconjugation. The following decision tree can help you diagnose and solve the problem.
Quantitative Data Summary
The following tables provide quantitative data to aid in the optimization of your maleimide conjugation experiments.
Table 1: Influence of pH on Maleimide Reactivity and Stability
| pH | Relative Reaction Rate (Thiol vs. Amine) | Maleimide Hydrolysis Half-life | Considerations |
| 6.5 | High selectivity for thiols | Long | Slower reaction rate with thiols. |
| 7.0 | ~1000 : 1 | Moderate | Optimal balance of thiol reactivity and maleimide stability.[1][2][3] |
| 7.5 | Decreasing selectivity | Shorter | Increased risk of reaction with amines and hydrolysis.[1][2] |
| > 8.0 | Significant reaction with amines | Short | High risk of non-specific labeling and maleimide inactivation due to hydrolysis.[9][10][11][12][13] |
Table 2: Common Blocking Agents to Reduce Non-Specific Binding
| Blocking Agent | Recommended Concentration | Mechanism of Action | Applications |
| Bovine Serum Albumin (BSA) | 1-3% (w/v) | Coats surfaces to prevent non-specific adsorption of proteins. | General blocking for various surfaces.[14][15] |
| Tween-20 | 0.05-0.1% (v/v) | Non-ionic detergent that reduces hydrophobic interactions. | Useful in wash buffers and for blocking hydrophobic surfaces.[1][14] |
| Non-fat Dry Milk | 0.2-2% (w/v) | A mixture of proteins that can effectively block a variety of surfaces. | Commonly used in immunoassays like ELISA and Western blotting.[14] |
| Glycine | 10-100 mM | Small molecule that can block reactive sites and quench unreacted maleimides. | Can be used as a post-conjugation quenching agent.[1] |
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
This protocol provides a general workflow for conjugating a maleimide-functionalized molecule to a protein containing free thiols.
Materials:
-
Protein with free thiol groups
-
Maleimide-functionalized reagent
-
Anhydrous DMSO or DMF
-
Phosphate-buffered saline (PBS), pH 7.2
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
-
L-cysteine (for quenching)
-
Size-exclusion chromatography column
Procedure:
-
Protein Preparation:
-
Maleimide Reagent Preparation:
-
Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to a stock concentration of 10 mM.[5]
-
-
Conjugation Reaction:
-
Quenching:
-
Purification:
-
Purify the conjugate from excess maleimide reagent and quenching agent using a size-exclusion chromatography column equilibrated with PBS.
-
Collect fractions and monitor the protein elution, typically by measuring absorbance at 280 nm.
-
Pool the fractions containing the purified conjugate.
-
Protocol 2: Blocking Non-Specific Binding on a Hydrophobic Surface (e.g., ELISA plate)
Materials:
-
Hydrophobic surface (e.g., polystyrene ELISA plate)
-
Blocking buffer (e.g., 1% BSA in PBS with 0.05% Tween-20)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Maleimide-conjugated molecule
Procedure:
-
Coating (if applicable):
-
If you are immobilizing an antigen or antibody, coat the plate according to your standard protocol.
-
-
Blocking:
-
After coating, wash the plate 3 times with wash buffer.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the plate 3-5 times with wash buffer to remove excess blocking agent.
-
-
Incubation with Maleimide Conjugate:
-
Add your maleimide-conjugated molecule, diluted in blocking buffer, to the wells.
-
Proceed with your assay protocol.
-
Protocol 3: Removal of Aggregates and Hydrophobic Contaminants using Hydrophobic Interaction Chromatography (HIC)
This protocol is useful for purifying protein conjugates and removing aggregates that can contribute to non-specific binding.
Materials:
-
HIC column
-
High salt binding buffer (e.g., 1-2 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Low salt elution buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
Purified protein conjugate
Procedure:
-
Sample Preparation:
-
Add ammonium sulfate to your purified conjugate solution to match the concentration of the binding buffer.
-
-
Column Equilibration:
-
Equilibrate the HIC column with 5-10 column volumes of binding buffer.[18]
-
-
Sample Loading:
-
Load the salt-adjusted sample onto the column.[19]
-
-
Washing:
-
Wash the column with 5-10 column volumes of binding buffer to remove any unbound molecules.
-
-
Elution:
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by SDS-PAGE or SEC to identify the fractions containing the purified, non-aggregated conjugate.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. labcluster.com [labcluster.com]
- 15. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. A protocol for setting‐up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix US [us.proteogenix.science]
Technical Support Center: Improving the Stability of the Thiosuccinimide Linkage in Conjugates
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of the thiosuccinimide linkage in bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of instability for the thiosuccinimide linkage in conjugates?
A1: The primary routes of instability for the thiosuccinimide linkage, formed from the reaction of a thiol (e.g., from a cysteine residue) and a maleimide (B117702), are:
-
Retro-Michael Reaction: This is a reversible, base-catalyzed reaction where the thiosuccinimide adduct reverts to the original thiol and maleimide.[1][2] This can lead to premature payload release and exchange of the drug-linker with other thiol-containing molecules in a biological environment, such as albumin and glutathione (B108866), potentially causing off-target toxicity and reduced efficacy.[1][3] The rate of this deconjugation increases with higher pH.[1]
-
Hydrolysis: The succinimide (B58015) ring can undergo hydrolysis, opening the ring to form a stable maleamic acid thioether.[4][5] This ring-opened form is resistant to the retro-Michael reaction.[1][4] However, the hydrolysis rate of traditional N-alkylmaleimides at physiological pH is often slow, making it an inefficient competitor to the retro-Michael reaction.[4]
Q2: My conjugate is showing significant payload loss in plasma stability assays. What is the likely cause and how can I address it?
A2: Significant payload loss in plasma is most likely due to the retro-Michael reaction leading to deconjugation.[3][4] Here are several strategies to address this issue:
-
Promote Thiosuccinimide Ring Hydrolysis: The hydrolyzed, ring-opened form of the linker is stable and not susceptible to the retro-Michael reaction.[1][4] This can be achieved by:
-
Post-conjugation pH adjustment: Incubating the conjugate at a slightly basic pH (e.g., pH 8-9) after the initial conjugation can accelerate hydrolysis.[1] However, care must be taken as higher pH can potentially affect the stability of the protein itself.[4]
-
Using self-hydrolyzing maleimides: These are "next-generation maleimides" (NGMs) designed with substituents, such as a basic amino group, that intramolecularly catalyze the hydrolysis of the thiosuccinimide ring at physiological pH.[4][6]
-
-
Utilize Next-Generation Maleimides (NGMs) for Disulfide Re-bridging: Reagents like dibromomaleimides can react with the two thiols of a reduced interchain disulfide bond in an antibody, effectively re-bridging the disulfide and forming a stable, covalent linkage.[7][8][9]
-
Consider Alternative Linker Chemistries: Explore linker technologies that are inherently more stable and less prone to thiol exchange.
Q3: What are "self-hydrolyzing" maleimides and how do they improve stability?
A3: Self-hydrolyzing maleimides are advanced maleimide reagents engineered to accelerate the hydrolysis of the thiosuccinimide ring after conjugation. They typically feature a strategically placed basic group, such as an amino group, that acts as an intramolecular catalyst for the ring-opening reaction at or near neutral pH.[6] This rapid conversion to the stable maleamic acid thioether form effectively prevents the undesirable retro-Michael reaction, leading to significantly enhanced conjugate stability in vivo.[6]
Q4: Can the specific location of the cysteine conjugation site on my protein affect the stability of the thiosuccinimide linkage?
A4: Yes, the local microenvironment of the cysteine residue on the protein can significantly influence the stability of the thiosuccinimide linkage. Factors such as the proximity of basic or acidic amino acid residues can catalyze either the retro-Michael reaction or the desired hydrolysis of the succinimide ring.
Q5: At what pH should I perform my thiol-maleimide conjugation reaction?
A5: The optimal pH for a thiol-maleimide conjugation reaction is between 6.5 and 7.5.[2][10][11] In this pH range, the reaction is highly chemoselective for thiols.[2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines.[2] Above pH 7.5, the maleimide group can react competitively with primary amines, such as the side chain of lysine (B10760008) residues.[2][10] Conversely, at a pH below 6.5, the rate of the thiol-maleimide reaction is significantly reduced.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low Drug-to-Antibody Ratio (DAR) | Incomplete reduction of disulfide bonds (if applicable). | Ensure complete reduction of interchain disulfides by using a sufficient excess of a reducing agent like TCEP or DTT.[4] If using DTT, it must be removed prior to conjugation.[12] |
| Premature hydrolysis of the maleimide reagent. | Prepare aqueous solutions of maleimide-containing reagents immediately before use.[2] Store stock solutions in a dry, water-miscible solvent like DMSO or DMF.[2][11] | |
| Incorrect pH of the conjugation buffer. | Ensure the pH of the reaction buffer is maintained between 6.5 and 7.5 for optimal and selective thiol reactivity.[2][10][11] | |
| Premature Drug Release in Plasma Stability Studies | The thiosuccinimide linkage is undergoing the retro-Michael reaction. | 1. Induce Hydrolysis: After conjugation, incubate the conjugate at a slightly elevated pH (e.g., pH 9.0) for a controlled period to promote the formation of the stable, ring-opened product. Monitor the reaction to avoid protein degradation.[4] 2. Switch to a More Stable Linker: Synthesize the conjugate using a self-hydrolyzing maleimide or a next-generation maleimide like a dibromomaleimide.[4] 3. Perform a Thiol Exchange Assay: To confirm susceptibility to thiol exchange, incubate the conjugate with an excess of a small molecule thiol like glutathione and monitor for payload transfer using HPLC or LC-MS.[4] |
| Conjugate Aggregation | Non-specific reactions or harsh reaction conditions. | Ensure the pH of the conjugation and subsequent hydrolysis steps is carefully controlled. Optimize reaction times and temperatures. Purify the conjugate promptly after the reaction using methods like size exclusion or affinity chromatography to remove aggregates and unreacted components.[4] |
Quantitative Data Summary
Table 1: Influence of pH on Maleimide Hydrolysis
| pH | Temperature (°C) | Observation | Reference |
| 5.5 | 20 and 37 | Extremely slow ring-opening hydrolysis. | [13] |
| 7.4 | 37 | Faster hydrolysis compared to pH 5.5. | [13] |
| 8.5 - 14 | Not Specified | Rate of hydrolysis increases with pH. | [14] |
Table 2: Half-life of Thiosuccinimide Hydrolysis for Different Maleimide Derivatives (pH 7.4, 37°C)
| Maleimide Type | Half-life (t½) | Reference |
| N-alkyl thiosuccinimide | 27 hours | [15] |
| N-aryl thiosuccinimide | 1.5 hours | [15] |
| N-fluorophenyl thiosuccinimide | 0.7 hours | [15] |
| "Self-hydrolyzing" maleimide 3 conjugate (light chain) | 2.6 hours | [15] |
| "Self-hydrolyzing" maleimide 3 conjugate (heavy chain) | 2.0 hours | [15] |
Experimental Protocols
Protocol 1: General Maleimide Labeling of Protein Thiols
-
Prepare Protein Solution: Dissolve the protein at a concentration of 7.5-15 mg/mL in a suitable buffer such as 1X PBS, or 10-100 mM phosphate, Tris, or HEPES at pH 7.0-7.5.[16] If necessary, degas the buffer.
-
Optional - Reduce Disulfide Bonds: To conjugate to cysteines involved in disulfide bonds, add a 10-fold molar excess of TCEP to the protein solution. Incubate for approximately 30 minutes at room temperature.[12][16] It is recommended to perform this step under an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.[16]
-
Prepare Maleimide Stock Solution: Immediately before use, prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.[12]
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve a final molar ratio of 10-20 moles of maleimide per mole of protein.[16] Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle stirring.[16]
-
Purification: Remove unreacted maleimide and other byproducts by size exclusion chromatography (e.g., Sephadex G-25) or dialysis.[16]
Protocol 2: Post-Conjugation Hydrolysis for Linkage Stabilization
-
Conjugation: Perform the thiol-maleimide conjugation as described in Protocol 1.
-
Purification: Purify the conjugate to remove excess maleimide reagent.
-
pH Adjustment: Adjust the pH of the purified conjugate solution to 9.0 using a suitable buffer (e.g., borate (B1201080) buffer).
-
Incubation: Incubate the conjugate solution at a controlled temperature (e.g., 37°C). The incubation time will need to be optimized depending on the specific maleimide and protein, but a starting point could be several hours.
-
Monitoring: Monitor the extent of hydrolysis over time using analytical techniques such as mass spectrometry to detect the mass shift corresponding to the addition of a water molecule upon ring opening.[15]
-
Final Purification/Buffer Exchange: Once the desired level of hydrolysis is achieved, neutralize the pH and exchange the buffer back to a storage-stable buffer (e.g., PBS pH 7.4) using size exclusion chromatography or dialysis.
Visualizations
Caption: Competing pathways of the thiosuccinimide linkage.
Caption: Experimental workflow for generating stable conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Expanding the scope of Next Generation Maleimides for Antibody Conjugation - UCL Discovery [discovery.ucl.ac.uk]
- 10. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 12. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 13. researchgate.net [researchgate.net]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. biotium.com [biotium.com]
Impact of PEG spacer length on reaction efficiency and conjugate stability
Welcome to the Technical Support Center for Bioconjugation with PEG Spacers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of Polyethylene Glycol (PEG) spacer length on reaction efficiency and conjugate stability.
Troubleshooting Guides and FAQs
This section addresses specific issues you may encounter during your bioconjugation experiments in a question-and-answer format.
Reaction Efficiency
Q1: My conjugation yield is significantly lower than expected. What are the potential causes related to the PEG spacer?
Low conjugation efficiency can often be traced back to several key factors involving the PEG spacer and the reaction conditions.
-
Steric Hindrance: The length of the PEG linker is a critical factor.[1]
-
Too short: A short PEG spacer may not provide enough separation between the biomolecule and the payload, leading to steric clash and preventing efficient reaction.[1]
-
Too long: An excessively long PEG chain can wrap around the biomolecule, physically blocking the reactive functional groups from accessing their targets.[1] This can be particularly problematic in crowded molecular environments.[1]
-
-
Reagent Solubility: While PEG linkers are designed to improve the solubility of hydrophobic molecules, the linker-payload construct itself might still have limited solubility in your reaction buffer, leading to precipitation and low yield.[2][3] Preclinical studies have shown that some conjugation reactions do not proceed in aqueous buffers without the inclusion of a PEG spacer due to the hydrophobicity of the conjugation group and the payload.[4]
-
Reaction Conditions:
-
Incorrect Molar Ratio: An insufficient molar excess of the PEG linker over the target molecule can lead to incomplete reaction. A 10- to 20-fold molar excess of the linker is a common starting point.[2]
-
Suboptimal pH: The optimal pH for the conjugation reaction is crucial and depends on the specific chemistry being used (e.g., NHS-ester chemistry for amines, maleimide (B117702) chemistry for thiols).[1][5]
-
Q2: I am observing aggregation of my protein-drug conjugate during or after the conjugation reaction. How can the PEG spacer length influence this?
Aggregation is a common issue, particularly when working with hydrophobic payloads. The PEG spacer plays a direct role in mitigating this problem.
-
Hydrophilicity: PEG linkers are hydrophilic and, when conjugated to a hydrophobic molecule, can increase the overall water solubility of the conjugate. This "shielding" effect helps to prevent the hydrophobic interactions between molecules that lead to aggregation.[3]
-
Spacer Length: Longer PEG chains generally provide a more significant solubilizing effect.[6] Studies have shown that incorporating PEG spacers can enable the synthesis of conjugates with higher drug-to-antibody ratios (DARs) without causing aggregation.[3][7] For instance, in some antibody-drug conjugates (ADCs), a PEG8 spacer was found to enhance solubility.[4]
Conjugate Stability
Q3: My conjugate appears to be degrading or losing its payload in storage or in biological fluids. How does PEG spacer length affect stability?
The stability of a bioconjugate is critical for its therapeutic efficacy. The PEG spacer can enhance stability through several mechanisms:
-
Protection from Enzymatic Degradation: The flexible and hydrophilic PEG chain creates a protective "cloud" around the conjugate.[8] This steric shielding can hinder the approach of proteolytic enzymes, protecting the biomolecule from degradation and increasing its stability in biological environments.[8][9]
-
Masking of Cleavage Sites: The PEG spacer can mask specific enzymatic cleavage sites on the linker or payload, preventing premature release of the drug.[8] The length of the spacer can be optimized to leverage steric shielding from the antibody to reduce payload release mediated by certain enzymes.[4]
-
Reduced Immunogenicity: By masking epitopes on the surface of the biomolecule, the PEG linker can reduce the likelihood of an immune response, which can lead to clearance of the conjugate.[5][9]
Q4: Does the length of the PEG spacer affect the in vivo half-life and clearance rate of my conjugate?
Yes, the length of the PEG spacer has a significant impact on the pharmacokinetic properties of a bioconjugate.
-
Increased Hydrodynamic Size: Covalent attachment of PEG chains increases the overall size of the conjugate.[8][9] This increased hydrodynamic radius leads to reduced renal clearance, resulting in a longer circulation half-life in the bloodstream.[8][9]
-
Slower Clearance: Studies on ADCs have demonstrated a clear relationship between PEG length and plasma clearance. Longer PEG chains generally result in slower clearance rates.[10][11] A threshold is often observed, beyond which further increases in PEG length do not significantly impact clearance. For one MMAE-based ADC, this threshold was found to be a PEG8 linker.[10][11]
PROTACs
Q5: In my PROTAC experiments, I am observing a pronounced "hook effect." Can optimizing the PEG spacer length help mitigate this?
The "hook effect" in PROTACs, where efficacy decreases at high concentrations, is a known phenomenon.[12] While primarily concentration-dependent, the linker plays a crucial role.
-
Ternary Complex Stability: An inefficient linker can promote the formation of unstable ternary complexes (Target Protein-PROTAC-E3 Ligase).[12] Optimizing the PEG spacer length can lead to more stable and productive ternary complexes. This improved stability can sometimes mitigate the hook effect, resulting in sustained degradation over a wider concentration range.[12]
-
Flexibility and Orientation: PEG linkers provide flexibility, allowing the PROTAC to adopt various conformations to facilitate the formation of the ternary complex.[12] A systematic exploration of different PEG lengths (e.g., PEG4, PEG6, PEG8, PEG10, PEG12) is often necessary to find the optimal length that correctly orients the target protein and the E3 ligase for efficient ubiquitination and degradation.[12]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the impact of PEG spacer length.
Table 1: Effect of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Clearance [6]
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0 |
| PEG2 | ~7.0 | 0.82 |
| PEG4 | ~5.5 | 0.65 |
| PEG6 | ~4.0 | 0.47 |
| PEG8 | ~2.5 | 0.29 |
| PEG12 | ~2.5 | 0.29 |
| PEG24 | ~2.5 | 0.29 |
| Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.[6] |
Table 2: Impact of PEG Spacer Length on Drug-to-Antibody Ratio (DAR) [13]
| Linker Type | Conjugation Chemistry | Antibody | Payload | Average DAR |
| Non-PEGylated | Thiol-Maleimide | Trastuzumab | MMAD | ~2.0 |
| PEG2 | Thiol-Maleimide | Trastuzumab | MMAD | Higher than PEG8 |
| PEG8 | Thiol-Maleimide | Trastuzumab | MMAD | Associated with increased aggregation |
| This table highlights that shorter PEG linkers can sometimes lead to higher DARs, though aggregation can be a concern with longer linkers for certain payloads. |
Table 3: Influence of PEG Spacer Length on Binding Affinity [6]
| PEG Linker Length | IC50 (nM) |
| PEG2 | 2.9 ± 0.3 |
| PEG3 | 3.9 ± 0.3 |
| PEG4 | 5.4 ± 0.4 |
| PEG6 | 5.8 ± 0.3 |
| Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). In this specific case, shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity.[6] |
Experimental Protocols
General Protocol for Thiol-Maleimide Conjugation[8]
This protocol describes the site-specific conjugation of a PEG-maleimide linker to a thiol group on an antibody, often generated by the reduction of interchain disulfide bonds.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.2)
-
Reducing agent (e.g., TCEP)
-
PEG-maleimide linker
-
Quenching reagent (e.g., free cysteine)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Antibody Reduction:
-
To a solution of the antibody, add a molar excess of TCEP (e.g., 10-20 fold) to reduce the interchain disulfide bonds.
-
Incubate at 37°C for 1-2 hours.
-
-
Removal of Reducing Agent:
-
Remove the excess TCEP using a desalting column or dialysis against PBS, pH 7.2. This step is critical as residual reducing agent will react with the maleimide linker.
-
-
Conjugation:
-
Immediately add the PEG-maleimide linker to the reduced antibody solution. A 5- to 20-fold molar excess of the linker over the available thiol groups is recommended.
-
Incubate at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching the Reaction:
-
Add a quenching reagent such as free cysteine at a concentration several times higher than the initial sulfhydryl concentration to react with any excess maleimide groups.
-
-
Purification:
-
Purify the conjugate using SEC or dialysis to remove unreacted linker, payload, and quenching reagent.
-
Determination of Drug-to-Antibody Ratio (DAR)[8]
The DAR can be determined using several methods, including UV-Vis spectroscopy and Hydrophobic Interaction Chromatography (HIC).
A. UV-Vis Spectroscopy:
-
Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at a wavelength corresponding to the maximum absorbance of the drug.
-
Calculate the concentration of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.
-
The DAR is calculated as the molar ratio of the drug to the antibody.
B. Hydrophobic Interaction Chromatography (HIC):
-
HIC separates ADC species based on the number of conjugated drug molecules, as each added drug-linker increases the hydrophobicity of the antibody.
-
An SEC-purified ADC sample is injected onto an HIC column with a decreasing salt gradient.
-
The different DAR species (DAR0, DAR2, DAR4, etc.) will elute as separate peaks.
Visualizations
Caption: Workflow for antibody-drug conjugation using a PEG-maleimide linker.
Caption: Impact of PEG spacer length on conjugate properties and outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Protein Conjugate Aggregation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein conjugate aggregation during experimental workflows.
Troubleshooting Guide
Issue: My protein conjugate is showing visible precipitation or turbidity after conjugation.
This is a common and critical issue that can arise from several factors related to the conjugation process and the stability of the protein itself. Below is a step-by-step guide to troubleshoot and mitigate this problem.
Q1: What are the immediate steps I should take if I observe precipitation?
A1: If you observe precipitation, it is crucial to act quickly to prevent further aggregation and loss of valuable material.
-
Stop the reaction (if ongoing): If the precipitation occurs during the conjugation reaction, consider stopping it by removing the conjugating reagent, for example, through a rapid desalting column.
-
Characterize the precipitate: If possible, analyze the precipitate to confirm it is your protein conjugate. Simple SDS-PAGE analysis can be informative.
-
Review your protocol: Carefully re-examine every step of your protocol, paying close attention to buffer composition, pH, reagent concentrations, and incubation times.
Q2: How can I identify the root cause of the aggregation?
A2: Identifying the root cause is essential for developing an effective solution. Consider the following potential causes and diagnostic approaches.
Diagram: Troubleshooting Logic for Protein Conjugate Aggregation
Caption: A decision tree to guide troubleshooting of protein conjugate aggregation.
Frequently Asked Questions (FAQs)
Q3: Why does my protein conjugate aggregate?
A3: Protein conjugate aggregation is a multifaceted problem that can be triggered by a combination of intrinsic and extrinsic factors.[1]
-
Increased Hydrophobicity: The conjugation of hydrophobic molecules (e.g., drugs, linkers, labels) to the protein surface can create hydrophobic patches.[2][3][4] These patches can interact between protein molecules, leading to aggregation to minimize their exposure to the aqueous environment.[5] Hydrophobic linkers, in particular, can significantly contribute to this issue.[6]
-
Over-labeling: Attaching too many molecules to the protein can alter its surface charge and isoelectric point (pI), reducing its solubility.[7] High molar excess of the labeling reagent can lead to uncontrolled modification and subsequent aggregation.[3]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer are critical for protein stability.[3] If the buffer pH is close to the protein's pI, its solubility will be at its minimum, increasing the risk of aggregation.[2][8] Unfavorable salt concentrations can also promote aggregation.[2]
-
High Protein Concentration: At high concentrations, the proximity of protein molecules increases the likelihood of intermolecular interactions and aggregation.[3][5][8]
-
Process-Induced Stress: Physical and thermal stresses during the conjugation process can cause proteins to denature or unfold, exposing hydrophobic regions that can lead to aggregation.[5] This includes factors like vigorous mixing, elevated temperatures, and freeze-thaw cycles.[5][8][9]
-
Conformational and Colloidal Instability: Aggregation can stem from both the unfolding of the protein (conformational instability) and unfavorable interactions between folded or partially unfolded protein molecules (colloidal instability).[1][5]
Q4: How can I proactively minimize aggregation during my conjugation experiment?
A4: A proactive approach that considers the protein, the conjugation chemistry, and the process conditions is the most effective way to prevent aggregation.
Table 1: Recommended Starting Conditions for Conjugation Reactions
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-5 mg/mL | Higher concentrations can increase reaction efficiency but also the risk of aggregation.[3][7] If aggregation is observed, try reducing the concentration. |
| Molar Excess of Reagent | 5-20 fold | For sensitive proteins, a lower molar excess is recommended.[3] Titration experiments are advised to find the optimal ratio. A molar excess of 5-10 is often a good starting point to maximize yield while minimizing aggregation.[3] |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures (e.g., 4°C) for a longer duration can slow down protein unfolding and aggregation.[7] |
| Reaction pH | 7.2 - 8.5 (for NHS esters) | While NHS ester reactions are more efficient at a slightly alkaline pH, some proteins may be less stable.[7] A pH closer to physiological (7.4) can be a good compromise. |
| Mixing | Gentle (e.g., end-over-end rotation) | Avoid vigorous vortexing or stirring, which can cause shear stress and denaturation.[5] |
Q5: What role does the linker play in aggregation, and how can I choose a better one?
A5: The linker chemistry is a critical factor in the stability of protein conjugates, particularly for antibody-drug conjugates (ADCs).[10][11]
-
Hydrophobicity: Hydrophobic linkers can significantly increase the propensity for aggregation.[6]
-
Solubility: Linkers with high water solubility can help prevent the formation of inactive aggregates.[10]
-
Solution: Consider using hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) spacers.[3][12] PEGylated reagents can mitigate the hydrophobicity of the conjugated molecule and have been shown to enhance reaction rates.[3] Glucuronide-based linkers have also been shown to enhance solubility and reduce aggregation.[13]
Q6: Can I use additives in my buffer to prevent aggregation?
A6: Yes, the use of excipients is a common and effective strategy to enhance the stability of protein conjugates.[9]
Table 2: Common Stabilizing Excipients
| Additive | Typical Concentration | Mechanism of Action |
| Salts (e.g., NaCl, KCl) | 50-200 mM | Modulate electrostatic interactions that can lead to aggregation.[3] |
| Stabilizing Osmolytes (e.g., Glycerol, Sucrose) | 5-20% (v/v) | Promote the native, folded state of the protein.[3] |
| Amino Acids (e.g., L-Arginine, L-Glutamate) | 50-500 mM | Can increase protein solubility by binding to charged and hydrophobic regions.[3][8] |
| Non-ionic Detergents (e.g., Tween 20, Polysorbate 80) | 0.01-0.1% (w/v) | Help to solubilize protein aggregates without causing denaturation by competing for hydrophobic interfaces.[3][9] |
| Reducing Agents (e.g., TCEP, DTT) | 1-5 mM | Prevent the formation of non-native disulfide bonds.[3] (Ensure compatibility with your protein and conjugation chemistry). |
Q7: What is site-specific conjugation and can it help reduce aggregation?
A7: Site-specific conjugation is a powerful strategy to produce more homogeneous conjugates with improved properties, including reduced aggregation.
-
The Problem with Random Conjugation: Traditional conjugation methods, such as targeting lysine (B10760008) residues, result in a heterogeneous mixture of conjugates with varying numbers of molecules attached at different positions. This can lead to a higher chance of aggregation.[3]
-
The Solution with Site-Specific Conjugation: By engineering a specific site for conjugation (e.g., a single cysteine or an unnatural amino acid), you can create a uniform product.[3][14] This controlled approach can minimize the impact on the protein's overall structure and reduce the likelihood of aggregation.
Q8: Are there any process strategies I can implement to prevent aggregation at its source?
A8: Yes, modifying the conjugation process itself can be a highly effective way to prevent aggregation.
-
Immobilization: One advanced strategy is to immobilize the protein on a solid support (e.g., a resin) during the conjugation reaction.[2][5] This physically separates the protein molecules, preventing them from aggregating while they are in the potentially destabilizing conditions of the conjugation reaction.[2]
-
Temperature Control: Conducting the reaction at a lower temperature (e.g., 4°C) for a longer period can reduce the rate of protein unfolding and aggregation.[7]
-
Purification: Immediate purification of the conjugate after the reaction is complete can remove any aggregates that may have formed, as well as excess reagents.[3]
Experimental Protocols
Protocol 1: General Two-Step Protein Conjugation Workflow
This protocol outlines a general workflow for a two-step conjugation process, for example, using an NHS-ester to introduce a reactive group, followed by a second reaction.
Diagram: Two-Step Protein Conjugation Workflow
Caption: A typical workflow for a two-step protein conjugation experiment.
Methodology:
-
Protein Preparation: Dialyze the protein into an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0. Adjust the protein concentration to 1-5 mg/mL.[7]
-
Reagent Preparation: Immediately before use, dissolve the NHS-ester crosslinker in an anhydrous organic solvent like DMSO to a concentration of 10-20 mM.[7]
-
Labeling Reaction: Add a 5 to 20-fold molar excess of the dissolved NHS ester to the protein solution with gentle mixing.[7] Incubate at room temperature for 1 hour or at 4°C for 2-4 hours.
-
Removal of Excess Reagent: Remove unreacted crosslinker using a desalting column or spin filtration, exchanging the buffer to one suitable for the next step.
-
Second Conjugation Reaction: Add the second molecule (e.g., a thiolated payload) to the labeled protein at a 1.5 to 5-fold molar excess. Incubate for 2-4 hours at room temperature.[7]
-
Final Purification: Purify the final conjugate using a suitable method like size exclusion chromatography (SEC) to remove any remaining unreacted molecules and aggregates.[3][7]
-
Analysis: Characterize the final conjugate for purity, concentration, and aggregation using techniques like SEC, Dynamic Light Scattering (DLS), and SDS-PAGE.[3][15]
Protocol 2: Screening for Optimal Buffer Conditions
Methodology:
-
Prepare Buffers: Prepare a series of buffers with varying pH values (e.g., from 6.0 to 8.5 in 0.5 unit increments) and different ionic strengths (e.g., 50 mM, 150 mM, 300 mM NaCl).
-
Aliquots: Create small aliquots of your protein in each buffer condition.
-
Stress Induction (Optional): To accelerate the identification of stabilizing conditions, you can subject the aliquots to a controlled stress, such as thermal stress (e.g., incubation at an elevated temperature for a set time).
-
Analysis: Analyze the samples for signs of aggregation using techniques like DLS to measure particle size distribution or SEC to quantify soluble aggregates.[15]
-
Selection: Choose the buffer condition that shows the least amount of aggregation.
Analytical Techniques for Aggregation Measurement
A multi-angled approach using orthogonal techniques is recommended for the comprehensive characterization of protein conjugate aggregation.
Table 3: Common Analytical Techniques for Aggregation Analysis
| Technique | Information Provided |
| Size Exclusion Chromatography (SEC) | Quantifies soluble aggregates and separates them from the monomer. Can be coupled with Multi-Angle Light Scattering (SEC-MALS) for absolute molar mass determination.[15][16][17] |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in solution, sensitive to the presence of large aggregates.[15][16] |
| Analytical Ultracentrifugation (AUC) | Provides information on the size, shape, and molecular weight distribution of species in solution.[16] |
| Visual Inspection | Simple detection of visible precipitates or turbidity.[7] |
| UV-Vis Spectroscopy | An "Aggregation Index" can be calculated from the ratio of absorbance at 280 nm and 350 nm to detect light-scattering aggregates.[17] |
| Fluorescence Spectroscopy | Can detect early stages of protein misfolding by monitoring changes in the fluorescence of intrinsic tryptophans or using extrinsic dyes that bind to exposed hydrophobic regions.[17] |
References
- 1. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 2. pharmtech.com [pharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. leapchem.com [leapchem.com]
- 7. benchchem.com [benchchem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00067E [pubs.rsc.org]
- 10. veranova.com [veranova.com]
- 11. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibody conjugation and formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 16. Protein Aggregation Analysis [intertek.com]
- 17. approcess.com [approcess.com]
Validation & Comparative
A Head-to-Head Battle for Bioconjugation: Me-Tet-PEG3-Maleimide vs. DBCO-PEG-NHS Ester
A detailed comparison of two powerful heterobifunctional linkers for the precise engineering of biomolecules.
In the rapidly evolving landscape of bioconjugation, the choice of linker can dictate the success of therapeutic and diagnostic development. Among the diverse array of available tools, heterobifunctional linkers, which possess two different reactive groups, offer a versatile strategy for covalently linking biomolecules. This guide provides a comprehensive, data-driven comparison of two prominent players in this field: Me-Tet-PEG3-Maleimide and DBCO-PEG-NHS ester. This analysis will equip researchers, scientists, and drug development professionals with the critical information needed to select the optimal linker for their specific application.
This compound is a powerful linker that leverages the exceptionally fast kinetics of the inverse electron demand Diels-Alder (iEDDA) reaction between a methyltetrazine (Me-Tet) and a trans-cyclooctene (B1233481) (TCO). It also features a maleimide (B117702) group for selective conjugation to thiol-containing residues like cysteine. In contrast, DBCO-PEG-NHS ester utilizes the well-established strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry, through its dibenzocyclooctyne (DBCO) group, while its N-hydroxysuccinimide (NHS) ester targets primary amines, such as those found on lysine (B10760008) residues. Both linkers incorporate a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance.
At a Glance: Key Performance Characteristics
| Feature | This compound | DBCO-PEG-NHS Ester |
| Bioorthogonal Reaction | Inverse Electron Demand Diels-Alder (iEDDA) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |
| Bioorthogonal Partner | Trans-cyclooctene (TCO) | Azide (B81097) |
| Second-Order Rate Constant (k₂) of Bioorthogonal Reaction | Up to 10⁶ M⁻¹s⁻¹[1] | ~1 M⁻¹s⁻¹[1] |
| Conventional Coupling Target | Thiols (e.g., Cysteine) | Primary Amines (e.g., Lysine) |
| Resulting Covalent Bond | Dihydropyridazine (B8628806) and Thioether | Triazole and Amide |
| Reaction Conditions | Aqueous buffer, pH 6.5-7.5 (Maleimide) | Aqueous buffer, pH 7.2-8.5 (NHS Ester) |
| Key Advantage | Extremely rapid bioorthogonal reaction kinetics | High stability of the resulting triazole and amide bonds |
| Potential Consideration | Stability of the maleimide-thiol linkage can be compromised by retro-Michael addition[2][3][4][5][6][7] | Slower bioorthogonal reaction kinetics compared to Tetrazine-TCO ligation[1] |
Reaction Mechanisms and Workflows
The choice between these two linkers fundamentally depends on the desired conjugation strategy and the available functional groups on the biomolecules of interest.
This compound Workflow
The workflow for this compound typically involves a two-step process. First, the maleimide group is reacted with a thiol-containing biomolecule. Following purification, the resulting tetrazine-functionalized molecule is then reacted with a TCO-modified partner.
DBCO-PEG-NHS Ester Workflow
Similarly, the DBCO-PEG-NHS ester workflow involves an initial reaction of the NHS ester with a primary amine on a biomolecule. After purification, the DBCO-functionalized molecule is then ready to react with an azide-containing partner.
In-Depth Performance Comparison
Reaction Kinetics
The most significant difference between the two linkers lies in the kinetics of their bioorthogonal reactions. The iEDDA reaction between tetrazine and TCO is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹[1]. This rapid reactivity is highly advantageous for applications requiring fast conjugation at low concentrations, such as in vivo imaging.
In contrast, the SPAAC reaction between DBCO and an azide is considerably slower, with rate constants typically around 1 M⁻¹s⁻¹[1]. While still highly efficient and specific, this slower kinetics may require longer reaction times or higher concentrations to achieve comparable yields to the tetrazine-TCO ligation.
Stability of the Conjugate
The stability of the final conjugate is a critical factor, particularly for in vivo applications. The triazole bond formed from the SPAAC reaction and the amide bond from the NHS ester-amine coupling are both known to be highly stable under physiological conditions.
The maleimide-thiol linkage, however, can be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione[8]. Strategies to mitigate this instability include hydrolysis of the thiosuccinimide ring to a more stable succinamic acid thioether, which can be promoted by using N-aryl maleimides or through post-conjugation treatment[2][3]. The dihydropyridazine linkage from the iEDDA reaction is generally considered stable.
Specificity and Side Reactions
Both maleimide and NHS ester chemistries offer high specificity towards their respective target functional groups under controlled pH conditions. Maleimides are highly selective for thiols at a pH of 6.5-7.5[9]. Above this pH, reactivity with amines can occur[10]. NHS esters are specific for primary amines at a pH of 7.2-8.5[11][12]. A competing side reaction for NHS esters is hydrolysis, which increases with pH[13].
The bioorthogonal reactions of both linkers are exceptionally specific. The tetrazine-TCO and DBCO-azide reaction pairs are orthogonal to each other and to most biological functional groups, allowing for precise and clean conjugations in complex biological media[14].
Experimental Protocols
General Protocol for this compound Conjugation
Materials:
-
Thiol-containing biomolecule (e.g., protein with cysteine)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar non-thiol containing buffer, pH 6.5-7.5, degassed
-
TCO-functionalized molecule
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., L-cysteine)
-
Purification system (e.g., size exclusion chromatography)
Procedure:
-
Preparation of Biomolecule: Dissolve the thiol-containing biomolecule in the reaction buffer. If necessary, reduce any disulfide bonds using a reducing agent like TCEP and remove the excess reducing agent.
-
Preparation of Linker: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution.
-
Conjugation: Add a 10- to 20-fold molar excess of the this compound solution to the biomolecule solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): Add a small excess of a quenching reagent like L-cysteine to react with any unreacted maleimide.
-
Purification: Purify the tetrazine-labeled biomolecule using an appropriate method to remove excess linker and quenching reagent.
-
Bioorthogonal Reaction: Add the TCO-functionalized molecule to the purified tetrazine-labeled biomolecule. The reaction is typically rapid and can be performed at room temperature.
-
Final Purification: Purify the final conjugate to remove any unreacted components.
General Protocol for DBCO-PEG-NHS Ester Conjugation
Materials:
-
Amine-containing biomolecule (e.g., protein with lysine)
-
DBCO-PEG-NHS ester
-
Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-8.5[13]
-
Azide-functionalized molecule
-
Anhydrous DMSO or DMF
-
Quenching buffer: (e.g., 1 M Tris-HCl, pH 8.0)[13]
-
Purification system (e.g., dialysis, desalting column)[11][15]
Procedure:
-
Preparation of Biomolecule: Dissolve the amine-containing biomolecule in the reaction buffer.
-
Preparation of Linker: Immediately before use, prepare a stock solution of DBCO-PEG-NHS ester in anhydrous DMSO or DMF[13].
-
Conjugation: Add the DBCO-PEG-NHS ester solution to the biomolecule solution. The molar excess will depend on the concentration of the protein and the desired degree of labeling[13]. A 10- to 50-fold molar excess is a common starting point[13][16].
-
Incubation: Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice[13].
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM Tris and incubate for 15 minutes[13][17].
-
Purification: Remove the excess, unreacted DBCO-PEG-NHS ester by dialysis or using a desalting column[11][13][15].
-
Bioorthogonal Reaction: Add the azide-functionalized molecule to the purified DBCO-labeled biomolecule. The reaction can be incubated for 4-12 hours at room temperature[13].
-
Final Purification: Purify the final conjugate to remove any unreacted components.
Conclusion: Making the Right Choice
The selection between this compound and DBCO-PEG-NHS ester is a strategic decision that hinges on the specific requirements of the bioconjugation application.
Choose this compound when:
-
Speed is critical: The unparalleled kinetics of the tetrazine-TCO ligation are ideal for time-sensitive applications and for reactions at very low concentrations.
-
Targeting thiols is desired: Cysteine residues are often less abundant than lysine residues, allowing for more site-specific modifications.
Choose DBCO-PEG-NHS ester when:
-
Linkage stability is paramount: The resulting triazole and amide bonds are exceptionally stable, making this linker a robust choice for long-term in vivo studies.
-
Targeting primary amines is the goal: Lysine residues are generally abundant on the surface of proteins, allowing for a higher degree of labeling.
By carefully considering the kinetic, stability, and specificity profiles of each linker, researchers can harness the power of these advanced bioconjugation tools to create precisely engineered biomolecules for a wide range of applications in medicine and biotechnology.
References
- 1. benchchem.com [benchchem.com]
- 2. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Bioconjugation with Maleimides: A Useful Tool for Chemical Biology [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of Protein A Membrane Adsorbers Using Strain-Promoted, Copper-Free Dibenzocyclooctyne (DBCO)-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01136F [pubs.rsc.org]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 14. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. interchim.fr [interchim.fr]
- 17. benchchem.com [benchchem.com]
Unrivaled Speed: A Head-to-Head Comparison of Tetrazine-TCO and SPAAC Click Chemistry Reaction Rates
For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the choice of ligation strategy is paramount. The reaction rate, in particular, can be a determining factor for the success of applications ranging from in vivo imaging to the synthesis of antibody-drug conjugates. This guide provides an objective, data-driven comparison of two of the most prominent catalyst-free click chemistry reactions: the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazine and trans-cyclooctene (B1233481) (TCO) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
The tetrazine-TCO ligation has emerged as a frontrunner in bioorthogonal chemistry, lauded for its exceptionally fast reaction kinetics.[1] This reaction's speed, often orders of magnitude faster than other click chemistries, allows for efficient labeling at low reactant concentrations, a critical advantage for in vivo applications.[2][3] In contrast, SPAAC, which involves the reaction of a strained cyclooctyne (B158145) with an azide (B81097), offers a robust and widely used alternative, albeit with generally slower kinetics.[4][5] This guide delves into the quantitative differences in their reaction rates, supported by experimental data and detailed protocols, to empower researchers to make informed decisions for their specific needs.
Quantitative Comparison of Reaction Rates
The performance of click chemistry reactions is quantitatively assessed by their second-order rate constants (k₂), a direct measure of reaction speed. The following table summarizes the k₂ values for tetrazine-TCO ligation and various SPAAC systems, highlighting the significant kinetic advantage of the tetrazine-TCO reaction.
| Reaction Type | Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| Tetrazine-TCO Ligation | 3,6-di-(2-pyridyl)-s-tetrazine + TCO | ~2000[6] |
| Hydrogen substituted tetrazine + TCO | up to 30,000[7][8] | |
| Highly reactive tetrazine derivatives + TCO derivatives | up to 10⁶ - 10⁷[9][10] | |
| SPAAC | Benzyl azide + Dibenzocyclooctyne (DBCO) | ~1 - 2[11][12] |
| Benzyl azide + Bicyclononyne (BCN) | ~0.3 - 1.0[13] | |
| Azide + Oxa-dibenzocyclooctyne (ODIBO) | ~45[11] | |
| Azide + Dibenzoazacyclooctyne (DIBAC) | ~10⁻¹ - 10⁰[5] | |
| Azide + Biarylazacyclooctynone (BARAC) | ~10⁰ - 10¹[5] |
Note: The reaction rates can vary depending on the specific substituents on the tetrazine and TCO/cyclooctyne, as well as the solvent and temperature.
Reaction Mechanisms
The distinct reaction mechanisms of tetrazine-TCO ligation and SPAAC underpin their differing kinetics.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. interchim.fr [interchim.fr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Bioorthogonal chemistry | Springer Nature Experiments [experiments.springernature.com]
- 11. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Cysteine Conjugation: Maleimide Chemistry vs. NHS Esters
In the realm of bioconjugation, the precise and stable attachment of molecules to proteins is paramount for the development of targeted therapeutics, diagnostics, and research tools. When the target is a cysteine residue, with its unique sulfhydryl group, two chemical strategies have traditionally been considered: maleimide (B117702) chemistry and N-hydroxysuccinimide (NHS) ester chemistry. While NHS esters are primarily known for their reactivity with primary amines (like those on lysine (B10760008) residues), their potential for off-target reactions with cysteine's thiol group warrants a comparative analysis against the more thiol-specific maleimide chemistry. This guide provides a detailed comparison of these two methods for cysteine conjugation, supported by experimental data and protocols, to aid researchers in making an informed decision for their specific application.
The Verdict: Maleimide's Superior Specificity for Cysteine
For researchers aiming for site-specific conjugation to cysteine residues, maleimide chemistry emerges as the superior choice due to its high selectivity for sulfhydryl groups within a well-defined pH range. NHS esters, while effective for amine coupling, present a higher risk of non-specific reactions and are less efficient for targeting cysteines.
At a Glance: Key Differences
| Feature | Maleimide Chemistry | NHS Ester Chemistry |
| Primary Target | Sulfhydryl groups (Cysteine) | Primary amines (Lysine, N-terminus) |
| Reaction Type | Michael addition | Nucleophilic acyl substitution |
| Optimal pH | 6.5 - 7.5[1][2][3] | 8.3 - 8.5[4][5][6][7] |
| Bond Formed | Stable thioether bond[1][2] | Unstable thioester bond (with thiols)[8] |
| Specificity for Cysteine | High at pH 6.5-7.5[2][3] | Low, competes with primary amines and hydrolysis |
| Conjugate Stability | Generally stable, but can undergo retro-Michael reaction. Next-generation maleimides offer enhanced stability.[2][9][10][11] | Thioester linkage is less stable than the amide bond formed with amines.[8] |
| Key Advantage for Cysteine Conjugation | High selectivity and efficiency for thiols.[2][12] | Not recommended for specific cysteine conjugation. |
Delving Deeper: A Quantitative Comparison
The practical differences between these two chemistries become more apparent when examining their reaction kinetics and stability.
| Parameter | Maleimide Chemistry | NHS Ester Chemistry |
| Reaction Rate with Thiols | Fast, with second-order rate constants in the range of 10^2 - 10^3 M⁻¹s⁻¹[13][14] | Significantly slower than with primary amines; reaction with thiols is often considered a side reaction. |
| Competing Reactions | Hydrolysis at pH > 7.5; reaction with amines at pH > 7.5.[1][3] | Significant hydrolysis at reaction pH, competing with amine reaction.[7][15] |
| Conjugate Stability (Half-life) | N-aryl maleimide conjugates show <20% deconjugation in serum over 7 days, whereas N-alkyl maleimides show 35-67% deconjugation.[10][11] | Thioester bonds are susceptible to hydrolysis and exchange reactions. |
| Typical Molar Excess of Reagent | 5- to 20-fold molar excess over the protein.[2] | 5- to 20-fold molar excess over the protein for amine conjugation.[7] |
Reaction Mechanisms: A Tale of Two Pathways
The distinct reaction mechanisms of maleimide and NHS ester chemistries with cysteine underscore the difference in their specificity and the stability of the resulting conjugate.
Caption: Reaction pathways for maleimide and NHS ester with cysteine.
Experimental Corner: Protocols for Comparison
To empirically determine the optimal conjugation strategy for a specific protein, a direct comparison is invaluable. Below are generalized protocols for labeling a cysteine-containing protein with maleimide and NHS ester reagents.
Experimental Workflow: A Comparative Approach
Caption: Workflow for comparing maleimide and NHS ester conjugation.
Protocol 1: Maleimide Conjugation
Materials:
-
Cysteine-containing protein in a suitable buffer (e.g., PBS, pH 7.2).
-
Maleimide-functionalized reagent (e.g., fluorescent dye, biotin).
-
Reducing agent (e.g., TCEP), if necessary.
-
Reaction Buffer: Phosphate (B84403) buffer (100 mM), pH 7.0-7.5, containing 150 mM NaCl and 1 mM EDTA.
-
Anhydrous DMSO or DMF.
-
Desalting column for purification.
Procedure:
-
Protein Preparation: If the protein contains disulfide bonds that need to be reduced to free up cysteine thiols, incubate the protein with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the TCEP using a desalting column equilibrated with the Reaction Buffer. The protein concentration should be between 1-10 mg/mL.[16][17]
-
Reagent Preparation: Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to a stock concentration of 10 mM.[16]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide reagent solution to the protein solution.[16]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent dye.[16]
-
Purification: Remove excess, unreacted reagent by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
Protocol 2: NHS Ester Reaction with a Cysteine-Containing Protein
Materials:
-
Cysteine-containing protein in an amine-free buffer (e.g., PBS, pH 7.4).
-
NHS ester reagent.
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5.[4][5][7]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Anhydrous DMSO or DMF.
-
Desalting column for purification.
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.[7]
-
Reagent Preparation: Immediately before use, dissolve the NHS ester reagent in anhydrous DMSO or DMF to a stock concentration of 10 mM.[5][7]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution.[7]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[4][7]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[7]
-
Purification: Remove excess, unreacted reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.
Concluding Remarks
While NHS esters are a powerful tool for modifying primary amines, their application for cysteine conjugation is fraught with challenges, including low specificity and the formation of unstable thioester bonds. For researchers seeking to specifically and stably label cysteine residues, maleimide chemistry offers a significantly more robust and efficient solution. The high selectivity of maleimides for sulfhydryl groups under mild pH conditions ensures a more homogeneous and reliable bioconjugate, which is critical for the development of next-generation protein therapeutics and diagnostics. For applications demanding even greater stability, the use of next-generation maleimides that minimize the retro-Michael reaction is recommended.
References
- 1. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 13. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kinampark.com [kinampark.com]
- 15. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. pubs.acs.org [pubs.acs.org]
Stability comparison of Me-Tet-PEG3-Maleimide and SMCC linkers in serum
For researchers, scientists, and drug development professionals, the stability of a linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic success. Premature drug release in the bloodstream can lead to off-target toxicity and diminished efficacy. This guide provides a detailed comparison of the serum stability of two prominent maleimide-based linkers: Me-Tet-PEG3-Maleimide, a newer linker utilized in bioorthogonal chemistry, and the conventional SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker.
The core of this comparison lies in the inherent reactivity of the maleimide (B117702) group, which forms a covalent bond with thiol groups on proteins, such as cysteine residues. However, this linkage is susceptible to a stability-compromising retro-Michael reaction, particularly in the thiol-rich environment of blood serum. This reaction can lead to the undesirable transfer of the drug payload to other proteins, most notably albumin.
At a Glance: Stability Comparison
| Linker | Key Structural Features | Known Serum Stability Characteristics | Primary Instability Mechanism |
| SMCC | Cyclohexane ring adjacent to the maleimide | Prone to significant deconjugation in serum via thiol exchange.[1][2] The stability is influenced by the local chemical environment and the pKa of the conjugated thiol.[1] | Retro-Michael reaction with endogenous thiols (e.g., albumin, glutathione).[3][4] |
| This compound | PEG3 spacer and a tetrazine moiety | While direct comparative data is limited, PEGylation is known to potentially influence linker stability. The fundamental maleimide chemistry suggests susceptibility to the retro-Michael reaction. The tetrazine group itself is relatively stable in serum.[5][6] | Retro-Michael reaction, similar to other maleimide-based linkers. |
The Chemistry of Instability: Retro-Michael Reaction
The primary pathway for the degradation of maleimide-thiol conjugates in serum is the retro-Michael reaction. This process is essentially the reverse of the initial conjugation, where the thioether bond is cleaved, and the maleimide can then react with other available thiols, such as the abundant free cysteine on serum albumin.
Enhancing Stability: The Role of Hydrolysis
A key strategy to mitigate the retro-Michael reaction is the hydrolysis of the succinimide (B58015) ring within the maleimide-thiol adduct. This ring-opening reaction forms a stable maleamic acid derivative that is resistant to thiol exchange. The rate of this hydrolysis is a critical factor in the overall stability of the conjugate. "Next-generation" maleimides are often designed to accelerate this hydrolysis, thereby "locking" the conjugate in a stable form.[3][4]
Experimental Protocol: Assessing Serum Stability of Maleimide Linkers
The following protocol outlines a general method for comparing the stability of antibody-drug conjugates (ADCs) with this compound and SMCC linkers in serum.
Objective: To quantify the rate of drug-linker deconjugation from an antibody in a serum environment over time.
Materials:
-
ADC constructs (Antibody conjugated with payload via this compound and SMCC linkers)
-
Human or mouse serum (pooled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap)
-
Affinity purification resin (e.g., Protein A/G)
-
Reagents for sample preparation (e.g., digestion enzymes, reduction and alkylation reagents if performing peptide mapping)
Procedure:
-
Incubation:
-
Spike the ADCs into serum at a final concentration of 100 µg/mL.
-
Prepare control samples by spiking the ADCs into PBS.
-
Incubate all samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 168 hours).
-
Immediately freeze the collected aliquots at -80°C to halt any further reactions.
-
-
Sample Analysis (Intact Mass Analysis):
-
Thaw the serum samples on ice.
-
Purify the ADC from the serum using affinity purification resin.
-
Elute the purified ADC.
-
Analyze the intact mass of the ADC using LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in the average DAR over time indicates deconjugation.
-
-
Sample Analysis (Quantification of Free Payload):
-
Thaw the serum samples on ice.
-
Perform protein precipitation to separate the free payload from serum proteins.
-
Analyze the supernatant containing the free payload by LC-MS/MS.
-
Quantify the amount of released payload against a standard curve.
-
Data Analysis:
-
Plot the average DAR or the percentage of intact ADC remaining against time for both linkers.
-
Calculate the in vitro half-life (t½) of each ADC conjugate in serum.
Conclusion
The stability of maleimide-based linkers in serum is a critical consideration in the design of ADCs. While SMCC has been a widely used linker, its susceptibility to the retro-Michael reaction can lead to premature drug release. The this compound linker, while offering advantages in bioorthogonal conjugation, is also based on maleimide chemistry and is therefore likely susceptible to similar degradation pathways. The inclusion of a PEG spacer may offer some steric hindrance that could slightly modulate the rate of thiol exchange, but this is unlikely to completely abrogate the issue.
For enhanced stability, researchers should consider next-generation maleimides that are specifically engineered to favor rapid hydrolysis of the succinimide ring, thereby providing a more stable and permanent linkage. The choice of linker should be guided by empirical data from serum stability assays, as outlined in this guide, to ensure the development of safe and effective antibody-drug conjugates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Chemically triggered drug release from an antibody-drug conjugate leads to potent antitumour activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Beyond the Thioether Bond: A Comparative Guide to Next-Generation Linkers for Antibody-Drug Conjugate Synthesis
For researchers, scientists, and drug development professionals, the stability and efficacy of an antibody-drug conjugate (ADC) are paramount. The linker, the critical bridge between the antibody and the cytotoxic payload, plays a pivotal role in an ADC's therapeutic index. While Me-Tet-PEG3-Maleimide and other maleimide-based linkers have been a mainstay in ADC development, concerns regarding the stability of the resulting thioether bond have driven the innovation of next-generation alternatives. Premature payload release due to the retro-Michael reaction of the maleimide-thiol adduct can lead to off-target toxicity and reduced efficacy. This guide provides an objective comparison of promising alternatives to traditional maleimide (B117702) linkers, supported by experimental data, to inform the selection of optimal conjugation strategies.
This guide will delve into the performance of several key alternatives, including maleamic methyl esters, thiazines, sulfones, disulfide re-bridging reagents, and thiol-yne click chemistry. We will compare these technologies based on reaction efficiency, conjugate stability, hydrophilicity, and in vivo efficacy.
The Challenge with Maleimide-Based Linkers
The conventional maleimide-thiol conjugation, while efficient, results in a thiosuccinimide linkage that is susceptible to degradation in plasma. This instability arises from two competing pathways: the retro-Michael reaction, which leads to deconjugation, and hydrolysis of the succinimide (B58015) ring, which forms a stable, ring-opened structure that is resistant to the retro-Michael reaction. The equilibrium between these two states significantly impacts the ADC's stability and overall performance.
Figure 1. Competing degradation pathways of a maleimide-thiol conjugate in vivo.
Comparative Analysis of Linker Technologies
The following sections provide a detailed comparison of next-generation linker technologies designed to overcome the limitations of traditional maleimide chemistry.
Maleamic Methyl Ester-Based Linkers
Maleamic methyl ester linkers offer a significant advantage by directly forming a stable, ring-opened ADC in a single step. This approach bypasses the unstable thiosuccinimide intermediate, leading to enhanced stability.
Data Presentation
| Parameter | Maleimide Linker | Maleamic Methyl Ester Linker | Reference |
| Reaction Efficiency | High (>90%) | High (>90%) | [1] |
| Reaction Time | 1-2 hours | 2-4 hours | [1] |
| Plasma Stability | Moderate (payload shedding observed) | High (~3.8% payload shedding after 14 days in albumin solution) | [1] |
| In Vivo Efficacy | Good | Superior (complete tumor regression at lower doses compared to maleimide ADC) | [1] |
| Hydrophilicity (HIC) | More Hydrophobic | More Hydrophilic (earlier elution time) | [1] |
Experimental Protocol: ADC Synthesis with Maleamic Methyl Ester-Linker
This protocol is adapted from Wang et al. (2022) for the conjugation of a maleamic methyl ester-containing linker-MMAE conjugate to an anti-HER2 antibody.
Materials:
-
Anti-HER2 antibody (e.g., Trastuzumab) in L-histidine buffer (pH 7.5)
-
Maleamic methyl ester-linker-MMAE conjugate
-
N-acetyl-l-cysteine (NAC)
-
Sephadex G25 size-exclusion chromatography column
-
Conjugation buffer: L-histidine buffer (pH 7.5)
-
Elution buffer: PBS
Procedure:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in conjugation buffer.
-
Add the maleamic methyl ester-linker-MMAE conjugate to the antibody solution at a molar ratio of 8 or 16 equivalents per antibody.
-
Incubate the reaction mixture for 2-4 hours at 25°C.
-
Quench the reaction by adding an excess of NAC.
-
Purify the ADC by size-exclusion chromatography using a Sephadex G25 column equilibrated with elution buffer.
-
Analyze the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation by HIC, SEC, and mass spectrometry.
Figure 2. Workflow for ADC synthesis using a maleamic methyl ester linker.
Thiazine (B8601807) Linkers
When a peptide or protein with an N-terminal cysteine is conjugated to a maleimide, a thiazine structure can be formed through a chemical rearrangement. This thiazine linker has shown significantly improved stability compared to the standard succinimidyl thioether linker.
Data Presentation
| Parameter | Succinimidyl Thioether (Maleimide) | Thiazine Linker | Reference |
| Stability vs. GSH | Susceptible to thiol exchange | Over 20 times less susceptible to glutathione (B108866) adduct formation | [2] |
| Degradation Rate | Faster degradation | Markedly slower degradation | [2] |
| Formation | Michael addition | Michael addition followed by intramolecular rearrangement | [2] |
Experimental Protocol: Thiazine Linker Formation on a Peptide
This protocol is a conceptual adaptation for ADC synthesis based on the principles described by Bernardes et al. (2023). This would typically involve an engineered antibody with an N-terminal cysteine.
Materials:
-
Antibody with an N-terminal cysteine
-
Maleimide-activated drug-linker
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., SEC or HIC)
Procedure:
-
Dissolve the antibody in the conjugation buffer.
-
Add the maleimide-activated drug-linker to the antibody solution.
-
Incubate the reaction mixture to allow for both the initial Michael addition and the subsequent intramolecular rearrangement to form the thiazine structure. The kinetics of this rearrangement may need to be optimized (e.g., by adjusting pH or temperature).
-
Purify the resulting ADC using SEC or HIC.
-
Characterize the conjugate to confirm the formation of the thiazine structure and assess DAR and purity.
Sulfone-Based Linkers
Sulfone-based linkers, such as those derived from phenyloxadiazole sulfone, react with thiols to form stable thioether bonds that are not susceptible to the retro-Michael reaction.
Data Presentation
| Parameter | Maleimide Linker | Phenyloxadiazole Sulfone Linker | Reference |
| Reaction Time | ~1-2 hours | 4-8 hours (can be accelerated at 37°C) | [3] |
| Plasma Stability | Significant degradation and albumin exchange observed | Improved stability with no observed albumin exchange | [3] |
| Bond Type | Thiosuccinimide | Stable Thioether | [3] |
Experimental Protocol: ADC Synthesis with a Phenyloxadiazole Sulfone Linker
This protocol is adapted from the work of Zeglis and colleagues for conjugating a sulfone-activated linker to an antibody.
Materials:
-
Reduced monoclonal antibody
-
Phenyloxadiazole sulfone-activated drug-linker dissolved in an organic co-solvent (e.g., DMSO)
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., SEC or TFF)
Procedure:
-
To a solution of the reduced antibody, add the phenyloxadiazole sulfone-activated drug-linker. A molar excess of 5-10 fold of the linker per free thiol is a typical starting point.
-
Incubate the reaction at room temperature for 4-8 hours or at 37°C for 1-2 hours to increase the reaction rate.
-
Purify the ADC using SEC or TFF to remove unconjugated drug-linker.
-
Characterize the purified ADC for DAR, purity, and aggregation.
Disulfide Re-bridging
This strategy involves the use of bis-reactive reagents, such as bis-sulfones, that re-bridge the two thiols generated from the reduction of a native interchain disulfide bond in an antibody. This approach leads to more homogeneous and stable ADCs.
Data Presentation
| Parameter | Conventional Maleimide Conjugation | Disulfide Re-bridging (Bis-sulfone) | Reference |
| Homogeneity (DAR) | Heterogeneous mixture (DAR 0, 2, 4, 6, 8) | More homogeneous (primarily DAR 4) | |
| Serum Stability | Prone to deconjugation | Stable in serum over 5 days | |
| Antibody Engineering | Not required | Not required |
Experimental Protocol: Disulfide Re-bridging with a Bis-Sulfone Reagent
This protocol is a general guide based on established disulfide re-bridging techniques.
Materials:
-
Monoclonal antibody
-
Reducing agent (e.g., TCEP or DTT)
-
Bis-sulfone drug-linker reagent
-
Reaction buffer (e.g., PBS with EDTA)
-
Purification system (e.g., SEC)
Procedure:
-
Reduce the antibody with a controlled amount of reducing agent to selectively cleave the interchain disulfide bonds.
-
Remove the excess reducing agent using a desalting column.
-
Add the bis-sulfone drug-linker reagent to the reduced antibody.
-
Incubate the reaction to allow for the re-bridging of the disulfide bonds.
-
Purify the resulting homogeneous ADC by SEC.
-
Characterize the ADC for DAR, homogeneity, and stability.
Figure 3. General workflow for disulfide re-bridging conjugation.
Conclusion
The landscape of ADC linker technology is rapidly evolving, moving beyond traditional maleimide-based approaches to embrace chemistries that offer enhanced stability, homogeneity, and improved pharmacokinetic profiles. Alternatives such as maleamic methyl esters, thiazines, sulfones, and disulfide re-bridging reagents have demonstrated significant advantages in preclinical studies. The choice of linker should be carefully considered based on the specific antibody, payload, and desired therapeutic outcome. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to explore and implement these next-generation linkers in the development of safer and more effective antibody-drug conjugates.
References
Head-to-head comparison of different thiol-reactive bioconjugation reagents
In the landscape of bioconjugation, the selective modification of cysteine residues via their thiol (sulfhydryl) groups is a cornerstone technique for researchers, scientists, and drug development professionals. This approach is pivotal in creating antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and other functional biomolecules. The choice of a thiol-reactive reagent is critical, as it dictates the specificity of the reaction, the stability of the resulting conjugate, and the overall success of the application. This guide provides an objective, data-driven comparison of common thiol-reactive bioconjugation reagents, offering insights into their performance to empower researchers in selecting the optimal tool for their needs.
The most prevalent classes of thiol-reactive reagents include maleimides, haloacetyls (such as iodoacetamides and bromoacetamides), and pyridyl disulfides. Each class operates through a distinct reaction mechanism, resulting in variations in reaction kinetics, optimal reaction conditions, and the stability of the formed covalent bond. Furthermore, recognizing the limitations of traditional reagents, particularly the potential instability of maleimide-thiol adducts, has spurred the development of "next-generation" maleimides designed to yield more robust conjugates.
Quantitative Performance Comparison
The selection of an appropriate thiol-reactive reagent hinges on a careful consideration of several key performance indicators. These include the rate of reaction, the optimal pH range for achieving high selectivity and efficiency, and the stability of the resulting conjugate under physiological conditions. The following table summarizes the quantitative and qualitative performance characteristics of the major classes of thiol-reactive reagents.
| Feature | Maleimides | Haloacetyls (Iodoacetamides) | Pyridyl Disulfides | Next-Generation Maleimides |
| Reactive Group | Maleimide (B117702) | Iodoacetyl / Bromoacetyl | Pyridyl Disulfide | Modified Maleimide |
| Reaction Type | Michael Addition[1][2] | Nucleophilic Substitution (SN2)[3][4] | Thiol-Disulfide Exchange[3] | Michael Addition / Disulfide Bridging[5] |
| Primary Target | Sulfhydryl groups (Cysteine)[1][2] | Sulfhydryl groups (Cysteine)[3][4] | Sulfhydryl groups (Cysteine)[3] | Sulfhydryl groups (Cysteine) / Disulfide bonds[5] |
| Optimal pH Range | 6.5 - 7.5[1][2] | 8.0 - 8.5[4] | 7.0 - 8.0[3] | ~7.4 - 8.0 |
| Reaction Rate | Very High (Second-order rate constant: ~10² - 10⁴ M⁻¹s⁻¹)[6] | High (Generally slower than maleimides)[3] | Very High (Rapid exchange)[7] | Very High (Similar to traditional maleimides) |
| Bond Formed | Thioether (Thiosuccinimide adduct)[1] | Stable Thioether[3] | Disulfide[3] | Stable Thioether / Re-bridged Disulfide[5] |
| Conjugate Stability | Susceptible to retro-Michael addition (thiol exchange) and hydrolysis[8][9] | Highly Stable, Irreversible[4] | Reversible (cleavable by reducing agents)[3] | Highly Stable (Resistant to retro-Michael addition)[5][10] |
| Half-life of Conjugate | Variable, can be unstable in the presence of other thiols (e.g., glutathione)[8] | Generally considered stable | Reversible | Significantly more stable than traditional maleimide adducts |
Reaction Mechanisms and Experimental Workflows
A thorough understanding of the underlying reaction mechanisms and experimental workflows is crucial for the successful application of thiol-reactive bioconjugation. The following diagrams illustrate the chemical transformations and a generalized experimental procedure.
Reaction Mechanisms
Caption: Reaction of a protein thiol with a maleimide reagent.
Caption: Reaction of a protein thiol with a haloacetyl reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fast, Irreversible Modification of Cysteines through Strain Releasing Conjugate Additions of Cyclopropenyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jcsp.org.pk [jcsp.org.pk]
- 10. researchgate.net [researchgate.net]
Cross-reactivity of Me-Tet-PEG3-Maleimide compared to other linkers
For researchers, scientists, and drug development professionals, the choice of a linker is critical in the design of bioconjugates, influencing stability, specificity, and overall performance. This guide provides an objective comparison of the cross-reactivity of Me-Tet-PEG3-Maleimide with other common linkers, supported by established principles of bioconjugation chemistry. This compound is a heterobifunctional linker featuring two distinct reactive moieties: a maleimide (B117702) group for thiol-specific conjugation and a methyltetrazine (Me-Tet) group for bioorthogonal ligation with trans-cyclooctene (B1233481) (TCO). This dual functionality offers a versatile platform for creating complex bioconjugates.
Executive Summary
The cross-reactivity profile of this compound is dictated by its two functional ends. The maleimide group exhibits high reactivity towards sulfhydryl groups (thiols) within a specific pH range but can show cross-reactivity with primary amines at elevated pH. The stability of the resulting thioether bond is a key consideration, as it can be susceptible to retro-Michael addition. In contrast, the methyltetrazine group offers exceptional specificity for trans-cyclooctene (TCO) through a bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction, with minimal off-target reactivity reported in complex biological systems. The PEG3 spacer enhances solubility and may provide steric hindrance, potentially influencing the reactivity of the maleimide group.
Data Presentation: Comparative Analysis of Linker Reactivity
The following tables summarize the key characteristics of this compound's reactive groups in comparison to other widely used linkers.
Table 1: Maleimide Moiety - Reactivity and Cross-Reactivity
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | SPDP (Succinimidyl 3-(2-pyridyldithio)propionate) |
| Primary Target | Cysteine Thiols (-SH) | Cysteine Thiols (-SH) | Cysteine Thiols (-SH) |
| Optimal pH Range | 6.5 - 7.5[1][2] | 6.5 - 7.5 | 6.5 - 7.5 |
| Cross-Reactivity | Primary amines (e.g., Lysine) at pH > 7.5[1][2] | Primary amines at pH > 7.5 | Can react with other thiols via disulfide exchange. |
| Bond Stability | Thiosuccinimide bond susceptible to retro-Michael addition (thiol exchange)[3][4] | Thiosuccinimide bond susceptible to retro-Michael addition[4][5][6][7] | Disulfide bond, cleavable by reducing agents. |
| Influencing Factors | PEG3 spacer may sterically hinder access to the maleimide. | Cyclohexane ring provides some stability to the maleimide. | Stability is dependent on the redox environment. |
Table 2: Tetrazine Moiety vs. Other Bioorthogonal Chemistries
| Feature | This compound (Tetrazine) | Azide-Alkyne (CuAAC - Copper-catalyzed) | Azide-Alkyne (SPAAC - Strain-promoted) |
| Reaction Partner | trans-Cyclooctene (TCO) | Terminal Alkyne | Strained Alkyne (e.g., DBCO) |
| Reaction Type | Inverse-electron-demand Diels-Alder (IEDDA)[8][9] | Huisgen 1,3-Dipolar Cycloaddition | Strain-Promoted 1,3-Dipolar Cycloaddition[10] |
| Kinetics (2nd order rate constant) | Very fast (up to 10^6 M⁻¹s⁻¹)[11][12] | Moderate (10² - 10³ M⁻¹s⁻¹) | Fast (10⁻¹ - 10¹ M⁻¹s⁻¹)[10] |
| Biocompatibility | Excellent; no catalyst required[11] | Limited by copper cytotoxicity[10] | Excellent; no catalyst required[10] |
| Cross-Reactivity | Highly specific for TCO; minimal off-target reactions reported[8][12] | Potential for side reactions with cellular components. | Highly specific for azides. |
Experimental Protocols
Detailed methodologies for assessing linker cross-reactivity are crucial for validating the performance of bioconjugates. Below are representative protocols for key experiments.
Protocol 1: Determination of pH-Dependent Cross-Reactivity of Maleimide Linkers
Objective: To quantify the reaction of maleimide-containing linkers with primary amines as a function of pH.
Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of the maleimide linker (e.g., this compound, SMCC) in a compatible organic solvent (e.g., DMSO).
-
Prepare a model amine-containing molecule (e.g., N-α-acetyl-L-lysine) and a model thiol-containing molecule (e.g., N-acetyl-L-cysteine) in a series of buffers with pH values ranging from 6.0 to 9.0 (e.g., phosphate (B84403) buffers).
-
-
Reaction Setup:
-
In separate reaction vessels for each pH point, mix the maleimide linker with a molar excess of either the amine or thiol model compound.
-
Incubate the reactions at a controlled temperature (e.g., 25°C or 37°C).
-
-
Reaction Monitoring:
-
At various time points, quench the reaction by adding a strong acid (e.g., trifluoroacetic acid).
-
Analyze the reaction mixture using High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to quantify the amount of unreacted maleimide and the formation of the desired thiol adduct versus the amine adduct.
-
-
Data Analysis:
-
Calculate the reaction rates for both the thiol and amine reactions at each pH.
-
Plot the percentage of amine cross-reactivity versus pH to determine the pH threshold for significant off-target reactions.[13]
-
Protocol 2: Assessment of Thiol Exchange (Retro-Michael Addition)
Objective: To evaluate the stability of the thiosuccinimide bond in the presence of a competing thiol.
Methodology:
-
Conjugate Formation:
-
Prepare a bioconjugate by reacting a maleimide linker with a thiol-containing protein or peptide under optimal conditions (pH 6.5-7.5).
-
Purify the conjugate to remove excess unreacted linker.
-
-
Stability Assay:
-
Incubate the purified conjugate in a buffer (e.g., PBS, pH 7.4) containing a high concentration of a competing thiol, such as glutathione (B108866) or dithiothreitol (B142953) (DTT), to simulate the intracellular reducing environment.[14]
-
Maintain the incubation at 37°C.
-
-
Analysis:
-
At various time points, analyze the samples by SDS-PAGE, HPLC, or MS to monitor the release of the conjugated payload from the biomolecule.
-
Quantify the amount of intact conjugate remaining over time to determine the rate of thiol exchange.[14]
-
Protocol 3: Evaluation of Tetrazine-TCO Bioorthogonality
Objective: To confirm the specificity of the tetrazine-TCO ligation in a complex biological matrix.
Methodology:
-
Preparation of Reactive Partners:
-
Synthesize or obtain a TCO-labeled protein and a tetrazine-functionalized fluorescent probe (or other detectable molecule).
-
-
In Vitro Ligation in Cell Lysate:
-
Prepare a cell lysate from a relevant cell line to mimic a complex biological environment.
-
Add the TCO-labeled protein to the cell lysate.
-
Initiate the ligation by adding the tetrazine-functionalized probe.
-
Incubate at room temperature or 37°C.
-
-
Analysis of Specificity:
-
Analyze the reaction mixture by SDS-PAGE followed by in-gel fluorescence scanning. A fluorescent band corresponding to the molecular weight of the TCO-protein-probe conjugate indicates successful ligation.
-
As a negative control, incubate the tetrazine probe in the cell lysate without the TCO-protein to assess non-specific binding or reaction with endogenous molecules.
-
Further analysis by mass spectrometry can confirm the precise site of ligation and the absence of off-target modifications.
-
Mandatory Visualizations
The following diagrams illustrate the key reaction pathways and experimental workflows discussed.
Caption: Reaction pathways of Maleimide and Tetrazine moieties.
References
- 1. researchgate.net [researchgate.net]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 9. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Researcher's Guide to Click Chemistry: Kinetic Analysis of Tetrazine-TCO vs. SPAAC and CuAAC
In the rapidly evolving landscape of bioconjugation, "click chemistry" has provided researchers, scientists, and drug development professionals with a powerful toolkit for precisely linking molecules in complex biological environments. The efficiency of these reactions, a critical factor for success in applications ranging from in vivo imaging to the synthesis of antibody-drug conjugates (ADCs), is defined by their reaction kinetics.
This guide offers an objective comparison of the reaction kinetics of the leading click chemistry platforms: the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazine and trans-cyclooctene (B1233481) (Tz-TCO), the strain-promoted azide-alkyne cycloaddition (SPAAC), and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). We provide supporting quantitative data, detailed experimental protocols for kinetic analysis, and visualizations to clarify reaction pathways and workflows.
Overview of Core Reaction Mechanisms
The fundamental mechanism of each reaction dictates its speed and biocompatibility.
-
Tetrazine-TCO Ligation: This reaction proceeds through a [4+2] cycloaddition where the electron-deficient tetrazine (diene) reacts with the strained, electron-rich trans-cyclooctene (dienophile).[1] This is followed by an irreversible retro-Diels-Alder reaction that releases dinitrogen gas (N₂), a significant driving force for the reaction's rapidity and irreversibility.[1]
-
SPAAC: This reaction is a catalyst-free [3+2] cycloaddition between a cyclic alkyne and an azide (B81097).[2] The reaction is driven by the high ring strain of the cyclooctyne, which lowers the activation energy, allowing the reaction to proceed under physiological conditions without the need for a potentially cytotoxic metal catalyst.[2][3]
-
CuAAC: This reaction is a copper(I)-catalyzed variant of the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne. The copper catalyst dramatically accelerates the reaction by orders of magnitude compared to the uncatalyzed version and ensures the exclusive formation of the 1,4-disubstituted triazole product.[4][5] The mechanism is now widely understood to proceed through a dinuclear copper intermediate.[4][6][7]
Quantitative Kinetic Comparison
The performance of a bioorthogonal reaction is best quantified by its second-order rate constant (k₂), measured in M⁻¹s⁻¹. A higher k₂ value indicates a faster reaction, enabling the use of lower reactant concentrations and reducing reaction times, which is critical for in vivo applications.[1] The Tetrazine-TCO ligation consistently exhibits the fastest kinetics, often by several orders of magnitude.[8][9]
| Reaction Type | Reactant 1 | Reactant 2 | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions |
| Tetrazine Ligation | 3,6-diphenyl-s-tetrazine | TCO | ~2,000 | Methanol[10][11] |
| 3-(p-benzylamino)-6-methyl-s-tetrazine | TCO | ~30,000 | PBS, 37°C[12] | |
| 3-phenyl-6-(pyridin-2-yl)-s-tetrazine | TCO | ~1,000 - 30,000 | Various Solvents[8][13] | |
| Various Tetrazines | sTCO (strained TCO) | up to ~10⁶ | Methanol[10] | |
| SPAAC | Benzyl Azide | DBCO (Dibenzocyclooctyne) | ~0.1 - 1.0 | Aqueous/Organic Mix[8] |
| Benzyl Azide | BCN (Bicyclo[6.1.0]nonyne) | ~0.1 - 0.5 | Aqueous/Organic Mix[14] | |
| Benzyl Azide | DIFO (Difluorinated cyclooctyne) | ~0.08 | Various[15] | |
| CuAAC | Various Azides | Various Terminal Alkynes | ~10 - 10,000 | Aqueous, with Cu(I) catalyst & ligand[8] |
Note: Rate constants are highly dependent on the specific substituents on each reactant, solvent, and temperature. The values presented are representative ranges from the literature.
Experimental Protocols
Accurate determination of kinetic parameters is essential for comparing and selecting bioorthogonal reactions. Below are detailed methodologies for key kinetic experiments.
Protocol 1: Determining k₂ for Tetrazine-TCO Ligation via UV-Vis Spectrophotometry
This protocol utilizes the characteristic absorbance of the tetrazine chromophore (typically ~510-550 nm) to monitor reaction progress.[13][16] The disappearance of this color provides a real-time method for determining reaction kinetics.[1]
Objective: To determine the second-order rate constant (k₂) of a Tetrazine-TCO reaction under pseudo-first-order conditions.
Materials:
-
Tetrazine derivative stock solution (e.g., 10 mM in DMSO).
-
TCO derivative stock solution (e.g., 100 mM in DMSO).
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
-
Quartz cuvettes.
Procedure:
-
Determine Molar Extinction Coefficient (ε):
-
Prepare a series of known concentrations of the tetrazine derivative in the reaction buffer.
-
Measure the absorbance of each solution at the tetrazine's λmax (e.g., 520 nm).
-
Plot absorbance vs. concentration. The slope of the line, according to the Beer-Lambert law (A = εcl), is the molar extinction coefficient (ε) in M⁻¹cm⁻¹.
-
-
Kinetic Measurement (Pseudo-First-Order Conditions):
-
Set the spectrophotometer to monitor the absorbance at the tetrazine's λmax at a constant temperature (e.g., 25°C or 37°C).
-
In a quartz cuvette, prepare a solution of the TCO derivative in the reaction buffer. A large excess (at least 10-fold) relative to the tetrazine is required to ensure pseudo-first-order kinetics. For example, a final concentration of 1 mM TCO.
-
Add a small volume of the tetrazine stock solution to the cuvette to achieve a low final concentration (e.g., 50 µM) and immediately start recording the absorbance over time. Ensure rapid mixing.
-
Continue data collection until the absorbance reaches a stable baseline, indicating the reaction is complete.
-
-
Data Analysis:
-
Convert the absorbance (A) data to tetrazine concentration ([Tz]) at each time point using the Beer-Lambert law: [Tz] = A / (ε * l), where l is the cuvette path length (typically 1 cm).
-
Under pseudo-first-order conditions, the natural log of the tetrazine concentration versus time will be linear. Plot ln([Tz]) vs. time (t).
-
Fit the data to the linear equation: ln([Tz]) = -k_obs * t + ln([Tz]₀). The negative of the slope is the observed rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [TCO] , where [TCO] is the concentration of the TCO derivative, which was held in large excess.
-
Protocol 2: General Procedure for CuAAC Bioconjugation
This protocol describes a general method for performing a CuAAC reaction, which can be adapted for kinetic analysis by taking time-course samples and analyzing them via HPLC, LC-MS, or other quantitative methods.[17][18]
Objective: To perform a bioconjugation reaction using CuAAC.
Materials:
-
Alkyne-functionalized biomolecule.
-
Azide-functionalized cargo molecule.
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).
-
Copper-chelating ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), stock solution (e.g., 100 mM in water).[17]
-
Sodium ascorbate (B8700270) stock solution (e.g., 100-300 mM in water, freshly prepared).
-
Reaction Buffer (e.g., PBS, pH 7.4).
Procedure:
-
Prepare Reactant Solution: In a microcentrifuge tube, combine the alkyne-functionalized biomolecule and the azide-functionalized cargo in the reaction buffer. The final concentrations will depend on the specific application but are typically in the micromolar to low millimolar range.
-
Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ solution and the THPTA ligand solution. A 1:5 molar ratio of Cu:ligand is common.[19] Allow this mixture to incubate for several minutes.
-
Initiate Reaction: Add the catalyst premix to the solution containing the alkyne and azide.
-
Add Reducing Agent: To initiate the reaction, add the freshly prepared sodium ascorbate solution. This reduces the Cu(II) to the catalytically active Cu(I) state.[17]
-
Incubate: Allow the reaction to proceed at room temperature for 30-60 minutes, or as optimized for the specific reactants.[18] Protect the reaction from light.
-
Analysis: The reaction progress and product formation can be analyzed by techniques such as SDS-PAGE, HPLC, or Mass Spectrometry. For kinetic analysis, aliquots would be taken at various time points, quenched (e.g., by adding a strong chelator like EDTA), and then analyzed.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the kinetic analysis of a bioorthogonal reaction, as detailed in Protocol 1.
Conclusion
The choice of a click chemistry reaction is fundamentally tied to the experimental requirements, with kinetics playing a decisive role.
-
Tetrazine-TCO Ligation is the undisputed leader in reaction speed, making it the premier choice for applications requiring rapid conjugation at very low concentrations, such as in vivo pre-targeting and live-cell imaging.[8][9]
-
CuAAC offers robust and rapid kinetics that are significantly faster than SPAAC, but the requirement for a copper catalyst can be a limitation in living systems due to potential cytotoxicity.[8][14] It remains a workhorse for in vitro applications, materials science, and drug discovery.
-
SPAAC provides an excellent balance of biocompatibility (being catalyst-free) and moderate reaction rates.[2][20] While slower than the other two, it is often sufficient for many live-cell labeling experiments where incubation times can be longer.[14]
By understanding the kinetic differences and employing rigorous experimental protocols to characterize them, researchers can confidently select and apply the optimal bioorthogonal tool to advance their scientific goals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. broadpharm.com [broadpharm.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. broadpharm.com [broadpharm.com]
- 18. confluore.com.cn [confluore.com.cn]
- 19. jenabioscience.com [jenabioscience.com]
- 20. vectorlabs.com [vectorlabs.com]
A Comparative Guide to the In Vivo Stability of Maleimide-Thiol Conjugates
For Researchers, Scientists, and Drug Development Professionals
The covalent bond formed between a maleimide (B117702) and a thiol is a cornerstone of bioconjugation, facilitating the development of targeted therapeutics such as antibody-drug conjugates (ADCs). However, the stability of the resulting thiosuccinimide linkage in a physiological environment is a critical parameter that can significantly impact the efficacy and safety of these complex biomolecules. This guide provides an objective comparison of the in vivo stability of maleimide-thiol conjugates against other common linkages, supported by experimental data and detailed methodologies.
The Challenge of Maleimide-Thiol Instability
The primary mechanism compromising the stability of maleimide-thiol conjugates is the retro-Michael reaction . This reversible reaction can lead to the cleavage of the conjugate, particularly in the presence of endogenous thiols like glutathione (B108866) and albumin, resulting in a "thiol exchange" reaction.[1][2][3][4][5][6][7][8][9] This premature release of the conjugated payload (e.g., a cytotoxic drug) can lead to off-target toxicity and a diminished therapeutic window.[1][6]
Strategies for Enhancing Stability
To address this inherent instability, several strategies have been developed to stabilize the maleimide-thiol linkage. The most prominent of these are:
-
Hydrolysis of the Thiosuccinimide Ring: The thiosuccinimide ring can be hydrolyzed to form a stable, ring-opened succinamic acid thioether.[3][5][10] This ring-opened form is no longer susceptible to the retro-Michael reaction.[2][10][11] The rate of this stabilizing hydrolysis can be accelerated by introducing electron-withdrawing substituents to the maleimide structure.[10]
-
Transcyclization: This innovative approach involves a chemical rearrangement to form a more stable, six-membered ring structure, which effectively prevents the retro-Michael reaction from occurring.[2][7][12]
-
Next-Generation Maleimides: Novel maleimide derivatives, such as dibromomaleimides and other "self-hydrolyzing" maleimides, have been engineered to promote the formation of more stable conjugates.[13][14]
Quantitative Comparison of Linkage Stability
The following tables summarize quantitative data from various studies, offering a comparison of the stability of different bioconjugation linkages in relevant biological matrices.
Table 1: In Vitro Stability of Various Linkages in Plasma/Serum
| Linkage Type | Model System/Conjugate | Matrix | Incubation Conditions | Stability Metric | Reference |
| Traditional Maleimide-Thiol | NEM-MPA Conjugate | Phosphate Buffer + Glutathione | Physiological pH and Temperature | Half-life of conversion: 20-80 hours | [15] |
| LC-V205C Maleimide Conjugate | Human Plasma | 37°C for 72 hours | ~80% of label remained intact | [4] | |
| Fc-S396C Maleimide Conjugate | Human Plasma | 37°C for 72 hours | ~20% of label remained intact | [4] | |
| Stabilized Maleimide-Thiol (Hydrolyzed) | Ring-opened N-substituted succinimide (B58015) thioethers | - | - | Half-lives of over two years | [10][16] |
| Next-Generation Maleimide (Sulfone) | Fc-S396C Sulfone Conjugate | Human Plasma | 37°C for 72 hours | Much more stable than maleimide conjugate | [4] |
| Disulfide | Immunotoxin-antibody conjugates | In vivo (blood circulation) | - | Half-life as little as 4 hours | [15] |
| General disulfide bonds | Phosphate Buffer + Glutathione | Physiological pH and Temperature | Half-lives of 8 to 45 minutes | [15] | |
| Valine-Citrulline (vc) Linker | Trastuzumab-vc-MMAE | Sprague Dawley Plasma | Up to 7 days | - | [17] |
| mc-vc-PAB-MMAE | Mouse Plasma | 37°C for 6 days | ~25% MMAE release | [2] | |
| mc-vc-PAB-MMAE | Human/Monkey Plasma | 37°C for 6 days | <1% MMAE release | [2] | |
| Non-Cleavable (SMCC) | MMAE-SMCC | Human Plasma | 37°C for 7 days | <0.01% MMAE release | [2] |
Experimental Protocols
Accurate assessment of conjugate stability is crucial for the development of safe and effective biotherapeutics. Below are detailed methodologies for key experiments used to evaluate the in vivo and in vitro stability of bioconjugates.
In Vitro Plasma Stability Assay
Objective: To determine the stability of a bioconjugate and the rate of drug deconjugation in plasma from various species.[18]
Methodology:
-
Incubation: Incubate the antibody-drug conjugate (ADC) at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.[2][10]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[18]
-
Sample Preparation:
-
To determine the average drug-to-antibody ratio (DAR), capture the ADC from the plasma sample using an affinity method, such as Protein A magnetic beads.[10]
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the purified ADC.
-
-
Analysis:
-
Analyze the captured ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR. A decrease in the average DAR over time indicates linker instability.[10]
-
Alternatively, quantify the amount of intact ADC and total antibody using an enzyme-linked immunosorbent assay (ELISA).[3]
-
Quantify the concentration of released (free) payload in the plasma supernatant using LC-MS/MS for high sensitivity and specificity.[12]
-
In Vivo Pharmacokinetic Study in Mice
Objective: To evaluate the in vivo stability, clearance, and overall pharmacokinetic profile of the ADC.[18]
Methodology:
-
Animal Model: Utilize an appropriate mouse model, potentially with tumor xenografts if evaluating an ADC for cancer therapy.
-
Administration: Administer a single intravenous (IV) dose of the ADC to the mice.[19]
-
Blood Collection: Collect blood samples at predetermined time points (e.g., 5 minutes, 1, 6, 24, 48, 96, 168 hours post-dose).[18][19]
-
Plasma Processing: Process the blood samples to isolate plasma by centrifugation. Store plasma at -80°C until analysis.[19]
-
Analysis:
-
Total Antibody Concentration: Quantify the total antibody concentration in the plasma samples using a standard sandwich ELISA method.
-
Intact ADC Concentration: Quantify the concentration of the intact ADC (antibody with payload attached) using a capture ELISA, where the capture antibody binds the main antibody and the detection antibody binds the payload.
-
Free Payload Concentration: Extract the payload from the plasma and quantify its concentration using LC-MS/MS.
-
-
Data Analysis: Plot the concentration of total antibody, intact ADC, and free payload over time to determine the pharmacokinetic parameters, including the in vivo half-life of the conjugate.
Visualizing Instability and Stabilization Pathways
The following diagrams, generated using Graphviz, illustrate the key chemical pathways involved in the degradation and stabilization of maleimide-thiol conjugates.
Caption: Instability of maleimide-thiol conjugates via retro-Michael reaction and thiol exchange.
Caption: Stabilization of maleimide-thiol conjugates through hydrolysis or transcyclization.
Conclusion
The stability of the linkage chemistry is a critical determinant of the safety and efficacy of bioconjugates. While the traditional maleimide-thiol linkage has been widely employed due to its facile and specific reaction, its susceptibility to in vivo cleavage via the retro-Michael reaction presents a significant challenge. Strategies such as ring hydrolysis and transcyclization, along with the development of next-generation maleimides, have shown great promise in enhancing conjugate stability. As evidenced by the comparative data, these stabilized maleimide-based linkages and other non-cleavable linkers can offer superior plasma stability compared to traditional maleimide-thiol and disulfide bonds. The careful selection of a linker, based on a thorough understanding of its in vivo stability profile, is therefore paramount in the design of next-generation targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of a Physiologically-Based Pharmacokinetic Model for Whole-Body Disposition of MMAE Containing Antibody-Drug Conjugate in Mice | Semantic Scholar [semanticscholar.org]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. benchchem.com [benchchem.com]
- 11. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Probing the mechanism of thermally driven thiol-Michael dynamic covalent chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 18. Long-term stabilization of maleimide-thiol conjugates. | Semantic Scholar [semanticscholar.org]
- 19. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Me-Tet-PEG3-Maleimide: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of Me-Tet-PEG3-Maleimide, prioritizing safety and regulatory adherence.
While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as a hazardous mixture, it is imperative to handle it with caution due to the presence of the maleimide (B117702) group.[1] Maleimides are a class of compounds known for their potential to be corrosive, toxic, and cause allergic skin reactions.[2][3] Therefore, a conservative approach to disposal that considers the potential hazards of the maleimide moiety is recommended.
All waste must be handled in accordance with local, state, and federal regulations.[4] This guide provides a framework for safe handling and disposal within the laboratory, but always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
Immediate Safety and Spill Response
In the event of a spill, immediate action is necessary to prevent exposure and contamination.
Personal Protective Equipment (PPE): Before handling any spills, ensure you are wearing appropriate PPE:
-
Safety glasses or goggles
-
Gloves
-
Lab coat
Spill Cleanup Procedure:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate personnel from the immediate area and ensure adequate ventilation.
-
Containment: Prevent the spill from spreading. For liquid spills, absorb with an inert material such as vermiculite, dry sand, or earth.
-
Collection: Carefully sweep up the absorbent material and place it into a suitable, labeled container for waste disposal.[4] Avoid generating dust.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of the contaminated materials as hazardous waste according to your institution's procedures.
Waste Disposal Protocol
The following table outlines the recommended disposal procedures for different forms of this compound waste.
| Waste Type | Disposal Container | Labeling Requirements | Disposal Procedure |
| Unused or Expired Solid Product | Sealed, clearly labeled waste container | "Hazardous Waste: this compound" (or as required by your institution) | Collect in a designated, sealed container. Do not mix with other waste. Arrange for pickup by your institution's EHS department. |
| Contaminated Labware (e.g., pipette tips, tubes) | Puncture-resistant, labeled sharps container or designated solid waste container | "Hazardous Waste: this compound Contaminated Sharps/Solid Waste" | Segregate from non-hazardous waste. Place in a designated, clearly labeled container. |
| Solutions Containing this compound | Labeled, leak-proof chemical waste container | "Hazardous Waste: this compound in [Solvent Name]" | Collect in a compatible, sealed container. Do not pour down the drain. The container should be stored in a secondary containment vessel. |
| Empty Product Vials | Original container, or as directed by EHS | "Empty - Contains Residue of this compound" | Handle uncleaned containers like the product itself.[2][5] Consult your EHS for specific procedures on disposing of empty chemical containers. |
Experimental Workflow for Waste Segregation
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated during experiments involving this compound.
Important Considerations:
-
Avoid Mixing Waste: Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS.[2][5]
-
Container Management: Ensure waste containers are properly sealed, in good condition, and stored in a designated and well-ventilated area. Do not overfill containers; a general rule is to fill to no more than 90% capacity.
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name and any associated hazards.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always prioritize safety and consult your institutional guidelines for specific disposal requirements.
References
Personal protective equipment for handling Me-Tet-PEG3-Maleimide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of Me-Tet-PEG3-Maleimide. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity. While a Safety Data Sheet (SDS) for this compound may classify it as not a hazardous substance or mixture, related maleimide (B117702) compounds are known to cause skin and eye irritation.[1][2] Therefore, a cautious approach to handling is strongly advised.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Area | Required PPE | Specifications & Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended to protect against skin contact.[3] For prolonged or repeated contact, consider double gloving or using gloves with a higher protection class.[4] |
| Eyes | Safety goggles | Use chemical safety goggles to protect against splashes and dust.[1] |
| Face | Face shield | A face shield should be worn in addition to safety goggles, especially when there is a risk of splashing during solution preparation or handling.[1][4] |
| Body | Laboratory coat | A flame-resistant lab coat should be worn to protect skin and clothing from contamination.[3] |
| Respiratory | NIOSH/MSHA-approved respirator | A respirator may be required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine powders.[3][5] Use in a well-ventilated area is mandatory.[1] |
Operational Plan: Step-by-Step Handling Procedure
Safe handling of this compound involves a systematic approach from preparation to experimental use.
1. Preparation:
-
Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.[6]
-
Verify that a safety shower and eyewash station are readily accessible and operational.[1]
-
Confirm that all required PPE is available and in good condition.
2. Handling the Solid Compound:
-
All handling of solid this compound should be conducted in a chemical fume hood to prevent inhalation of any fine powders.[5][6]
-
When weighing the compound, use appropriate tools like anti-static weigh paper to minimize dispersal.[6]
-
Avoid all personal contact, including inhalation, and wear protective clothing to mitigate exposure risks.[4]
3. Solution Preparation:
-
This compound is soluble in water and polar organic solvents such as DMF and DMSO.[6]
-
Prepare solutions in a chemical fume hood, adding the solvent to the solid to minimize dust generation.
-
The maleimide group is more stable than many other reactive groups but can hydrolyze.[7] Therefore, prepare stock solutions immediately before use.[7]
4. Storage:
-
Store this compound in a freezer, with the container tightly closed.[1]
-
Protect the compound from moisture and light.[1][8] Storing under an inert gas atmosphere is recommended.[1]
-
Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[7]
Disposal Plan: Step-by-Step Guidance
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[3]
1. Waste Segregation:
-
Collect all waste materials, including unused compounds, contaminated gloves, pipette tips, and disposable labware, in a designated and clearly labeled hazardous waste container.[1][6]
-
Do not mix with other waste streams unless compatibility has been confirmed.[1]
2. Liquid Waste:
-
Collect all liquid waste containing this compound in a sealed, clearly labeled hazardous waste container.[6]
-
Do not pour solutions down the drain.[6] While polyethylene (B3416737) glycol itself is biodegradable, the maleimide component and other reagents in the solution may not be suitable for sewer disposal.[9]
3. Disposal:
-
Arrange for the disposal of chemical waste through a licensed and certified hazardous waste management company.
Experimental Workflow and Safety
The following diagram illustrates the logical workflow for the safe handling of this compound, from receiving the compound to the final disposal of waste.
A logical workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. benchchem.com [benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 9. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
